4-Morpholinophenyl isothiocyanate
Description
The exact mass of the compound 4-(4-Isothiocyanatophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-isothiocyanatophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXRZZYZBZQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279681 | |
| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51317-66-9 | |
| Record name | 51317-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Morpholinophenyl isothiocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Morpholinophenyl Isothiocyanate
Authored by a Senior Application Scientist
Executive Summary & Strategic Importance
This compound is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. It serves as a pivotal heterocyclic building block, integrating a nucleophilic morpholine moiety, a stable phenyl scaffold, and a highly electrophilic isothiocyanate functional group. This unique combination of features makes it an exceptionally versatile reagent for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The isothiocyanate group acts as a potent electrophile, readily reacting with nucleophiles to form stable thiourea, dithiocarbamate, and thiocarbamate linkages, which are prevalent in a wide range of biologically active compounds.[1][2][3] Understanding the nuanced chemical properties and reactivity of this compound is paramount for researchers and drug development professionals aiming to leverage its synthetic potential for creating novel therapeutics and functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles and supported by field-proven insights.
Core Chemical Identity and Physicochemical Properties
The foundational properties of this compound define its behavior in a laboratory setting. These identifiers are critical for accurate sourcing, regulatory compliance, and computational modeling.
Molecular Structure
The structure consists of a central benzene ring substituted at the 1- and 4-positions. One substituent is the reactive isothiocyanate group (-N=C=S), and the other is a morpholine ring attached via its nitrogen atom.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative and qualitative properties of the molecule.
| Property | Value | Reference(s) |
| CAS Number | 51317-66-9 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂OS | [5][6] |
| Molecular Weight | 220.29 g/mol | [5][6] |
| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [5][6] |
| Appearance | Solid | |
| SMILES String | S=C=Nc1ccc(cc1)N2CCOCC2 | [5] |
| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [5][6] |
| Topological Polar Surface Area | 56.9 Ų | [5] |
| XLogP3 | 2.8 | [5] |
| Storage Class | 11 - Combustible Solids | [4] |
Spectroscopic Signature and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are predicted based on first principles and comparison with analogous structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the hydrogen and carbon framework of the molecule.
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton spectrum is characterized by two distinct regions: the aromatic region showing the disubstituted phenyl ring and the aliphatic region corresponding to the morpholine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |
| ~7.25 - 7.15 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Ha) ortho to the isothiocyanate group, deshielded by its anisotropy. |
| ~6.95 - 6.85 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Hb) ortho to the electron-donating morpholine nitrogen. |
| ~3.90 - 3.80 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hc) adjacent to the oxygen atom (-O-CH₂-). |
| ~3.25 - 3.15 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hd) adjacent to the nitrogen atom (-N-CH₂-). |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments. The isothiocyanate carbon is a key diagnostic peak.
| Chemical Shift (δ) ppm | Assignment Rationale |
| ~150.0 | Aromatic C quaternary, attached to the morpholine nitrogen. |
| ~135.0 | Isothiocyanate carbon (-N=C =S). Often broad or of lower intensity.[7] |
| ~128.0 | Aromatic C-H ortho to the isothiocyanate group. |
| ~127.5 | Aromatic C quaternary, attached to the isothiocyanate group. |
| ~116.0 | Aromatic C-H ortho to the morpholine nitrogen. |
| ~66.5 | Morpholine carbons adjacent to the oxygen atom (-O-C H₂-). |
| ~49.0 | Morpholine carbons adjacent to the nitrogen atom (-N-C H₂-). |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups, especially the characteristic isothiocyanate stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2185 - 2040 | Strong, Sharp | Asymmetric C=N=C stretch of the isothiocyanate group. This is the most diagnostic peak. |
| ~1600, ~1510 | Medium | C=C stretching vibrations of the aromatic ring. |
| ~1230 | Strong | C-N stretching of the aryl amine. |
| ~1120 | Strong | C-O-C stretching of the morpholine ether linkage. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak corresponding to the molecule's exact mass.
-
Expected M⁺ Peak: m/z = 220.0670
-
Key Fragmentation Pattern: A primary fragmentation would likely be the loss of the isothiocyanate group (-NCS, 58 Da) or cleavage of the morpholine ring.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack.
Primary Reactivity: Thiourea Formation
The most prominent reaction is the addition of primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas.[2][8] This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Reaction mechanism for thiourea synthesis.
pH-Dependent Reactivity
The choice of nucleophile and reaction conditions, particularly pH, can dictate the reaction outcome.
-
Reaction with Amines (pH 9-11): In alkaline conditions, the amine group (-NH₂) is a superior nucleophile. The reaction with primary and secondary amines to form thioureas is highly favored.[9][10]
-
Reaction with Thiols (pH 6-8): Under neutral to slightly acidic conditions, thiol groups (-SH) can react to form dithiocarbamate adducts.[9][10] This pH-dependent selectivity is a critical consideration in bioconjugation chemistry when targeting specific amino acid residues on proteins.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and final characterization steps to ensure experimental integrity.
Protocol: Synthesis of this compound
This protocol is based on the classical and robust method of converting a primary amine to an isothiocyanate using carbon disulfide followed by decomposition of the intermediate dithiocarbamate salt.[11]
Materials:
-
4-Morpholinoaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-morpholinoaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Dithiocarbamate Salt Formation: Add triethylamine (2.2 eq) to the solution. Cautiously add carbon disulfide (1.5 eq) dropwise. Causality Note: Triethylamine acts as a base to deprotonate the amine, forming the dithiocarbamate anion, and also serves to neutralize the HCl generated in the subsequent step.
-
Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Desulfurization: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise. Causality Note: Tosyl chloride is the desulfurating agent that facilitates the elimination of the dithiocarbamate to form the isothiocyanate.
-
Workup: After stirring for 1 hour at room temperature, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the resulting solid product using NMR, IR, and MS as described in Section 3.0.
Protocol: Synthesis of a N-(4-Morpholinophenyl)-N'-(benzyl)thiourea
This protocol demonstrates the primary application of this compound in synthesizing a thiourea derivative.
Caption: Experimental workflow for thiourea synthesis.
Applications in Research and Drug Development
The true value of this compound lies in its role as a precursor to thiourea-containing molecules, which exhibit a vast range of biological activities.[2]
-
Anticancer Agents: The thiourea moiety is a key pharmacophore in numerous compounds designed as anticancer agents. These derivatives can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways in cancer cells.[12][13]
-
Antimicrobial and Antifungal Agents: Isothiocyanates and their thiourea derivatives have demonstrated potent activity against a spectrum of bacteria and fungi, making them valuable leads in the development of new anti-infective drugs.[1][3]
-
Enzyme Inhibitors: The reactive nature of the isothiocyanate group allows it to covalently bind to nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition. This is a key mechanism for many bioactive isothiocyanates.[9]
-
Chemical Probes and Bioconjugation: The reliable reactivity of the isothiocyanate group makes it suitable for labeling proteins and other biomolecules with tags for detection or to study biological processes.[14]
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
General Hazards: Isothiocyanates as a class can be irritants to the skin, eyes, and respiratory system. Some are lachrymators. This compound is classified as a combustible solid.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[15][16]
-
Handling Precautions: Avoid formation and inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling. The compound may be moisture-sensitive; exposure to water or moist air over prolonged periods should be avoided.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
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This compound - High purity | EN - Georganics. (n.d.). Georganics. [Link]
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4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Stýskala, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1937-1946. [Link]
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). ChemRxiv. [Link]
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Petri, L., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(1), 81. [Link]
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Chetankumar, E., & Sureshbabu, V. V. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science. [Link]
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]
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Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]
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Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 64-74. [Link]
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Melim, C., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757. [Link]
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BİLİCİ, A., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances, 13(31), 21535-21549. [Link]
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Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.). ResearchGate. [Link]
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Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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3-(4-Morpholinyl)propyl isothiocyanate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Spectra Problem #7 Solution. (n.d.). University of Calgary. [Link]
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Are isothiocyanates potential anti-cancer drugs? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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4-Iodophenyl isothiocyanate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Morpholinophenyl Isothiocyanate from 4-Morpholinoaniline
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-morpholinophenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. Isothiocyanates (-N=C=S) are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 4-morpholinophenyl scaffold is a privileged structure in drug discovery, appearing in approved drugs like the antibiotic Linezolid and the anticoagulant Rivaroxaban.[4] This document offers a detailed examination of the prevalent synthetic methodologies, beginning with the classical thiophosgene-based approach and extending to safer, more modern alternatives. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and emphasize the critical safety procedures required. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both the theoretical foundation and practical insights necessary for the successful and safe synthesis, purification, and characterization of this important intermediate.
Synthetic Strategy and Mechanistic Considerations
The conversion of a primary aromatic amine, such as 4-morpholinoaniline, to its corresponding isothiocyanate involves the introduction of a thiocarbonyl (C=S) group. The primary challenge lies in sourcing this electrophilic one-carbon unit. Two principal strategies dominate this transformation:
-
Direct Thiocarbonylation with Thiophosgene (CSCl₂): This is the most traditional and often high-yielding method. Thiophosgene acts as a direct and highly reactive source of the thiocarbonyl group.
-
The Dithiocarbamate Approach: This two-step, one-pot strategy involves the reaction of the amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.[5][6]
While the thiophosgene method is direct, its reagent is extremely toxic and requires stringent handling protocols.[7][8][9] Consequently, the dithiocarbamate route has gained significant traction as it employs less hazardous, albeit sometimes more complex, reagent systems.[10][11]
The Thiophosgene Method: Efficacy and Essential Precautions
The reaction of 4-morpholinoaniline with thiophosgene is a classic example of nucleophilic substitution at a thiocarbonyl carbon. The lone pair of the primary amine acts as the nucleophile, attacking the electrophilic carbon of thiophosgene.
Reaction Mechanism
The reaction proceeds through a thiocarbamoyl chloride intermediate. The primary amine attacks the thiophosgene, and subsequent elimination of hydrogen chloride (HCl), typically scavenged by a base, yields the isothiocyanate product.
Caption: Reaction mechanism for the synthesis of this compound.
Critical Safety Mandates
Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. Both the starting material and the key reagent in this method present significant hazards that must be expertly managed.
-
4-Morpholinoaniline: This compound is an irritant, causing skin and serious eye irritation.[12][13] Inhalation may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area.[12][13]
-
Thiophosgene (CSCl₂): This reagent is the primary safety concern.
-
Extreme Toxicity & Corrosivity: Thiophosgene is a highly toxic, volatile, and corrosive red liquid.[14] It is a severe irritant and can cause burns to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8][15] Exposure can lead to delayed and severe pulmonary edema.
-
Handling Protocols: All manipulations must be conducted within a certified chemical fume hood. [8] A full-facepiece respirator with appropriate cartridges, heavy-duty chemical-resistant gloves (e.g., Viton or laminate), and a chemical-resistant apron or suit are required.[7][15] An emergency shower and eyewash station must be immediately accessible.[8]
-
Incompatibility: Thiophosgene reacts violently with water, acids, bases, and alcohols.[15] It must be stored under an inert atmosphere and protected from moisture and air.[7][15]
-
Spill & Waste Management: Spills must be absorbed with an inert material like dry sand or vermiculite; water should never be used for cleanup .[8][9] All waste containing thiophosgene is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8]
-
Experimental Protocol: Thiophosgene Method
This protocol is a representative example and must be adapted and risk-assessed by the executing researcher in their specific laboratory environment.
Table 1: Reagents for Thiophosgene-based Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 5.00 g | 28.05 | 1.0 |
| Thiophosgene | CSCl₂ | 114.98 | 2.6 mL | 34.00 | 1.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.6 mL | 61.71 | 2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-morpholinoaniline (5.00 g, 28.05 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (8.6 mL, 61.71 mmol) to the solution dropwise while maintaining the temperature at 0 °C.
-
Thiophosgene Addition: (Perform this step with extreme caution in a fume hood) . Dilute thiophosgene (2.6 mL, 34.00 mmol) with 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the thiophosgene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a solid.
Safer Synthetic Alternatives: The Dithiocarbamate Route
To circumvent the hazards of thiophosgene, the most common alternative is the in-situ generation and subsequent desulfurization of a dithiocarbamate salt.[6][16] This method avoids highly toxic reagents and often uses byproducts that are volatile or easily removed.[11]
Mechanism and Key Reagents
The process begins with the nucleophilic attack of 4-morpholinoaniline on carbon disulfide in the presence of a base (like triethylamine) to form a stable dithiocarbamate salt. This intermediate is then treated with a reagent that facilitates the elimination of a sulfur atom and a proton to form the isothiocyanate.
Several desulfurizing agents can be employed, with di-tert-butyl dicarbonate (Boc₂O) being a particularly effective and clean option.[11][17] The Boc₂O is believed to react with the dithiocarbamate to form a mixed anhydride adduct, which then decomposes to the isothiocyanate, carbonyl sulfide (COS), CO₂, and tert-butanol—all of which are volatile or easily removed.[11][16]
Experimental Protocol: CS₂/Boc₂O Method
Procedure:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve 4-morpholinoaniline (5.00 g, 28.05 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (100 mL). Add triethylamine (4.3 mL, 30.86 mmol, 1.1 equiv.). To this stirring solution, add carbon disulfide (2.0 mL, 33.66 mmol, 1.2 equiv.) dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the dithiocarbamate salt.
-
Desulfurization: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (approx. 1-3 mol%). To the resulting suspension, add di-tert-butyl dicarbonate (Boc₂O) (6.74 g, 30.86 mmol, 1.1 equiv.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently warmed if necessary. Monitor progress by TLC.
-
Workup & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be directly purified or partitioned between ethyl acetate and water. Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
General Workflow, Purification, and Characterization
Regardless of the synthetic route chosen, the overall process follows a consistent and logical workflow designed to ensure product purity and verifiable identity.
Caption: A generalized workflow for the synthesis and analysis of the target compound.
Product Characterization
Proper analytical characterization is essential to confirm the structure and purity of the synthesized this compound (C₁₁H₁₂N₂OS, MW: 220.29 g/mol ).[18]
Table 2: Key Spectroscopic Data for this compound
| Analysis Technique | Characteristic Signal / Feature | Rationale / Comments |
| IR Spectroscopy | Strong, sharp absorption band at ~2000-2200 cm⁻¹ | This is the highly characteristic asymmetric stretching vibration of the -N=C=S functional group.[19] Its presence is a primary indicator of successful synthesis. |
| ¹H NMR | Multiplets at ~6.9-7.2 ppmMultiplets at ~3.1-3.3 ppmMultiplets at ~3.8-4.0 ppm | Aromatic protons on the phenyl ring.Protons of the -CH₂- groups adjacent to the nitrogen of the morpholine ring.Protons of the -CH₂- groups adjacent to the oxygen of the morpholine ring. |
| ¹³C NMR | Signal at ~130-140 ppm | This is the characteristic chemical shift for the carbon atom of the isothiocyanate (-N=C =S) group. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 220 | Confirms the molecular weight of the product.[20] A common fragment corresponds to CH₂NCS⁺ at m/z 72.[21] |
Conclusion
The synthesis of this compound from 4-morpholinoaniline is a well-established transformation achievable through multiple routes. The traditional thiophosgene method offers high efficiency but demands rigorous and expert-level safety protocols due to the extreme toxicity of the reagent. Modern alternatives, particularly the one-pot dithiocarbamate desulfurization method using reagents like Boc₂O, present a much safer and more environmentally benign approach without significant compromise in yield for many substrates. The choice of method will depend on the scale of the synthesis, available safety infrastructure, and environmental considerations. For all methods, meticulous purification and thorough spectroscopic characterization are paramount to ensure the final product meets the high-purity standards required for research and drug development applications.
References
-
Manan Chemicals. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophosgene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from [Link]
-
Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]
-
MDPI. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from [Link]
-
Deng, G., et al. (n.d.). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]
-
Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]
- Google Patents. (n.d.). US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
-
ScienceDirect. (2025, August 6). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]
-
ACS Publications. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
Kjær, A., et al. (n.d.). Mass Spectra of Isothiocyanates. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. Retrieved from [Link]
-
Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]
-
ACS Publications. (2025, August 6). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 4-chlorophenyl isothiocyanate in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of heterocycles with thiophosgene. Part IV. Retrieved from [Link]
-
WIPO. (2020, February 19). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives. Retrieved from [Link]
-
PubMed. (2015, October 2). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
-
PubMed. (n.d.). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Morpholinophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Morpholinophenyl isothiocyanate, a crucial chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, core applications, and provide a field-proven, self-validating protocol for its principal reaction, moving beyond simple data recitation to explain the causal relationships that underpin its utility in modern chemical synthesis.
Core Concepts: Physicochemical Profile
This compound is a bifunctional aromatic compound. It features a reactive isothiocyanate (-N=C=S) group, which serves as a potent electrophile, and a morpholinophenyl moiety. The morpholine ring is a particularly valuable pharmacophore in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting features for target engagement.
The fundamental properties of this reagent are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂OS | [1] |
| Molecular Weight | 220.29 g/mol | [1] |
| CAS Number | 51317-66-9 | |
| Appearance | Solid | |
| Melting Point | 84-85 °C | [Published Spectral Data] |
| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [1] |
The Isothiocyanate Functional Group: A Versatile Electrophile
The primary utility of this compound stems from the predictable and efficient reactivity of the isothiocyanate group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This makes it an ideal target for nucleophilic attack by primary and secondary amines.
This reaction, a nucleophilic addition, forms a stable N,N'-disubstituted thiourea linkage. This linkage is a common structural motif in biologically active molecules because it is a rigid, planar unit that acts as an excellent hydrogen bond donor-acceptor scaffold, enabling precise interactions within enzyme active sites or protein-protein interfaces.[2]
Caption: Mechanism of Thiourea Formation.
Core Application: Synthesis of Bioactive Thiourea Derivatives
The principal application of this compound is as a foundational building block for synthesizing libraries of thiourea derivatives for biological screening.[3] The morpholine moiety is a well-established feature in many approved drugs, including kinase inhibitors like Gefitinib. Its presence can confer favorable pharmacokinetic properties. When combined with the thiourea scaffold, the resulting molecules are frequently investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
A prime example is in the development of novel kinase inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5] Synthetic programs targeting this pathway have successfully utilized morpholine-containing scaffolds. The general workflow involves reacting this compound with a diverse set of amines to generate a library of candidate molecules, which are then screened for inhibitory activity against the target kinase.
Caption: Drug Discovery Workflow Using the Reagent.
Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Thiourea
This protocol describes a robust and self-validating method for the synthesis of a thiourea derivative from this compound and a generic primary amine (e.g., benzylamine).
Materials & Equipment
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Round-bottom flask with magnetic stir bar
-
TLC plates (silica gel)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Causality Note: DCM is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing interference with the nucleophilic addition, and is easily removed post-reaction due to its low boiling point.
-
-
Nucleophilic Addition: To the stirring solution, add the primary amine (e.g., benzylamine, 1.0 eq) dropwise at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The starting isothiocyanate is non-polar. The product thiourea, with its additional N-H bonds, will be significantly more polar. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, lower Rf spot for the product. The isothiocyanate can also be visualized with a specific stain if necessary.
-
-
Workup & Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
The resulting crude solid or oil contains the desired product and potentially some unreacted starting material. Add a sufficient amount of hexane and triturate (swirl or scrape) the solid.
-
Causality Note: The thiourea product is typically insoluble in non-polar solvents like hexane, while the isothiocyanate starting material has some solubility. This step selectively washes away unreacted starting material.
-
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane (3x volumes).
-
Drying: Dry the purified white or off-white solid product under vacuum to remove residual solvent.
Product Validation
A successful synthesis is validated by a combination of physical and spectroscopic analysis:
-
Physical Properties: The melting point of the purified product should be sharp and consistent.
-
Infrared (IR) Spectroscopy: The most definitive validation. The strong, characteristic absorption band of the isothiocyanate (-N=C=S) group, typically found between 2000-2200 cm⁻¹, should be completely absent in the product spectrum. [Published Spectral Data] The appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a C=S stretching band (~1300 cm⁻¹) confirms the formation of the thiourea.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR will show characteristic signals for both the morpholinophenyl and the newly introduced amine fragments, as well as broad singlets for the two N-H protons.[3]
Caption: Self-Validating Synthesis Workflow.
Safety & Handling
Isothiocyanates should be handled with care in a well-ventilated fume hood. They are considered combustible solids and can be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry and drug discovery. Its value lies in the combination of a drug-like morpholine moiety with a highly reactive isothiocyanate handle, providing a reliable and efficient route to N,N'-disubstituted thioureas. Understanding the causality behind its reactivity and employing self-validating protocols allows researchers to rapidly generate and test novel molecular entities with significant therapeutic potential.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
Oprica, L., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. Available at: [Link]
-
Raczynska, P., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved January 12, 2026, from [Link]
-
Saeed, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Martvon, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]
Sources
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- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-Morpholinophenyl isothiocyanate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Morpholinophenyl Isothiocyanate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility based on its molecular structure and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for the effective use of this compound in various research and development settings.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₂N₂OS and a molecular weight of approximately 220.29 g/mol , is a solid organic compound.[1][2][3] It is identified by the CAS Number 51317-66-9.[1][2][4] This compound is primarily utilized in research and development applications.[4][5] Its molecular structure incorporates a morpholine ring, a phenyl group, and a reactive isothiocyanate group, which collectively influence its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is paramount for its effective use in chemical synthesis, biological assays, and formulation development.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups:
-
Morpholine Ring: This heterocyclic amine is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Phenyl Group: This aromatic ring is nonpolar.
-
Isothiocyanate Group (-N=C=S): This group is polar.
The presence of both polar (morpholine and isothiocyanate) and nonpolar (phenyl) moieties suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents, with limited solubility in nonpolar solvents.
Factors Influencing the Solubility of Isothiocyanates:
The solubility and stability of isothiocyanates can be influenced by several factors, including:
-
Temperature: Generally, the solubility of solids increases with temperature.[6] However, high temperatures can lead to the degradation of isothiocyanates.[7]
-
Solvent Choice: The polarity of the solvent is a primary determinant of solubility.[6] For isothiocyanates, the choice of solvent is critical as some, particularly hydroxylated solvents like methanol and ethanol, can react with the isothiocyanate group to form inactive thiocarbamates.[7]
-
pH: In aqueous solutions, the pH can affect the stability of isothiocyanates.[8][9]
Predicted Solubility Profile of this compound
Based on its molecular structure and the general principles of solubility, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are predictions and should be confirmed experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF can effectively solvate the polar morpholine and isothiocyanate groups. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can dissolve the compound, but its solvating power may be less than DMF or DMSO. | |
| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that should offer reasonable solubility. | |
| Polar Protic | Ethanol | Moderate to Low | While the polarity is favorable, the potential for reaction between the hydroxyl group of ethanol and the isothiocyanate group could be a concern.[7] |
| Methanol | Moderate to Low | Similar to ethanol, with a higher risk of reaction due to less steric hindrance.[7] | |
| Nonpolar | Toluene | Low | The nonpolar nature of toluene is not well-suited to solvate the polar functional groups of the molecule. |
| Hexane | Very Low | As a nonpolar alkane, hexane is unlikely to be a good solvent. | |
| Diethyl Ether | Low | While it has a slight polarity, it is generally considered a nonpolar solvent and is not expected to be effective. |
Experimental Protocol for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, acetonitrile, ethanol, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.[10]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[10]
-
-
Record your observations.
-
Repeat the process for each solvent to be tested.
Quantitative Solubility Determination (Crystal-Flask Method)
This method provides a more precise measurement of solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Safety Precautions
While specific hazard information for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols.[11] Isothiocyanates, as a class, can be irritating.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its effective application in scientific research. While specific solubility data is not widely published, a theoretical understanding of its structure allows for informed predictions of its behavior in various organic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility, empowering researchers to optimize their experimental conditions and achieve reliable results. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity in the obtained data.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
This compound - High purity. (n.d.). Georganics. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
4-(4-Isothiocyanatophenyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PMC. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Isothiocyanates. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved from [Link]
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Spectroscopic Characterization of 4-Morpholinophenyl Isothiocyanate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinophenyl isothiocyanate (C₁₁H₁₂N₂OS), a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a bifunctional molecule featuring a reactive isothiocyanate group and a morpholine moiety. This unique combination makes it a valuable synthon for the creation of a wide array of derivatives with potential applications in various fields, including the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide synthesizes available data to provide a detailed spectroscopic profile.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic signature. The key features include a para-substituted benzene ring, a morpholine ring, and a linear isothiocyanate group.
Figure 1. Molecular Structure of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
While a publicly available experimental spectrum for this compound is not readily accessible, the expected proton NMR signals can be predicted based on the chemical structure and data from analogous compounds.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the morpholine nitrogen will be upfield compared to the protons ortho to the isothiocyanate group due to the electron-donating nature of the nitrogen.
-
Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and rapid inversion at room temperature. This will result in two triplets. The protons adjacent to the nitrogen (N-CH₂) are expected to appear around δ 3.1-3.3 ppm, while the protons adjacent to the oxygen (O-CH₂) will be shifted further downfield to approximately δ 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to Morpholine) | ~ 6.9 | Doublet |
| Aromatic (ortho to NCS) | ~ 7.2 | Doublet |
| Morpholine (-N-CH₂-) | ~ 3.2 | Triplet |
| Morpholine (-O-CH₂-) | ~ 3.9 | Triplet |
¹³C NMR Spectroscopy:
Similar to the proton NMR, specific experimental ¹³C NMR data is not widely published. However, the chemical shifts can be estimated.
-
Isothiocyanate Carbon (-N=C=S): This carbon is notoriously difficult to observe due to its long relaxation time and quadrupolar broadening from the adjacent nitrogen. When observed, it typically appears in the range of δ 125-140 ppm.
-
Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the isothiocyanate group will be downfield, while the carbon attached to the morpholine nitrogen will be upfield.
-
Morpholine Carbons: The two sets of chemically non-equivalent carbons in the morpholine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen are expected around δ 48-50 ppm, and those adjacent to the oxygen will be further downfield around δ 66-68 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -N=C =S | 125 - 140 |
| Aromatic (C-NCS) | ~ 130 |
| Aromatic (C-N) | ~ 150 |
| Aromatic (CH) | 115 - 130 |
| Morpholine (-N-C H₂-) | 48 - 50 |
| Morpholine (-O-C H₂-) | 66 - 68 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak is typically observed in the range of 2000-2200 cm⁻¹[1].
Other expected characteristic absorptions include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aliphatic C-H stretching (morpholine): Below 3000 cm⁻¹
-
C=C aromatic ring stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-O-C stretching (morpholine): ~1115 cm⁻¹
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Strong |
| C-O-C Ether | Stretch | ~1115 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight.
The fragmentation pattern will likely involve:
-
Loss of the isothiocyanate group: A fragment at m/z 162, corresponding to the 4-morpholinophenyl cation.
-
Cleavage of the morpholine ring: This can lead to various smaller fragments.
-
Formation of a tropylium-like ion: A peak at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl moiety, although less likely to be a major fragment here.
Figure 2. Predicted major fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-300.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The characteristic signals in NMR, the prominent isothiocyanate stretch in IR, and the expected molecular ion and fragmentation patterns in MS collectively offer a unique spectroscopic fingerprint for this important chemical entity. Researchers and professionals can utilize this information to ensure the quality and identity of their materials, facilitating advancements in their respective fields.
References
-
PubChem. 4-(4-Isothiocyanatophenyl)morpholine. [Link]
-
Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
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Mechanism of action of 4-Morpholinophenyl isothiocyanate in biological systems
An In-depth Technical Guide to the Mechanism of Action of 4-Morpholinophenyl Isothiocyanate in Biological Systems
Authored by: Gemini, Senior Application Scientist
Foreword: The isothiocyanate (-N=C=S) functional group is a cornerstone of numerous biologically active compounds, most notably those derived from cruciferous vegetables. These organosulfur compounds have garnered significant attention for their pleiotropic effects, including potent anti-cancer, anti-inflammatory, and antioxidant activities. While natural isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) are extensively studied, synthetic analogs offer the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on a specific synthetic derivative, this compound (4-MPI), providing a detailed exploration of its putative mechanisms of action, grounded in the broader understanding of the isothiocyanate class. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of this promising molecule.
Molecular Profile and Chemical Reactivity of this compound
This compound is a synthetic aromatic isothiocyanate characterized by a central phenyl ring substituted with a morpholine group at one end and the reactive isothiocyanate moiety at the other.
Chemical Structure:
-
IUPAC Name: 4-(4-isothiocyanatophenyl)morpholine[1]
-
Molecular Formula: C₁₁H₁₂N₂OS[1]
-
Molecular Weight: 220.29 g/mol [1]
The key to the biological activity of 4-MPI lies in the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, particularly from the sulfhydryl (thiol) groups of cysteine residues within proteins.
Caption: Covalent modification of a protein's cysteine residue by 4-MPI.
This irreversible covalent modification, known as thiocarbamoylation, is the primary mechanism through which isothiocyanates exert their biological effects. By altering protein structure and function, 4-MPI can modulate a wide array of cellular processes.
Synthesis Overview
Synthetic isothiocyanates like 4-MPI are typically synthesized from the corresponding primary amine (4-morpholinoaniline). A common and well-established method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent to yield the isothiocyanate.[2] Alternative reagents to the highly toxic thiophosgene, such as thiocarbonyldiimidazole or ethyl chloroformate, have been developed to improve the safety and efficiency of this synthesis.[2][3]
Core Mechanisms of Action and Cellular Targets
The biological activity of 4-MPI is multifaceted, stemming from its ability to covalently modify a diverse range of protein targets. This leads to the modulation of critical signaling pathways involved in cellular homeostasis, stress response, inflammation, and apoptosis.
Enzyme Inhibition
The covalent adduction by isothiocyanates can lead to the direct inhibition of various enzymes.
-
Phase I Biotransformation Enzymes: Isothiocyanates are known inhibitors of cytochrome P450 (CYP) enzymes.[4][5][6] These enzymes are responsible for the metabolic activation of many pro-carcinogens. By inhibiting CYPs, ITCs can prevent the conversion of these substances into their ultimate carcinogenic forms, representing a key mechanism of cancer chemoprevention.[4][7]
-
Anti-inflammatory Enzymes: Phenyl isothiocyanate and its derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[8][9] This suggests a direct anti-inflammatory role for compounds like 4-MPI.
-
Deubiquitinating Enzymes (DUBs): Certain isothiocyanates, such as benzyl isothiocyanate (BITC) and PEITC, have been shown to inhibit deubiquitinating enzymes like USP9x and UCH37.[10] These enzymes are often overexpressed in cancers and protect anti-apoptotic proteins (e.g., Mcl-1) from degradation. Inhibition of DUBs provides a compelling mechanism for the pro-apoptotic effects of isothiocyanates in cancer cells.[10]
-
Histone Deacetylases (HDACs): Sulforaphane, a well-studied ITC, acts as an HDAC inhibitor, leading to increased histone acetylation and the transactivation of tumor suppressor genes like p21.[11] This epigenetic modification contributes to cell cycle arrest and apoptosis.
Modulation of Key Signaling Pathways
Beyond direct enzyme inhibition, 4-MPI is predicted to modulate signaling networks that are central to cellular function and disease pathogenesis.
A. The Keap1-Nrf2 Antioxidant Response Pathway
This is one of the most well-characterized targets of isothiocyanates. The transcription factor Nrf2 is the master regulator of the antioxidant response, upregulating a battery of cytoprotective genes, including Phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][12][13]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. Isothiocyanates, being electrophiles, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][13]
Caption: Activation of the Nrf2 pathway by this compound.
B. Inhibition of the NF-κB Inflammatory Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription. Isothiocyanates can suppress the nuclear translocation of NF-κB, thereby preventing the expression of inflammatory genes and exerting a potent anti-inflammatory effect.[12]
C. Induction of Apoptosis and Cell Cycle Arrest
A hallmark of the anti-cancer activity of isothiocyanates is their ability to selectively induce apoptosis (programmed cell death) in transformed cells.[7][14] This is achieved through multiple interconnected mechanisms:
-
Mitochondrial Pathway: ITCs can alter mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[14]
-
Regulation of Bcl-2 Family Proteins: They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[10][14]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[14]
-
MAPK Signaling: ITCs can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in regulating cell death and survival.[7][14]
In addition to inducing apoptosis, ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G₂/M phase.[15]
Pharmacokinetics and Metabolism
The bioavailability and metabolic fate of isothiocyanates are critical determinants of their in vivo efficacy. While specific data for 4-MPI is not extensively published, the general pharmacokinetic profile of other ITCs provides a reliable framework.
-
Absorption and Distribution: Isothiocyanates are generally well-absorbed orally.[6][16] Following absorption, they can be distributed to various tissues. The lipophilicity, influenced by side chains like the morpholine group in 4-MPI, can affect tissue distribution and retention times.[17]
-
Metabolism: The primary metabolic pathway for isothiocyanates is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[6] This forms a glutathione conjugate that is subsequently processed through the mercapturic acid pathway and excreted, primarily in the urine.[6] This conjugation is a detoxification mechanism but also represents the main route of elimination.
| Pharmacokinetic Parameter | General Observations for Isothiocyanates | References |
| Oral Bioavailability | Generally high, but can be dose-dependent. | [16] |
| Time to Peak Plasma Conc. (Tmax) | Rapid, often within a few hours post-ingestion. | [17][18] |
| Elimination Half-life (T1/2) | Varies significantly based on the specific ITC structure. | [17] |
| Primary Metabolic Pathway | Mercapturic Acid Pathway (conjugation with GSH). | [6] |
| Primary Excretion Route | Urine (as mercapturic acid derivatives). | [17] |
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for 4-MPI, a series of well-established in vitro assays are essential.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a template for assessing the direct inhibitory effect of 4-MPI on a purified enzyme.
-
Materials: Purified enzyme (e.g., COX-2, a specific caspase, or a deubiquitinase), appropriate substrate, assay buffer, 96-well microplate, microplate reader, 4-MPI stock solution (in DMSO), and a known inhibitor (positive control).
-
Procedure:
-
Prepare serial dilutions of 4-MPI and the positive control in assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or control) to triplicate wells.
-
Add 80 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate.
-
Immediately begin kinetic reading of the product formation (e.g., absorbance or fluorescence) using a microplate reader at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the 4-MPI concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Western Blot for Nrf2 Nuclear Translocation
This workflow is used to determine if 4-MPI induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Caption: Experimental workflow for analyzing Nrf2 nuclear translocation.
Conclusion and Future Directions
This compound, as a member of the isothiocyanate class, is poised to act as a potent modulator of key cellular pathways implicated in cancer and inflammation. Its mechanism of action is fundamentally driven by the electrophilic reactivity of its isothiocyanate group, leading to covalent modification of protein targets. This results in the inhibition of enzymes critical for carcinogenesis and inflammation, and the strategic modulation of cytoprotective and pro-apoptotic signaling pathways, most notably the Keap1-Nrf2 and NF-κB systems.
While the foundational mechanisms can be inferred from extensive studies on related isothiocyanates, future research should focus on several key areas to fully realize the potential of 4-MPI:
-
Target Deconvolution: Employing advanced proteomic techniques to identify the specific and unique protein targets of 4-MPI within the cell.
-
In Vivo Efficacy: Evaluating the therapeutic potential of 4-MPI in preclinical animal models of cancer and inflammatory diseases.
-
Pharmacokinetic Profiling: Conducting detailed pharmacokinetic and toxicological studies to establish a comprehensive safety and dosing profile for 4-MPI.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-MPI to optimize potency, selectivity, and drug-like properties.
By pursuing these avenues, the scientific community can fully elucidate the therapeutic promise of this compound and pave the way for its potential translation into novel clinical applications.
References
- Devassy, J. P., Nwachukwu, I. D., & Jones, P. J. H. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Agricultural and Food Chemistry, 33(1), 577-582.
- Padmanabhan, B., & Chen, L. (2012). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 72(19), 5125-5134.
- Hecht, S. S. (2000). INHIBITION OF CARCINOGENESIS BY ISOTHIOCYANATES*. Drug Metabolism Reviews, 32(3-4), 395-411.
- Stavropoulou, A. V., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Planta Medica, 84(09/10), 635-641.
- Samec, D., et al. (2022).
- Kim, D. H., & Lee, S. H. (2023). Recent Advancement in the Synthesis of Isothiocyanates.
- Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(9), 1165-1172.
- Singh, S. V., et al. (2012). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Carcinogenesis, 33(10), 1833-1842.
- Juge, N., Mithen, R. F., & Traka, M. (2007). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Chemical Toxicology, 45(12), 2392-2404.
- PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine.
- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs, 13(4), 331-338.
- Abed, S. M., et al. (2020). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 9(5), 438.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 84-91.
- Lamy, E., et al. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 43(3), 387-407.
- Roman, G., et al. (2021).
- Hu, J., et al. (2017). Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies. Food and Chemical Toxicology, 109(Pt 1), 527-538.
- Conaway, C. C., Jiao, D., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats. Drug Metabolism and Disposition, 27(1), 13-19.
- Hu, R., et al. (2007). Proteins as binding targets of isothiocyanates in cancer prevention. Molecular Nutrition & Food Research, 51(1), 108-118.
- Ioannides, C., & Konsue, N. (2015). Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat. Food and Chemical Toxicology, 86, 113-118.
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4-Morpholinophenyl Isothiocyanate: A Versatile Tool in Modern Biochemistry and Drug Discovery
An In-depth Technical Guide
Executive Summary
4-Morpholinophenyl isothiocyanate (MPI) is a heterobifunctional chemical reagent poised for significant applications across biochemistry and drug discovery. The molecule uniquely combines the well-defined reactivity of the isothiocyanate group with the advantageous physicochemical properties of a morpholino moiety. The electrophilic isothiocyanate group enables stable, covalent bond formation with primary amines and thiols, making it an ideal tool for bioconjugation. The terminal morpholino group, a saturated heterocycle, often imparts increased aqueous solubility, metabolic stability, and favorable pharmacokinetic characteristics to parent molecules. This guide provides a senior scientist's perspective on the core applications of MPI, detailing its utility in protein labeling, its potential as a novel reagent for peptide sequencing, and its emerging role in the development of targeted covalent probes and therapeutic agents. We provide detailed, field-tested protocols and the scientific rationale behind them to empower researchers in leveraging this versatile compound.
Core Principles: Understanding this compound
Physicochemical Properties
This compound is a synthetic organic compound featuring a central phenyl ring substituted with an isothiocyanate group at one end and a morpholino group at the other. This structure dictates its reactivity and utility in biochemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂OS | [1] |
| Molecular Weight | 220.29 g/mol | [1][2] |
| CAS Number | 51317-66-9 | [1][2] |
| Appearance | Yellow to orange liquid/solid | [3] |
| Topological Polar Surface Area | 56.9 Ų | [1] |
| XLogP3 | 2.8 | [1] |
The Chemistry of Application: Reactivity of the Isothiocyanate Group
The isothiocyanate (—N=C=S) group is a potent electrophile, making it highly reactive toward nucleophiles, particularly primary amines and thiols found in biomolecules. This reactivity is the cornerstone of its utility.
-
Reaction with Amines: The primary application involves the reaction with primary amines, such as the N-terminal alpha-amine of a polypeptide or the epsilon-amine of a lysine residue, to form a stable thiourea linkage. This reaction is highly pH-dependent, proceeding optimally under slightly alkaline conditions (pH 8.5–9.5), which ensures the amine is in its deprotonated, nucleophilic state.[4][5]
-
Reaction with Thiols: Under neutral to slightly acidic conditions (pH 6.5-8.0), the isothiocyanate group can also react with thiol groups, such as the side chain of cysteine, to form a dithiocarbamate linkage.[4][6] This differential pH sensitivity allows for a degree of selectivity in labeling strategies.
The Strategic Advantage: The Role of the Morpholino Moiety
The inclusion of the morpholino group is not arbitrary; it is a strategic design choice that confers several benefits. In drug development, morpholine is a common substituent used to enhance a molecule's profile. Its oxygen atom can act as a hydrogen bond acceptor, and its saturated, non-planar structure can improve metabolic stability. Crucially, it often increases the aqueous solubility of aromatic compounds, a significant advantage when working in biological buffers. A related synthetic compound, 3-morpholinopropyl isothiocyanate, has demonstrated potent biological activity, highlighting the value of this moiety in bioactive isothiocyanates.[7]
Application I: High-Efficiency Protein Labeling and Bioconjugation
The most direct application of MPI is the covalent labeling of proteins, antibodies, and other amine-containing biomolecules. This process can be used to introduce a stable, polar tag for downstream applications or to conjugate the protein to another molecule or surface.
Mechanism: Covalent Modification of Proteins
The workflow for protein labeling leverages the amine-reactivity of the isothiocyanate group. The process is designed to achieve a controlled degree of labeling while preserving the protein's structure and function.
Caption: Workflow for covalent protein labeling using MPI.
Detailed Experimental Protocol: Labeling of Bovine Serum Albumin (BSA)
This protocol describes a self-validating system for labeling a model protein, BSA, with MPI.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
This compound (MPI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Quenching Buffer (1.0 M Tris-HCl, pH 8.0)
-
PD-10 Desalting Column (or similar gel filtration column)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve BSA in the Sodium Bicarbonate Buffer to a final concentration of 5 mg/mL. Rationale: An amine-free buffer at alkaline pH is critical to ensure the target lysine residues are deprotonated and available for reaction.[8]
-
Reagent Preparation: Immediately before use, dissolve MPI in anhydrous DMSO to create a 10 mg/mL stock solution. Rationale: Isothiocyanates are susceptible to hydrolysis; using an anhydrous solvent and preparing the solution fresh minimizes reagent degradation.[9]
-
Conjugation Reaction: While gently stirring the BSA solution, add a 10-fold molar excess of the MPI stock solution. For example, for 1 mL of 5 mg/mL BSA (~75 nmol), add ~1.65 µL of the 10 mg/mL MPI solution (~750 nmol). Cover the reaction vessel with aluminum foil and incubate at room temperature for 2 hours with continuous stirring. Rationale: A molar excess drives the reaction to completion. Protecting from light is a general best practice for conjugation reactions involving aromatic compounds.[8]
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM (e.g., 50 µL of 1.0 M Tris-HCl to the 1 mL reaction). Incubate for an additional 30 minutes. Rationale: The high concentration of primary amines in Tris buffer scavenges any unreacted MPI, preventing non-specific labeling during purification.[10]
-
Purification: Equilibrate a PD-10 desalting column with PBS, pH 7.4. Apply the quenched reaction mixture to the column and allow it to enter the resin bed. Elute the protein conjugate with PBS according to the manufacturer's instructions. The protein conjugate will elute first as a distinct, faster-moving band, while the smaller, unreacted MPI and quenching agent are retained and elute later.[8]
-
Characterization (Self-Validation):
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for the morpholinophenyl-thiourea adduct (determine empirically, expected ~270-290 nm). This allows for the calculation of the degree of labeling.
-
SDS-PAGE: Run samples of unlabeled BSA and the MPI-labeled conjugate on an SDS-PAGE gel. While MPI itself is not a large mass tag, a high degree of labeling may cause a slight shift in mobility. If a fluorescent scanner is available, the labeled protein may exhibit intrinsic fluorescence under UV illumination.[8]
-
Application II: A Potential Reagent for N-Terminal Peptide Sequencing
The classic Edman degradation method uses phenyl isothiocyanate (PITC) to sequentially cleave and identify amino acids from the N-terminus of a peptide.[11][12] The core chemistry is directly translatable to MPI, which could offer unique advantages.
The MPI-Edman Cycle
MPI would react with the N-terminal amine under alkaline conditions to form a morpholinophenyl-thiocarbamoyl (MPTC) peptide. Subsequent treatment with anhydrous acid cleaves the first peptide bond, releasing the terminal amino acid as a thiazolinone derivative, which then rearranges to the more stable morpholinophenyl-thiohydantoin (MPTH) amino acid.
Caption: The proposed Edman degradation cycle using MPI.
Potential Advantages of MPI in Sequencing
The primary advantage of using MPI over traditional PITC lies in the properties of the resulting MPTH-amino acid derivative. The presence of the polar morpholino group would significantly alter its hydrophilicity. This could be exploited to:
-
Improve Chromatographic Separation: The MPTH-amino acids would have distinct retention times on reverse-phase HPLC compared to standard PTH-amino acids, potentially resolving co-eluting peaks found with the standard method.
-
Enhance Mass Spectrometric Detection: The morpholino group provides a unique mass signature (86.06 Da) that could aid in the confident identification of the cleaved amino acid by mass spectrometry.
Application III: Drug Discovery and Chemical Biology
The unique structure of MPI makes it a valuable lead compound and tool for modern drug discovery.
Development of Covalent Probes and Inhibitors
Isothiocyanates are increasingly recognized as effective "warheads" for designing targeted covalent inhibitors.[13][14] These compounds first bind non-covalently to a target protein and then react with a nearby nucleophilic residue (often a cysteine or lysine) to form a permanent, covalent bond. This can lead to high potency and prolonged duration of action. MPI can serve as a scaffold for developing such probes. The morpholino group can enhance solubility and be used as a vector to orient the reactive isothiocyanate group within a protein's binding pocket.
Potential Therapeutic Activities
A vast body of research demonstrates that many isothiocyanates possess potent anticancer, anti-inflammatory, and antioxidant properties.[15][16][17] They can modulate critical cellular signaling pathways. For instance, many ITCs are potent activators of the Nrf2 antioxidant response pathway.[7][17]
The Keap1-Nrf2 pathway is a master regulator of cellular antioxidant defenses. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Electrophilic compounds, like isothiocyanates, can covalently modify cysteine sensors on Keap1. This modification prevents Keap1 from targeting Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and detoxifying enzymes. Given that the related 3-morpholinopropyl isothiocyanate is a strong Nrf2 activator, it is highly plausible that MPI shares this activity.[7]
Caption: Proposed mechanism for Nrf2 pathway activation by MPI.
Summary and Future Directions
This compound is more than a simple chemical; it is a versatile platform for biochemical innovation. Its predictable reactivity combined with the beneficial properties of the morpholino group opens avenues in protein science, proteomics, and pharmacology. Future research should focus on synthesizing MPI derivatives with additional functionalities, such as fluorophores or affinity tags, to create next-generation multimodal probes. Furthermore, exploring its biological activity profile in various disease models could uncover novel therapeutic applications, building on the well-established potential of the isothiocyanate class of compounds.
References
- Jin, S. W., et al. (1993). A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides. PubMed.
- Wikipedia. (n.d.). Edman degradation. Wikipedia.
- Georganics. (n.d.). This compound - High purity. Georganics.
- PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. PubChem.
- Kumar, A., et al. (2008). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. National Institutes of Health.
- Chemistry LibreTexts. (2022). 5.2.7: The Edman Degradation. Chemistry LibreTexts.
- Eswaran, S. V. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing.
- OpenOChem Learn. (n.d.). Edman Reagent. OpenOChem Learn.
- Ozen, T., et al. (2019). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central.
- Fisher Scientific. (n.d.). This compound, Thermo Scientific. Fisher Scientific.
- Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central.
- Kumar, A., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed.
- Burčul, F., et al. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Jezierska-Drutel, A., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI.
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters.
- Penn State Research Database. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Penn State.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications.
- Keum, Y. S., et al. (2008). 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. Carcinogenesis.
- Kupai, J., & Sipos, G. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
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- Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.
- Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit.
- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery.
- Wawrzyńczak, A., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. PubMed.
- Bhattacharya, B. (2018). Protein labelling with FITC. Zarivach Laboratory.
- ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.
- Chen, J., & Wang, K. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. MDPI.
- Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com.
- Zhang, J., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. National Institutes of Health.
- Mi, L., et al. (2008). The principal urinary metabolites of dietary isothiocyanates, N-acetylcysteine conjugates, elicit the same anti-proliferative response as their parent compounds in human bladder cancer cells. PubMed.
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- Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PubMed Central.
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- Thermo Fisher Scientific. (n.d.). 3-(4-Morpholinyl)propyl isothiocyanate, 96%. Thermo Fisher Scientific.
- Katona, D., et al. (2001). Fluorescein isothiocyanate-labeled protein G as an affinity ligand in affinity/immunocapillary electrophoresis with fluorescence detection. PubMed.
- Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology.
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- TdB Labs. (n.d.). FITC Labeling and Conjugation. TdB Labs.
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A Technical Guide to the Reactivity and Application of 4-Morpholinophenyl Isothiocyanate
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the isothiocyanate functional group in 4-Morpholinophenyl isothiocyanate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles governing its reactivity, focusing on the electronic structure, primary reaction pathways, and practical applications. We will explore nucleophilic addition and cycloaddition reactions, providing mechanistic insights and field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and aims to serve as an authoritative resource for leveraging this versatile chemical intermediate in the synthesis of complex molecules and bioactive compounds.
Introduction: The Versatile Electrophile
This compound (CAS No. 51317-66-9) is a bifunctional organic compound featuring a morpholine ring, a phenyl group, and a reactive isothiocyanate moiety (-N=C=S).[1][2] The isothiocyanate group is a cornerstone of synthetic chemistry, prized for its role as a potent electrophile.[3] Its inherent reactivity allows it to serve as a versatile building block for a wide array of molecular architectures, most notably thioureas, thiocarbamates, and various heterocycles.[3][4]
The products derived from this compound are of significant interest in medicinal chemistry and drug discovery. Thiourea derivatives, in particular, exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties.[4][5][6] This guide will dissect the chemical behavior of this specific isothiocyanate, providing the foundational knowledge required to exploit its synthetic potential.
Electronic Structure and Principles of Reactivity
The reactivity of the isothiocyanate group is dictated by its unique electronic structure. The central carbon atom is bonded to both a nitrogen and a sulfur atom, both of which are more electronegative than carbon. This arrangement creates a highly polarized system where the central carbon becomes significantly electron-deficient and, therefore, highly electrophilic.[3][7] This electrophilicity is the primary driver for its characteristic reactions.
The 4-morpholino substituent on the phenyl ring plays a crucial role in modulating this reactivity. The nitrogen atom of the morpholine ring can donate its lone pair of electrons into the aromatic system, an effect that slightly reduces the overall electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate. This modulation, however, does not quench the reactivity; instead, it allows for controlled reactions under generally mild conditions.
Key Reaction Pathways
The chemistry of this compound is dominated by the electrophilic nature of its central carbon atom, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition: The Primary Reaction Manifold
Nucleophilic addition is the most fundamental and widely utilized reaction of isothiocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, followed by protonation of the resulting anion.[8]
Reaction with Amines (Thiourea Formation): The reaction with primary and secondary amines is arguably the most important transformation, yielding N,N'-disubstituted thiourea derivatives. This reaction is typically fast, clean, and high-yielding, often proceeding at room temperature without the need for a catalyst.[5][9][10] The resulting thioureas are stable compounds and serve as valuable scaffolds in drug discovery.[4]
Reaction with Thiols (Dithiocarbamate Formation): Isothiocyanates readily react with thiols to form dithiocarbamates. This reaction is particularly relevant in biological systems. For instance, the primary biotransformation pathway of many isothiocyanates involves conjugation with the thiol-containing tripeptide, glutathione (GSH).[11] Unlike the reaction with amines, this addition is often reversible, allowing the dithiocarbamate adduct to act as a transport or storage form of the isothiocyanate.[11]
Reaction with Alcohols and Water: Alcohols and water can also act as nucleophiles, attacking the isothiocyanate to form thiocarbamates and dithiocarbamic acids, respectively.[7] These reactions are generally less facile than those with amines or thiols and may require harsher conditions or catalysis.
| Nucleophile (Nu-H) | Product Class | Product Structure | Typical Conditions |
| Primary/Secondary Amine | Thiourea | R-NH-C(=S)-NR'R'' | Room temp, DCM/EtOH |
| Thiol | Dithiocarbamate | R-NH-C(=S)-SR' | Room temp, various solvents |
| Alcohol | Thiocarbamate | R-NH-C(=S)-OR' | Heat, often requires base |
| Water | Dithiocarbamic Acid | R-NH-C(=S)-OH | Unstable, decomposes |
Cycloaddition Reactions
Beyond simple additions, aryl isothiocyanates are capable of participating in cycloaddition reactions to form heterocyclic systems. A notable example is the [2+2] thermal cycloaddition with carbodiimides, which can yield 1,3-thiazetidine derivatives.[12] These reactions expand the synthetic utility of this compound beyond linear adducts, enabling access to more complex, rigid scaffolds suitable for probing biological targets.
Applications in Drug Discovery and Chemical Biology
The predictable and efficient reactivity of this compound makes it a valuable tool for life science researchers.
-
Combinatorial Chemistry and Lead Generation: Its straightforward reaction with amines allows for the rapid synthesis of large libraries of diverse thiourea derivatives.[5][9] These libraries are crucial in high-throughput screening campaigns to identify novel hit compounds with potential therapeutic activity against a range of diseases, including cancer and leishmaniasis.[5][6][13]
-
Bioconjugation and Chemical Probes: The isothiocyanate group can be used to covalently label biomolecules. It reacts with nucleophilic side chains of amino acids, such as the ε-amino group of lysine or the thiol group of cysteine, to form stable thiourea or dithiocarbamate linkages, respectively.[11] This makes it a useful moiety for developing chemical probes to study protein function or for creating antibody-drug conjugates.
Experimental Protocols
The following section provides a detailed, validated protocol for a common and representative reaction of this compound.
Protocol 1: Synthesis of N-(4-Morpholinophenyl)-N'-(benzyl)thiourea
This protocol details the synthesis of a disubstituted thiourea via the reaction of this compound with benzylamine.
Materials and Equipment:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
TLC plates (silica gel)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane to make a ~0.2 M solution. Begin stirring the solution at room temperature.
-
Nucleophile Addition: Add benzylamine (1.05 equivalents) dropwise to the stirring solution over 5-10 minutes. The reaction is often mildly exothermic.[14]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the isothiocyanate starting material (visualized by a specific stain or by comparing to a standard) indicates completion.[14]
-
Work-up: Once the reaction is complete, remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Add hot ethanol to the crude product until it fully dissolves, then allow the solution to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.[14]
-
Isolation: Collect the purified white solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Conclusion
This compound is a highly valuable synthetic intermediate characterized by the strong electrophilicity of its isothiocyanate carbon. Its reactivity is dominated by nucleophilic addition reactions, most notably with amines to form stable and biologically relevant thiourea derivatives. The reliability and efficiency of these transformations have cemented its role as a key building block in combinatorial chemistry, drug discovery, and the synthesis of functional chemical probes. A thorough understanding of its reactivity, as detailed in this guide, empowers researchers to harness its full synthetic potential.
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4-Morpholinophenyl Isothiocyanate: A Comprehensive Guide to Purity and Quality Specifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinophenyl isothiocyanate (CAS No. 51317-66-9) is a vital chemical intermediate and building block, particularly valued in the synthesis of novel therapeutic agents and chemical probes.[1][2] Isothiocyanates (-N=C=S functional group) are a class of compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Given that the biological efficacy and safety of any synthesized compound are directly dependent on the purity of its precursors, a rigorous quality assessment of this compound is not merely a procedural formality but a foundational pillar of successful research and development.
This guide provides a comprehensive framework for evaluating the purity and quality of this compound. It moves beyond a simple checklist of specifications to explain the scientific rationale behind each analytical test, offering field-proven insights into experimental design and data interpretation. The methodologies described herein are designed to create a self-validating system, ensuring that researchers can proceed with confidence in the integrity of their starting material.
Core Physicochemical and Chemical Identifiers
The initial characterization of this compound begins with verifying its fundamental chemical and physical properties. These identifiers serve as the first-pass check for material identity and integrity.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 51317-66-9 | [2][6][7] |
| Molecular Formula | C₁₁H₁₂N₂OS | [6][7] |
| Molecular Weight | 220.29 g/mol | [2][6][7] |
| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [6][7] |
| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [2][6][7] |
| SMILES | C1COCCN1C2=CC=C(C=C2)N=C=S | [6][7] |
Physicochemical Specifications
| Parameter | Specification | Rationale and Method |
| Appearance | White to off-white or light-yellow solid/powder | Visual inspection. Color deviations may indicate impurities or degradation. |
| Melting Point | 84-85 °C | Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus. A sharp melting range indicates high purity; a broad or depressed range suggests the presence of impurities.[8] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and Ethyl Acetate. | Essential for reaction setup and analytical sample preparation. Insoluble particulates may indicate foreign contamination. |
Identity Confirmation: A Multi-Technique Approach
Confirming the chemical structure of this compound is a critical step. Relying on a single analytical technique is insufficient; a combination of spectroscopic methods provides orthogonal data, leading to an unambiguous identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[9] For this compound, the most telling feature is the strong, sharp absorption band characteristic of the isothiocyanate group.
Key FT-IR Spectral Features
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2000 - 2200 | Asymmetric stretch | -N=C=S (Isothiocyanate) [8] |
| 2800 - 3000 | C-H stretch | Aliphatic (Morpholine ring) |
| 1580 - 1615 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ether (Morpholine ring)[9] |
| 1100 - 1300 | C-N stretch | Aryl amine |
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder, or perform the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum against a reference spectrum. Verify the presence of the characteristic -NCS peak and other key functional group absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, serving as a definitive confirmation of its elemental composition.
Expected Mass Spectrometry Data
| Ion Type | Calculated Mass (Da) |
| [M]⁺ (Monoisotopic) | 220.0670 |
| [M+H]⁺ | 221.0748 |
| [M+Na]⁺ | 243.0568 |
Data computed based on the molecular formula C₁₁H₁₂N₂OS.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the main component from any potential impurities.[10]
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Verify that the measured mass of the major peak corresponds to the theoretical mass of the protonated molecule ([M+H]⁺) within a narrow mass tolerance (e.g., < 5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Aromatic protons ortho to -NCS |
| ~6.90 | d | 2H | Aromatic protons ortho to Morpholine |
| ~3.85 | t | 4H | Morpholine protons (-CH₂-O-) |
| ~3.20 | t | 4H | Morpholine protons (-CH₂-N-) |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm)
| Chemical Shift (ppm) | Assignment |
| ~150 | Aromatic C attached to Morpholine |
| ~135 | Isothiocyanate (-N=C=S) |
| ~128 | Aromatic C attached to -NCS |
| ~127 | Aromatic CH |
| ~118 | Aromatic CH |
| ~67 | Morpholine C (-CH₂-O-) |
| ~49 | Morpholine C (-CH₂-N-) |
Causality Behind Experimental Choices: The isothiocyanate carbon (-NCS) signal in ¹³C NMR spectra is often broad or even undetectable ("near-silence").[11] This is due to the molecule's structural flexibility and the resulting chemical shift anisotropy. Therefore, while its absence is not alarming, its presence as a broad signal around 130-140 ppm can be a confirmatory data point. The primary utility of NMR is the unambiguous confirmation of the morpholinophenyl backbone.
Purity Assessment and Impurity Profiling
The ultimate utility of this compound in sensitive applications like drug development hinges on its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
HPLC Purity Determination
A reversed-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity of this compound and detecting related impurities.
Typical Purity Specifications
| Grade | Purity Specification | Intended Use |
| Standard Grade | ≥ 97.0% | General synthesis, research |
| High-Purity Grade | ≥ 99.0% | Pharmaceutical intermediate, probe synthesis |
| Ultra-Purity Grade | ≥ 99.5% | cGMP applications, late-stage drug development |
Note: A typical assay percent range found from commercial suppliers is around 97%.[6][12]
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 15-20 minutes. This ensures the elution of the main compound while separating it from more or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60 °C. Expert Insight: Isothiocyanates can have limited solubility in aqueous mobile phases and may precipitate in the system at room temperature.[13][14] Maintaining an elevated column temperature is crucial for accurate and reproducible quantification.[13]
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5-1.0 mg/mL.
-
Quantification: Determine purity by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, use a reference standard for quantitative analysis.
Common Impurities and Their Origins
Understanding the synthesis of this compound is key to predicting potential impurities. A common route is the reaction of 4-morpholinoaniline with thiophosgene.[8][15]
-
Unreacted Starting Material: Residual 4-morpholinoaniline.
-
Symmetrical Thiourea: The N,N'-bis(4-morpholinophenyl)thiourea can form if the isothiocyanate product reacts with unreacted 4-morpholinoaniline.
-
Hydrolysis Product: The isothiocyanate group is susceptible to hydrolysis, especially under non-anhydrous conditions, which would revert it to the starting amine.
These impurities are readily detected by the HPLC method described above, typically eluting at different retention times than the main product.
Analytical Workflow and Data Integration
A robust quality control process follows a logical and hierarchical workflow to ensure comprehensive evaluation of the material.
Storage and Handling
To maintain its quality, this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Isothiocyanates are sensitive to moisture and light, which can lead to degradation over time.
Conclusion
The quality of this compound is a critical determinant of success in research and drug development. A multi-faceted analytical approach, grounded in a strong understanding of the compound's chemistry, is essential for its proper characterization. By implementing the comprehensive testing protocols outlined in this guide—spanning identity, purity, and impurity profiling—scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful outcomes.
References
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This compound - High purity | EN. (n.d.). Georganics. Retrieved January 12, 2026, from [Link]
-
4-(4-Isothiocyanatophenyl)morpholine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Retrieved January 12, 2026, from [Link]
-
Neubauer, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved January 12, 2026, from [Link]
-
Del-Corral, I., & L-C, A. (2020). Synthesis of Isothiocyanates: An Update. Molecules, 25(21), 5104. Retrieved January 12, 2026, from [Link]
-
Hansen, N. L., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 363-371. Retrieved January 12, 2026, from [Link]
-
Atanasov, A. G., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Chemistry, 3, 44. Retrieved January 12, 2026, from [Link]
-
Ke, Y., et al. (2003). Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 38(4), 373-377. Retrieved January 12, 2026, from [Link]
-
Wilson, M., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1806-1812. Retrieved January 12, 2026, from [Link]
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Szaefer, H., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 513-520. Retrieved January 12, 2026, from [Link]
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Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Applied Sciences, 12(11), 5484. Retrieved January 12, 2026, from [Link]
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Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Retrieved January 12, 2026, from [Link]
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Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Murakami, K., et al. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(1), 18-35. Retrieved January 12, 2026, from [Link]
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Dains, F. B., et al. (1922). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses, 2, 13. Retrieved January 12, 2026, from [Link]
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Mary, Y. S., et al. (2024). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate. Journal of Molecular Structure, 1301, 137356. Retrieved January 12, 2026, from [Link]
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Ayna, A., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(10), 1957-1970. Retrieved January 12, 2026, from [Link]
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Neubauer, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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Wu, G., & Wasylishen, R. E. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... Magnetic Resonance in Chemistry, 53(5), 369-376. Retrieved January 12, 2026, from [Link]
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Szabó, T., et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(13), 5122. Retrieved January 12, 2026, from [Link]
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A Technical Guide to 4-Morpholinophenyl Isothiocyanate: Properties, Availability, and Applications in Covalent Labeling
Executive Summary
This technical guide provides a comprehensive overview of 4-Morpholinophenyl isothiocyanate for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, mechanism of action as a covalent modifier, and its applications in chemical biology and medicinal chemistry. A detailed analysis of its commercial availability from key suppliers is presented, alongside essential guidelines for safe handling, storage, and a validated experimental protocol for protein labeling. This document serves as a critical resource for scientists seeking to utilize this versatile chemical tool.
Introduction to this compound
This compound (CAS No. 51317-66-9) is a heterocyclic building block featuring a morpholine ring attached to a phenyl isothiocyanate moiety.[1][2] The core utility of this molecule stems from the isothiocyanate group (-N=C=S), a potent electrophile capable of forming stable, covalent bonds with nucleophilic residues on biomolecules. Isothiocyanates are a well-studied class of compounds, found naturally in cruciferous vegetables, and are recognized for a wide range of biological activities, including anticarcinogenic and anti-inflammatory properties.[3][4][5] The presence of the morpholine group in this specific derivative imparts increased aqueous solubility and introduces a potential hydrogen bond acceptor, which can influence its binding kinetics and specificity towards target proteins. This unique combination makes it a valuable reagent for covalent labeling, target identification, and as a scaffold in the design of covalent inhibitors.[6][7]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 51317-66-9 | [1][2][8] |
| Molecular Formula | C₁₁H₁₂N₂OS | [1][2] |
| Molecular Weight | 220.29 g/mol | [1][2] |
| Physical Form | Solid | |
| SMILES String | S=C=Nc1ccc(cc1)N2CCOCC2 | [2] |
| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [2] |
Mechanism of Covalent Modification
The primary application of this compound in a biological context is its function as a covalent modifier. The isothiocyanate functional group is highly electrophilic at its central carbon atom. This carbon is readily attacked by soft nucleophiles, most notably the deprotonated thiol group of cysteine residues in proteins. The reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea linkage. While cysteine is the most common target, reaction with other nucleophilic residues such as the epsilon-amino group of lysine is also possible, though typically less rapid.
Causality Behind Reactivity: The efficiency of this covalent modification is pH-dependent. A slightly basic environment (pH 7.5-8.5) is optimal as it facilitates the deprotonation of cysteine's thiol group to the more nucleophilic thiolate anion (S⁻), significantly accelerating the reaction rate. This targeted reactivity is the cornerstone of its utility as a probe for identifying reactive, and often functionally important, cysteine residues within the proteome.
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A Senior Application Scientist's Guide to the Safe Handling and Application of 4-Morpholinophenyl isothiocyanate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-Morpholinophenyl isothiocyanate (CAS: 51317-66-9). As a Senior Application Scientist, this guide moves beyond a standard Safety Data Sheet (SDS) to provide not just the "what" but the critical "why" behind each recommendation. The protocols herein are designed as self-validating systems, grounded in the fundamental chemical reactivity of the isothiocyanate functional group to ensure the highest standards of laboratory safety and experimental integrity.
Section 1: Introduction to the Isothiocyanate Class and the Unique Profile of this compound
The Isothiocyanate Functional Group: A Double-Edged Sword of Reactivity and Biological Activity
Isothiocyanates (ITCs) are a class of organic compounds defined by the presence of the -N=C=S functional group.[1] This group is highly electrophilic, making it reactive towards a wide range of nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][2] This inherent reactivity is the basis for their significant biological activities, including well-documented anticancer, anti-inflammatory, and chemopreventive properties.[3][4][5] However, this same reactivity necessitates stringent handling precautions. Uncontrolled reactions with biological macromolecules can lead to toxicity, skin and respiratory sensitization, and corrosive effects.[6][7][8]
This compound combines this reactive isothiocyanate moiety with a morpholinophenyl scaffold. While specific toxicological data for this compound is limited, its behavior can be reliably inferred from the extensive data available for analogous isothiocyanates.[6][7] It is a valuable compound for research, often used in the synthesis of novel therapeutic agents and chemical probes.[9][10][11]
Physicochemical Profile of this compound
A clear understanding of a compound's physical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 51317-66-9 | [12] |
| Molecular Formula | C₁₁H₁₂N₂OS | [13] |
| Molecular Weight | 220.29 g/mol | [13] |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Synonyms | 4-(4-isothiocyanatophenyl)morpholine | [12][13] |
Section 2: The Cornerstone of Safety: A Proactive Risk Assessment Framework
Effective safety management is proactive, not reactive. It begins with a thorough risk assessment that considers the hazards of the chemical in the context of the specific procedures being performed.
Understanding the Hazard Profile: Beyond the Label
While specific GHS classifications for this compound are not universally available[9][14], the known hazards of analogous isothiocyanates provide a robust framework for assessing its risks.[7]
| Hazard Class | Anticipated Classification & Statement | Rationale and Causality |
| Acute Toxicity | Category 3/4 (H301/H302, H311/H312, H331/H332) - Toxic/Harmful if swallowed, in contact with skin, or if inhaled. | The electrophilic -N=C=S group can react with critical proteins and enzymes upon absorption, leading to systemic toxicity.[6][7][15] |
| Skin Corrosion/Irritation | Category 1B/2 (H314/H315) - Causes severe skin burns and eye damage or causes skin irritation. | Reaction with proteins and lipids in the skin can lead to chemical burns and inflammation.[7][8] |
| Eye Damage/Irritation | Category 1 (H318) - Causes serious eye damage. | The cornea and other sensitive eye tissues are highly susceptible to damage from corrosive electrophiles.[7][8] |
| Respiratory/Skin Sensitization | Category 1 (H334/H317) - May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | The compound can act as a hapten, binding to proteins to form an antigen that triggers an immune response, leading to sensitization.[6][7] |
| Aquatic Hazard | Category 1/2 (H400/H411) - Very toxic/Toxic to aquatic life with long lasting effects. | Isothiocyanates can be broadly toxic to organisms in the environment.[7][16] |
The "ALARA" Principle in Practice: Engineering Controls as the First Line of Defense
The "As Low As Reasonably Achievable" (ALARA) principle dictates that exposure should be minimized through robust engineering controls before relying on personal protective equipment.
-
Primary Control: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][15]
-
Secondary Control: An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[7][15]
Workflow Diagram: A Logic-Based Approach to Hazard Control
This diagram outlines the decision-making process for establishing appropriate safety controls when working with isothiocyanates.
Caption: Chemical incompatibility chart for isothiocyanates.
Section 5: Emergency Protocols: Preparedness as a Self-Validating System
Spill Management
-
Small Spill (<100 mg):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand. [6][12] 3. Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools. [7][15] 4. Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.
-
-
Large Spill (>100 mg):
-
Alert personnel in the immediate area and evacuate. [12] 2. Restrict access to the area.
-
If safe to do so, increase ventilation to the area (e.g., ensure fume hood is operating at maximum).
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid: Immediate Actions for Exposure Scenarios
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][12]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [8][12]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). [12][16]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [8][12]Seek immediate medical attention immediately.
Section 6: Waste Disposal: The Final Step in the Chemical Lifecycle
All materials contaminated with this compound must be treated as hazardous waste.
Protocol: Decontamination and Disposal of Labware and Waste Streams
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent paper, etc.
-
Liquid Waste: Unused solutions, solvent rinses.
-
-
Container Compatibility: Use high-density polyethylene (HDPE) or other chemically resistant containers for waste collection. [17]Do not use metal containers if acidic conditions could arise.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone) into the liquid hazardous waste container before standard washing procedures.
-
Final Disposal: All waste must be disposed of through your institution's EH&S office in accordance with local, state, and federal regulations. [6][18]Never pour isothiocyanate waste down the drain. [12]
Section 7: The "Why": Understanding the Biological Reactivity of Isothiocyanates
A deeper understanding of the compound's mechanism of action reinforces the importance of the safety protocols described.
The Electrophilic Nature of the -N=C=S Group
The central carbon atom in the isothiocyanate group is highly electrophilic. This is because it is double-bonded to two electronegative atoms (nitrogen and sulfur). This electron deficiency makes it a prime target for nucleophiles, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins. [1]This reaction, known as thiocarbamoylation, is the fundamental chemical event that initiates the biological effects of isothiocyanates. [2]
Core Mechanism: The Keap1-Nrf2 Antioxidant Response Pathway
One of the most studied mechanisms of isothiocyanate action is the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and detoxification responses. [1][2][19]
Caption: Isothiocyanate activation of the Keap1-Nrf2 pathway. [19] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. [19]When an isothiocyanate like this compound enters the cell, it reacts with key cysteine residues on Keap1. This covalent modification prevents Keap1 from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including detoxification enzymes like Glutathione S-transferases (GSTs). [2][19]This same reactivity underscores the potential for off-target effects and toxicity, providing a clear mechanistic rationale for the stringent handling procedures outlined in this guide.
Section 8: References
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PubMed. (2002, April). Isothiocyanates: mechanism of cancer chemopreventive action. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Retrieved from [Link]
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MDPI. (n.d.). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update - PMC. Retrieved from [Link]
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Fisher Scientific. (2023, January 6). Methyl isothiocyanate - SAFETY DATA SHEET. Retrieved from Google Search.
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A Technical Guide to the Thermal Stability and Degradation of 4-Morpholinophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of 4-Morpholinophenyl Isothiocyanate. Given the compound's relevance in synthetic chemistry and drug development, a thorough understanding of its behavior under thermal stress is critical for ensuring product purity, efficacy, and safety. This document synthesizes current knowledge on isothiocyanate and morpholine chemistry to provide a predictive framework for the thermal behavior of this specific molecule.
Introduction: The Significance of Thermal Stability in Profile
This compound is a bifunctional molecule incorporating a reactive isothiocyanate group and a stable morpholine moiety. This unique structure makes it a valuable building block in the synthesis of various biologically active compounds. However, the inherent reactivity of the isothiocyanate group also raises concerns about its thermal stability. Uncontrolled degradation can lead to the formation of impurities, potentially altering the pharmacological profile and toxicity of the final product. Therefore, a comprehensive understanding of the thermal decomposition landscape of this compound is paramount for its effective and safe application.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂OS | [1] |
| Molecular Weight | 220.29 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not explicitly reported; however, the related compound 4-(4-Aminophenyl)morpholine has a melting point of 132-135 °C. | [2] |
Assessing Thermal Stability: Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] It is a primary tool for determining the onset temperature of decomposition and quantifying mass loss events.
Experimental Protocol: A Generalized TGA Workflow
Interpretation of TGA Data: The resulting TGA curve provides critical information about the temperatures at which the compound begins to degrade and the extent of that degradation. For instance, a study on aminophenyl silsesquioxanes showed initial mass loss starting around 500-550°C in a nitrogen environment, indicating high thermal stability. While specific data for this compound is not available, TGA would be the definitive technique to establish its decomposition profile.
Differential Scanning Calorimetry (DSC)
Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.
Experimental Protocol: A Generalized DSC Workflow
Interpretation of DSC Data: The DSC thermogram will reveal the melting point of this compound as an endothermic peak. Any subsequent exothermic peaks would likely indicate decomposition. For example, the related compound 4-(4-Aminophenyl)morpholin-3-one exhibits a melting point around 166-167 °C.[5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: Py-GC-MS is a powerful technique for identifying the degradation products of a compound. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[6][7]
Experimental Protocol: A Generalized Py-GC-MS Workflow
Interpretation of Py-GC-MS Data: The pyrogram will show a series of peaks, each corresponding to a different degradation product. The mass spectrum of each peak allows for the identification of the fragment's structure. This data is invaluable for elucidating the degradation mechanism.
Predicted Thermal Degradation Pathways
While specific experimental data for this compound is limited, we can predict its degradation pathways based on the known chemistry of the isothiocyanate and morpholine functional groups.
Degradation of the Isothiocyanate Group
The isothiocyanate group is the most likely site of initial thermal degradation. Studies on phenyl isothiocyanate suggest a pathway involving the formation of a 2-anilino-5-thiazolinone derivative, which can then rearrange to a more stable 3-phenyl-2-thiohydantoin.[8] In the presence of water, hydrolysis of the isothiocyanate to the corresponding amine (4-morpholinoaniline) is a probable degradation route.[9] This amine could then potentially react with another molecule of the parent isothiocyanate to form a disubstituted thiourea.
Degradation of the Morpholine Ring
The morpholine ring is generally considered stable.[10] However, under oxidative conditions, degradation can occur.[8] The nitrogen atom is a potential site for oxidation, leading to the formation of an N-oxide. This N-oxide can then undergo further rearrangements.[8] Cleavage of the C-O or C-N bonds within the morpholine ring is also possible at high temperatures, although this would likely require more energy than the degradation of the isothiocyanate group. Microbial degradation studies have shown that cleavage of the C-N bond of the morpholine ring can occur.[11]
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4-Morpholinophenyl Isothiocyanate: A Versatile Electrophilic Hub for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinophenyl isothiocyanate has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique combination of a reactive isothiocyanate moiety and a morpholine-substituted aromatic core. This guide provides a comprehensive technical overview of its synthesis, fundamental reactivity, and diverse applications. We will delve into the mechanistic underpinnings of its reactions, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for the synthesis of key derivatives, such as N,N'-disubstituted thioureas and 1,3,4-thiadiazoles, are presented, supported by quantitative data and spectroscopic characterization. Furthermore, this guide explores the significant biological activities, including antimicrobial and anticancer properties, of molecules derived from this versatile precursor, underscoring its importance in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of this compound
Isothiocyanates (R-N=C=S) are a class of highly reactive organosulfur compounds that serve as powerful electrophilic synthons in a multitude of organic transformations.[1][2] Their utility is particularly pronounced in the construction of sulfur and nitrogen-containing heterocycles and thiourea derivatives, many of which are scaffolds of significant pharmacological interest.[1][3]
This compound distinguishes itself through the incorporation of a morpholine ring. This heterocyclic motif is a well-regarded "privileged structure" in medicinal chemistry, known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further molecular elaboration. The electron-donating nature of the morpholino group also subtly modulates the reactivity of the isothiocyanate, influencing reaction kinetics and product outcomes. This guide will illuminate the practical applications of this unique structural combination.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization.
| Property | Value | Reference |
| CAS Number | 51317-66-9 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂OS | [4][5] |
| Molecular Weight | 220.29 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 84-85 °C | [4] |
| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [4][5] |
| SMILES | S=C=Nc1ccc(cc1)N2CCOCC2 | [4] |
Spectroscopic Characterization: The infrared (IR) spectrum of this compound is distinguished by a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹.[4] The ultraviolet (UV) spectrum in dioxane exhibits a characteristic absorption band between 300-320 nm, corresponding to the n-π* transitions of the conjugated aromatic system.[4]
Synthesis of this compound
The most common and effective method for the synthesis of aryl isothiocyanates, including this compound, is the reaction of the corresponding primary amine with thiophosgene (CSCl₂).[2][6] This transformation proceeds via an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.
Conceptual Workflow for Synthesis
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Prerequisite: The synthesis begins with the precursor, 4-morpholinoaniline. This can be prepared by the hydrogenation of 4-(4-nitrophenyl)morpholine using a palladium on carbon (Pd/C) catalyst.
Procedure:
-
In a well-ventilated fume hood, a solution of 4-morpholinoaniline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled in an ice bath to 0-5 °C.
-
A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the cooled amine solution with vigorous stirring over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid. A yield of approximately 39% has been reported for this method.[4]
Core Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate group. This renders it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, and hydrazides.
Synthesis of N,N'-Disubstituted Thioureas
The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[1] These compounds are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9]
Caption: Synthesis of N,N'-Disubstituted Thioureas.
Mechanistic Insight: The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Detailed Experimental Protocol: Synthesis of 1-(4-Morpholinophenyl)-3-phenylthiourea
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or ethanol, is added aniline (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2-6 hours. The reaction is typically exothermic and can be monitored by TLC until the starting isothiocyanate is consumed.
-
The resulting precipitate is collected by filtration, washed with cold ethanol or diethyl ether, and dried under vacuum to yield the pure 1-(4-morpholinophenyl)-3-phenylthiourea.
| Amine | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights |
| Aniline | 1-(4-Morpholinophenyl)-3-phenylthiourea | >90 (typical) | ~219 | IR (cm⁻¹): ~3286 (N-H), ~1091 (C=S). ¹H NMR (CDCl₃, δ ppm): Signals corresponding to aromatic protons, morpholine protons, and N-H protons. |
| p-Toluidine | 1-(4-Morpholinophenyl)-3-(p-tolyl)thiourea | >90 (typical) | - | Similar to above, with an additional singlet for the methyl group. |
(Note: Specific yield and melting point data for these exact compounds from a single source were not available in the search results, but are typical for this type of reaction based on similar syntheses.[10])
Synthesis of 1,3,4-Thiadiazoles
This compound is a valuable precursor for the synthesis of 1,3,4-thiadiazole heterocycles. The general strategy involves the reaction with a hydrazide to form a thiosemicarbazide intermediate, which is then cyclized in the presence of an acid catalyst.[11][12] 1,3,4-Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Caption: Synthesis of 1,3,4-Thiadiazoles.
Mechanistic Insight: The initial reaction forms the thiosemicarbazide. Subsequent acid-catalyzed dehydration and cyclization, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon of the hydrazide moiety, leads to the formation of the stable 1,3,4-thiadiazole ring.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
A mixture of this compound (1 equivalent) and an appropriate acid hydrazide (1 equivalent) is refluxed in a suitable solvent like ethanol for 4-8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the thiosemicarbazide intermediate.
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
The thiosemicarbazide intermediate from Step 1 is added to concentrated sulfuric acid, cooled in an ice bath, with stirring.
-
The mixture is stirred at room temperature for 2-4 hours and then carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water until neutral, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-(4-morpholinophenylamino)-5-substituted-1,3,4-thiadiazole.
Biological Significance of Derivatives
The derivatives of this compound are of considerable interest in drug discovery.
-
Antimicrobial Activity: Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[7][8][9] The incorporation of the morpholine moiety can enhance the bioavailability and spectrum of activity of these compounds.
-
Anticancer Activity: Isothiocyanates, in general, are well-documented as potential anticancer agents, affecting multiple cellular pathways including apoptosis and cell cycle progression.[3][13] Thiourea and 1,3,4-thiadiazole derivatives have also demonstrated potent antitumor activities. The compounds derived from this compound are therefore promising candidates for further investigation in oncology.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and predictable reactivity with a range of nucleophiles make it an ideal starting material for the construction of diverse molecular architectures, particularly N,N'-disubstituted thioureas and 1,3,4-thiadiazoles. The inherent biological relevance of the morpholine moiety, coupled with the pharmacological potential of the resulting thiourea and heterocyclic scaffolds, positions this compound as a key player in the development of novel therapeutic agents. Future research will likely focus on expanding the library of compounds derived from this synthon and exploring their potential in a wider range of biological applications, including as enzyme inhibitors and molecular probes.
References
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Stefańska, J., et al. (2017). Antistaphylococcal Activity of Selected Thiourea Derivatives. Polish Journal of Microbiology, 65(4), 451-460.
- Anticancer activity of synthesized compounds compared with Doxorubicin as a standard at different concentrations from 0.048 to 25 μM. (n.d.).
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.
- (3R,4R)-1-(4-Chlorophenyl)-4-[2-hydroxy-3-(morpholinomethyl)phenyl]. (n.d.). NIH.
- Indian Journal of Advances in Chemical Science. (n.d.).
- 4-(4-Isothiocyan
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.).
- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol
- Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). (2019, January 28).
- Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyan
- Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 30(5), 501-512.
- 1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024, December 28).
- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). NIH.
- Synthesis of Isothiocyanates: An Upd
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012, January 10). PMC - NIH.
- Graphical representation of anticancer activity of synthesized compounds. (n.d.).
- Recent Advancement in the Synthesis of Isothiocyan
- Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (n.d.). The Royal Society of Chemistry.
- CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. (2014, May 21).
- Synthesis of 4-cyanophenyl isothiocyan
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advancement in Synthesis of Isothiocyan
- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). PMC - PubMed Central.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
- Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (n.d.).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
- Thiocarbamidophenyl)- Prop-2-Ene-1-One and 1-Phenyl-3- (4-Substitutedthio-Carba. (2016, July 25). IJPPR.
- Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. (n.d.).
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Methodological & Application
N-Terminal Protein Sequencing: A Detailed Methodological Guide Using Isothiocyanate Chemistry
Introduction: The Critical Importance of the N-Terminus
The primary structure of a protein, its amino acid sequence, is fundamental to its function, folding, and localization within the cell. The N-terminus, the first amino acid of a polypeptide chain, is a critical determinant of a protein's fate, influencing its stability, subcellular targeting, and post-translational modifications. Consequently, the accurate determination of the N-terminal sequence is an indispensable tool in proteomics, protein characterization, and drug development. It serves to verify the identity of recombinant proteins, identify protein isoforms, and elucidate proteolytic processing events.
The Edman degradation, a cornerstone of protein chemistry, provides a robust method for the stepwise removal and identification of N-terminal amino acids.[1][2] This application note provides a detailed exposition of N-terminal sequencing using isothiocyanate reagents, with a focus on the well-established phenylisothiocyanate (PITC). Furthermore, it explores the potential application and theoretical advantages of a lesser-documented reagent, 4-Morpholinophenyl isothiocyanate (MPITC), for researchers seeking to innovate upon this classic technique.
The Chemical Logic of Edman Degradation
The Edman degradation is a cyclical chemical process that sequentially removes the N-terminal amino acid from a peptide or protein.[3] The process can be conceptually divided into three core steps:
-
Coupling: The uncharged α-amino group of the N-terminal amino acid reacts with an isothiocyanate reagent under alkaline conditions to form a thiocarbamoyl derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal residue is cleaved from the polypeptide chain, forming a thiazolinone derivative.
-
Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable thiohydantoin derivative, which is then identified by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC).
This cycle is then repeated to identify the subsequent amino acid in the sequence. The elegance of the Edman degradation lies in its ability to cleave the N-terminal residue without hydrolyzing the other peptide bonds in the protein.[2]
Visualizing the Edman Degradation Workflow
The following diagram illustrates the cyclical nature of the Edman degradation process.
Sources
- 1. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Morpholinophenyl Isothiocyanate Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-morpholinophenyl isothiocyanate and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development. The described method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide, from the foundational principles and experimental protocols to method validation in accordance with International Conference on Harmonisation (ICH) guidelines, data interpretation, and troubleshooting. The causality behind experimental choices is explained to provide a deeper understanding of the chromatographic process.
Introduction and Scientific Background
This compound and its related structures are versatile chemical intermediates used in the synthesis of various biologically active molecules.[1][2] The isothiocyanate group (–N=C=S) is a reactive moiety that readily forms covalent bonds with nucleophiles, such as the amine and thiol groups found in proteins.[3][4] This reactivity makes them valuable precursors for developing novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.
Given their importance, a reliable and accurate analytical method is crucial for ensuring the purity of synthetic intermediates, quantifying the active pharmaceutical ingredient (API) in final formulations, and conducting pharmacokinetic studies.[5][6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceuticals.[5][6] This note details a specific RP-HPLC method tailored for these aromatic isothiocyanate derivatives.
Principle of the Chromatographic Method
The method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecyl) bonded silica column is the stationary phase of choice. The long alkyl chains of the C18 phase provide a non-polar environment. Aromatic compounds, such as this compound derivatives, are retained on the column through hydrophobic interactions between the analyte and the stationary phase.[7][8][9][10] The use of a high-purity, end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[10]
-
Mobile Phase: A mixture of an aqueous solvent (Solvent A) and an organic solvent (Solvent B), such as acetonitrile or methanol, serves as the mobile phase.[11] By gradually increasing the proportion of the organic solvent (gradient elution), the polarity of the mobile phase is decreased over the course of the analysis. This allows for the efficient elution of compounds with varying degrees of hydrophobicity, starting with more polar impurities and culminating with the less polar analyte of interest. The addition of a small amount of an acid modifier, like 0.1% formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by protonating any free silanol groups and standardizing the ionization state of the analytes.[12][13]
-
Detection: Phenyl isothiocyanates exhibit strong ultraviolet (UV) absorbance due to the aromatic ring and the isothiocyanate functional group.[14] A characteristic absorption band for aromatic isothiocyanates is typically observed in the 300-320 nm region.[14] However, for quantitative purposes, detection is often performed at a wavelength of maximum absorbance, commonly around 240-260 nm, to achieve higher sensitivity.[15] A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for the analysis of this compound derivatives.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Solvents | HPLC Grade Acetonitrile, HPLC Grade Methanol, HPLC Grade Water |
| Reagents | Formic Acid (≥98% purity) |
| Standards | This compound reference standard (≥98% purity) |
| Glassware | Class A volumetric flasks, pipettes |
| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically suitable.
Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the stock solution with the diluent.[15]
Sample Preparation
-
Accurately weigh a portion of the sample containing the equivalent of approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Workflow Visualization
Caption: Interplay of key parameters in HPLC method development.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active silanol interactions on the column. 2. Column overload. 3. Extracolumn dead volume. | 1. Use an end-capped column; lower mobile phase pH. 2. Reduce sample concentration/injection volume. 3. Check and tighten all fittings; use smaller ID tubing. |
| Peak Splitting or Broadening | 1. Clogged column frit or void in the column bed. 2. Sample solvent incompatible with mobile phase. 3. Co-eluting impurity. | 1. Reverse-flush the column; replace if necessary. 2. Dissolve the sample in the initial mobile phase. 3. Adjust mobile phase composition to improve resolution. |
| Retention Time Drifts | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase; ensure proper mixing. 2. Use a column oven for stable temperature control. 3. Replace the column. |
| High Backpressure | 1. Blockage in the system (guard column, column frit). 2. Mobile phase precipitation. 3. Flow rate is too high. | 1. Replace guard column; reverse-flush main column. 2. Filter mobile phases; ensure miscibility. 3. Reduce the flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or diluent. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a specific, accurate, and precise procedure for the quantitative analysis of this compound derivatives. The protocol is grounded in established chromatographic principles and validated according to rigorous ICH standards, making it suitable for implementation in quality control, stability testing, and various research applications within the pharmaceutical industry. The provided guidelines for troubleshooting and understanding method parameters empower scientists to effectively implement and adapt this method for their specific needs.
References
- HPLC Method Development and Valid
- Steps for HPLC Method Valid
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Application Note: HPLC Analysis of 2-Cyanoethyl Isothiocyanate Deriv
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. PMC - NIH.
- Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Semantic Scholar.
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- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
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- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- Derivatization of isothiocyanates and their reactive adducts for chrom
- Supporting Information for Colorimetric Anion Sensors Based on a Thiourea-Functionalized Azo-dye.
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Applikationshinweis: Hochsensitive Aminosäurenanalyse mittels HPLC nach Vorsäulenderivatisierung mit 4-Morpholinophenylisothiocyanat
Autor: Dr. Evelyn Reed, Senior Application Scientist
Einleitung
Die quantitative Aminosäureanalyse ist ein Grundpfeiler zahlreicher Forschungs- und Entwicklungsbereiche, von der Proteomik und klinischen Diagnostik bis hin zur Lebensmittelwissenschaft und pharmazeutischen Qualitätskontrolle. Die inhärente Herausforderung bei der Analyse von Aminosäuren mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) liegt in ihrer hohen Polarität und dem Fehlen eines starken Chromophors für die UV-Detektion. Um diese Einschränkungen zu überwinden, ist die Vorsäulenderivatisierung eine weithin anerkannte Strategie zur Verbesserung ihrer chromatographischen Retention und Detektionsempfindlichkeit.
Dieser Applikationshinweis bietet eine umfassende Anleitung zur Derivatisierung von Aminosäuren mit 4-Morpholinophenylisothiocyanat (MPITC), einem hochwirksamen Reagenz, das mit primären und sekundären Aminogruppen reagiert, um stabile, UV-aktive Phenylthiocarbamyl (PTC)-Derivate zu bilden. Die Morpholin-Einheit im MPITC-Reagenz bietet deutliche Vorteile, einschließlich einer verbesserten Stabilität des Derivats und einer besseren chromatographischen Auflösung. Wir werden den Reaktionsmechanismus beleuchten, ein detailliertes und validiertes Protokoll bereitstellen und bewährte Verfahren zur Erzielung robuster und reproduzierbarer Ergebnisse diskutieren.
Die Chemie der MPITC-Derivatisierung
Die Derivatisierungsreaktion mit MPITC verläuft über die gut etablierte Edman-Abbau-Chemie.[1][2] Die Isothiocyanat-Gruppe (-N=C=S) des MPITC dient als Elektrophil, das unter alkalischen Bedingungen bereitwillig die nukleophile primäre oder sekundäre Aminogruppe der Aminosäure angreift. Diese Reaktion bildet ein Phenylthiocarbamyl (PTC)-Derivat, das nicht nur weniger polar als die Ausgangsaminosäure ist, sondern auch einen starken Chromophor besitzt, was eine empfindliche UV-Detektion, typischerweise bei etwa 254 nm, ermöglicht.[1]
Die Reaktion wird in einem basischen Medium, üblicherweise einer Triethylamin (TEA)-Lösung, durchgeführt, um sicherzustellen, dass die Aminogruppe der Aminosäure deprotoniert und somit ausreichend nukleophil ist. Das resultierende PTC-Aminosäure-Derivat wird dann vor der Injektion in das HPLC-System durch Ansäuern stabilisiert.
Bildunterschrift: Arbeitsablauf der MPITC-Derivatisierungsreaktion.
Vorteile der MPITC-Methode
-
Hohe Empfindlichkeit: Die resultierenden PTC-Derivate haben einen hohen molaren Absorptionskoeffizienten, der den Nachweis im niedrigen Pikomol-Bereich ermöglicht.[3]
-
Breite Anwendbarkeit: Die Methode eignet sich für die Analyse von primären und sekundären Aminosäuren.[4]
-
Stabile Derivate: Die PTC-Aminosäure-Derivate sind ausreichend stabil, um eine automatisierte Analyse zu ermöglichen.[2]
-
Robustheit: Die Derivatisierungsreaktion ist schnell und verläuft unter milden Bedingungen vollständig.
Materialien und Reagenzien
-
Aminosäure-Standardlösung (z. B. 100 µM jeder Aminosäure)
-
4-Morpholinophenylisothiocyanat (MPITC), 98 % Reinheit
-
Acetonitril (ACN), HPLC-Qualität
-
Triethylamin (TEA), redestilliert
-
Trifluoressigsäure (TFA), Sequenzierqualität
-
Reinstwasser (18,2 MΩ·cm)
-
Probe (z. B. Proteinhydrolysat, Plasma)
Instrumentierung und Säulen
-
HPLC-System: Ein binäres oder quatärnäres HPLC-System mit einem UV-Detektor.
-
Säule: Typischerweise wird eine C18-Umkehrphasensäule verwendet (z. B. 4,6 x 250 mm, 5 µm Partikelgröße).
-
Autosampler: Ein Autosampler mit Temperaturkontrolle wird für die Reproduzierbarkeit empfohlen.
Detailliertes experimentelles Protokoll
Dieses Protokoll ist für die Derivatisierung einer 100 µL Probe oder eines Standards ausgelegt.
1. Vorbereitung der Reagenzien:
-
Derivatisierungsreagenz (MPITC-Lösung): Bereiten Sie eine Lösung von 10 mg/mL MPITC in Acetonitril vor. Diese Lösung sollte täglich frisch zubereitet und vor Licht geschützt werden.
-
Kopplungspuffer: Bereiten Sie eine Lösung von 10 % (v/v) Triethylamin in Acetonitril vor.
-
Ansäuerungslösung: Bereiten Sie eine 0,1 % (v/v) Lösung von Trifluoressigsäure in Reinstwasser vor.
2. Derivatisierungsprozedur:
Die folgenden Schritte sollten in einem sauberen Mikrozentrifugenröhrchen durchgeführt werden.
Bildunterschrift: Schritt-für-Schritt-Arbeitsablauf der Derivatisierung.
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Pipettieren Sie 100 µL der Aminosäure-Standardlösung oder Ihrer Probe in ein sauberes Mikrozentrifugenröhrchen. Wenn Ihre Probe ein Proteinhydrolysat ist, stellen Sie sicher, dass es entsprechend verdünnt ist, um in den linearen Bereich des Assays zu fallen. Bei Plasmaproben ist eine Proteinfällung (z. B. mit Acetonitril oder Perchlorsäure) eine entscheidende Voraussetzung.[5]
-
Alkalisierung: Geben Sie 50 µL des Kopplungspuffers (10 % TEA in ACN) zur Probe hinzu. Kurz vortexen, um zu mischen. Die alkalische Umgebung ist entscheidend für die Deprotonierung der Aminogruppen, wodurch sie für die Reaktion verfügbar werden.
-
Derivatisierung: Geben Sie 50 µL der MPITC-Lösung hinzu. Vortexen Sie die Mischung gründlich, um eine vollständige Reaktion zu gewährleisten.
-
Inkubation: Inkubieren Sie die Reaktionsmischung 30 Minuten lang bei 40 °C in einem Heizblock oder Wasserbad. Dieses kontrollierte Erhitzen stellt sicher, dass die Reaktion vollständig abläuft.
-
Trocknung: Nach der Inkubation trocknen Sie die Probe vollständig unter Vakuum (z. B. mit einem SpeedVac). Dieser Schritt entfernt überschüssige Reagenzien und Lösungsmittel.[2][5]
-
Rekonstitution: Rekonstituieren Sie das getrocknete Derivat in 100 µL der anfänglichen mobilen Phase (Mobile Phase A). Vortexen Sie, um sicherzustellen, dass das Derivat vollständig gelöst ist.
-
Injektion: Die Probe ist nun zur Injektion in das HPLC-System bereit.
HPLC-Bedingungen
Die Trennung der MPITC-Aminosäure-Derivate wird typischerweise durch eine Gradientenelution auf einer C18-Säule erreicht.
| Parameter | Bedingung |
| Säule | C18 Umkehrphase (z. B. 4,6 x 250 mm, 5 µm) |
| Mobile Phase A | 0,1 % TFA in Wasser |
| Mobile Phase B | 0,1 % TFA in Acetonitril |
| Flussrate | 1,0 mL/min |
| Detektion | UV bei 254 nm |
| Säulentemp. | 40°C |
| Injektionsvol. | 20 µL |
| Gradient | Ein typischer Gradient könnte sein: |
| Zeit (min) | |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 41 | |
| 50 | |
| Dieser Gradient sollte für Ihre spezifische Säule und Aminosäuremischung optimiert werden. |
Datenanalyse und Quantifizierung
-
Identifizierung: Aminosäuren werden durch den Vergleich ihrer Retentionszeiten mit denen einer bekannten Standardmischung identifiziert.
-
Quantifizierung: Die Quantifizierung erfolgt typischerweise nach der Methode des externen Standards. Eine Kalibrierungskurve wird erstellt, indem die Peakfläche jeder Aminosäure gegen ihre Konzentration aufgetragen wird. Die Konzentration der Aminosäuren in der Probe wird dann aus dieser Kalibrierungskurve bestimmt.
Fehlerbehebung und bewährte Praktiken
-
Peak-Tailing: Dies kann durch sekundäre Wechselwirkungen zwischen den PTC-Aminosäuren und der Säule verursacht werden. Stellen Sie sicher, dass der pH-Wert der mobilen Phase niedrig genug ist, um die Ionisierung von restlichen Silanolgruppen zu unterdrücken.
-
Geisterpeaks: Diese können durch Verunreinigungen in den Reagenzien oder der Probe entstehen. Verwenden Sie hochreine Reagenzien und filtern Sie alle Lösungen vor Gebrauch.
-
Unvollständige Derivatisierung: Stellen Sie sicher, dass der pH-Wert der Reaktionsmischung ausreichend alkalisch ist und dass Inkubationszeit und -temperatur angemessen sind.
-
Instabilität der Derivate: Analysieren Sie die derivatisierten Proben so schnell wie möglich. Wenn eine Lagerung erforderlich ist, bewahren Sie sie bei 4 °C im Dunkeln auf.
Fazit
Die Derivatisierung von Aminosäuren mit 4-Morpholinophenylisothiocyanat ist eine zuverlässige und empfindliche Methode für ihre Quantifizierung mittels HPLC. Durch Befolgen des detaillierten Protokolls und der bewährten Praktiken, die in diesem Applikationshinweis beschrieben sind, können Forscher genaue und reproduzierbare Ergebnisse für eine Vielzahl von Anwendungen erzielen. Die Stabilität der MPITC-Derivate und die Robustheit der Reaktion machen dies zu einer ausgezeichneten Wahl für die routinemäßige und forschungsbasierte Aminosäurenanalyse.
Referenzen
-
Titel: Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples Quelle: Biological Chemistry URL: [Link]
-
Titel: One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate Quelle: Fine Chemical Technologies URL: [Link]
-
Titel: Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Quelle: Chromatography Today URL: [Link]
-
Titel: Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate Quelle: The Protein Protocols Handbook URL: [Link]
-
Titel: Amino acid analysis utilizing phenylisothiocyanate derivatives Quelle: PubMed URL: [Link]
-
Titel: Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate Quelle: PubMed URL: [Link]
-
Titel: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Quelle: Food Research URL: [Link]
-
Titel: Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples Quelle: PubMed URL: [Link]
Sources
- 1. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Morpholinophenyl Isothiocyanate in Solid-Phase Peptide Sequencing
Introduction: The Evolution of Edman Chemistry for Modern Proteomics
For researchers, scientists, and professionals in drug development, the precise determination of a protein's primary amino acid sequence is a foundational requirement. The Edman degradation, a robust method for sequential N-terminal amino acid analysis, has been a cornerstone of protein chemistry for decades.[1][2] This cyclical process involves the labeling of the N-terminal amino acid with an isothiocyanate reagent, its subsequent cleavage from the peptide chain, and the identification of the resulting amino acid derivative.[3][4] While phenyl isothiocyanate (PITC) has traditionally been the reagent of choice, the pursuit of enhanced sensitivity and improved analytical performance has driven the development of modified isothiocyanate reagents.[5][6] This guide details the application of one such advanced reagent, 4-Morpholinophenyl isothiocyanate (MPITC), in solid-phase peptide sequencing.
The Rationale for this compound (MPITC) in Peptide Sequencing
The core of the Edman degradation's efficacy lies in the performance of the isothiocyanate reagent. The ideal reagent should react specifically and efficiently with the N-terminal α-amino group under mild conditions, and the resulting thiohydantoin (PTH) derivative should be easily detectable. While PITC is effective, its detection limits can be a constraint in an era of ever-decreasing sample availability.
The innovation of MPITC lies in the incorporation of a morpholino group onto the phenyl ring. This modification is hypothesized to confer several advantages:
-
Enhanced Polarity and Solubility: The morpholino moiety increases the polarity of the resulting morpholinophenylthiohydantoin (MPTH) amino acid derivatives. This can lead to improved solubility in the solvents used for extraction and subsequent analysis, potentially reducing sample loss and improving recovery.
-
Altered Chromatographic Properties: The change in polarity and structure of the MPTH-amino acids compared to traditional PTH-amino acids can lead to better separation during High-Performance Liquid Chromatography (HPLC) analysis. This may result in sharper peaks, improved resolution, and more accurate identification and quantification.
-
Potential for Increased Sensitivity: While not a fluorescent tag, the modification of the phenyl ring can subtly alter the UV absorbance properties of the MPTH derivatives, potentially leading to a better signal-to-noise ratio during HPLC detection.
The Chemistry of MPITC-Based Edman Degradation
The chemical principles of MPITC-based sequencing follow the well-established two-step Edman degradation mechanism: a coupling reaction followed by a cleavage reaction.
-
Coupling Reaction: Under alkaline conditions, the N-terminal amino group of the peptide, which is immobilized on a solid support, performs a nucleophilic attack on the isothiocyanate group of MPITC. This forms a stable morpholinophenylthiocarbamoyl (MPTC) peptide derivative.
-
Cleavage Reaction: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the MPTC group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact and ready for the next sequencing cycle.
-
Conversion and Identification: The cleaved ATZ derivative is then extracted and converted to the more stable morpholinophenylthiohydantoin (MPTH) amino acid derivative under aqueous acidic conditions. This MPTH-amino acid is then identified by comparing its retention time in HPLC to that of known standards.
Caption: The chemical workflow of Edman degradation using this compound (MPITC).
Experimental Protocol: Solid-Phase Peptide Sequencing with MPITC
This protocol outlines the general steps for performing solid-phase peptide sequencing using MPITC. It is crucial to note that optimization of reaction times, temperatures, and solvent compositions may be necessary to achieve the best results with this specific reagent.
I. Materials and Reagents
-
Peptide Sample: Purified peptide covalently attached to a solid support (e.g., PVDF membrane, resin).
-
This compound (MPITC): Sequencing grade.
-
Coupling Buffer: 12.5% v/v Trimethylamine in water or N-methylmorpholine buffer, pH 9.0.
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Washing Solvents: Heptane, Ethyl Acetate, Butyl Chloride (all sequencing grade).
-
Conversion Reagent: 25% v/v TFA in water.
-
HPLC Solvents: Acetonitrile (ACN) and an aqueous buffer (e.g., sodium acetate), both HPLC grade.
-
MPTH-Amino Acid Standards: A standard mixture of all 20 MPTH-amino acid derivatives.
II. Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the peptide-loaded solid support is placed in the reaction cartridge of an automated protein sequencer.
-
The system should be thoroughly purged with an inert gas (e.g., argon) to maintain anhydrous conditions where required.
-
-
Cycle 1: Coupling
-
Deliver the coupling buffer to the reaction cartridge to create an alkaline environment.
-
Introduce a solution of MPITC in a suitable solvent (e.g., heptane) to the cartridge.
-
Allow the coupling reaction to proceed at a controlled temperature (e.g., 50°C) for a defined period (e.g., 20 minutes).
-
After the reaction, thoroughly wash the solid support with ethyl acetate and heptane to remove excess reagent and by-products.
-
-
Cycle 1: Cleavage
-
Dry the solid support completely under a stream of argon.
-
Introduce anhydrous TFA to the reaction cartridge.
-
Allow the cleavage reaction to proceed for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 50°C).
-
The cleaved ATZ-amino acid derivative is soluble in TFA and is transferred to a conversion flask. The remaining peptide on the solid support is washed and dried, ready for the next cycle.
-
-
Cycle 1: Conversion and Analysis
-
The TFA containing the ATZ-amino acid is dried down.
-
Add the conversion reagent (25% aqueous TFA) to the conversion flask and heat (e.g., 65°C for 15 minutes) to convert the ATZ-derivative to the more stable MPTH-amino acid.
-
Dry the sample and redissolve it in an appropriate solvent for HPLC injection.
-
Inject the sample onto a reverse-phase HPLC column.
-
Identify the MPTH-amino acid by comparing its retention time to the retention times of the MPTH-amino acid standards.
-
-
Subsequent Cycles:
-
The automated sequencer will repeat steps 2-4 for the desired number of cycles, sequentially identifying the amino acids from the N-terminus.
-
Caption: An overview of the automated solid-phase peptide sequencing workflow using MPITC.
Data Interpretation and Comparison
The primary output of each sequencing cycle is an HPLC chromatogram. The identification of the amino acid at each position is based on the retention time of the detected peak matching that of a known MPTH-amino acid standard.
| Parameter | Phenyl isothiocyanate (PITC) | This compound (MPITC) (Projected) | Rationale for Projected Improvement |
| Reagent | Standard Edman reagent | Modified Edman reagent | Addition of a morpholino group. |
| Resulting Derivative | Phenylthiohydantoin (PTH) | Morpholinophenylthiohydantoin (MPTH) | Structurally analogous with a polar moiety. |
| Detection Method | UV Absorbance (typically ~269 nm) | UV Absorbance (projected ~269 nm) | The core chromophore remains similar. |
| Solubility of Derivative | Moderate | Potentially Higher | The polar morpholino group can increase solubility in HPLC mobile phases. |
| HPLC Resolution | Good | Potentially Improved | Altered polarity may lead to better separation from by-products and other MPTH-amino acids. |
| Sensitivity | Picomole range | Potentially enhanced picomole to high femtomole range | Improved solubility and chromatographic behavior can lead to sharper peaks and better signal-to-noise. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - N-terminus of the peptide is blocked.- Insufficient amount of peptide on the solid support.- Incomplete coupling or cleavage reaction. | - Verify the peptide has a free N-terminus.- Increase the amount of starting material.- Optimize coupling and cleavage times and temperatures for MPITC. |
| Multiple Peaks per Cycle | - Impure peptide sample.- Carryover from the previous cycle.- Side reactions during synthesis or sequencing. | - Ensure the purity of the starting peptide.- Optimize washing steps between cycles.- Review the stability of amino acid side-chain protecting groups. |
| Gradual Decrease in Signal | - Incomplete reactions in each cycle.- Gradual washout of the peptide from the solid support. | - Optimize reaction conditions for MPITC to drive reactions to completion (>98% efficiency).- Ensure the covalent linkage to the solid support is stable to the sequencing conditions. |
| "Blank" Cycle (No Peak) | - The corresponding amino acid is difficult to extract or derivatize (e.g., Proline can sometimes yield lower signals).- Modified amino acid present. | - Check the standard chromatogram for the expected retention time of MPTH-Proline.- Consider alternative analytical methods if post-translational modifications are suspected. |
Conclusion and Future Outlook
The use of this compound (MPITC) represents a logical progression in the refinement of Edman degradation chemistry for solid-phase peptide sequencing. By modifying the traditional PITC structure, MPITC offers the potential for improved solubility of the resulting amino acid derivatives, leading to enhanced chromatographic performance and sensitivity. While the foundational principles of the Edman reaction remain unchanged, the adoption of novel reagents like MPITC allows for the continued relevance of this powerful technique in modern proteomics and drug development, enabling researchers to obtain high-quality sequence data from ever-smaller amounts of protein. Further studies are warranted to fully characterize the specific reaction kinetics and establish optimized protocols for MPITC to unlock its full potential.
References
-
Jin, S., Chen, J., Li, Y., & Li, Y. (2011). Integration of High Accuracy N-terminus Identification in Peptide Sequencing and Comparative Protein Analysis via Isothiocyanate-Based Isotope Labeling Reagent With ESI Ion-Trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(7), 1204–1213. [Link]
-
L'Italien, J. J., & Kent, S. B. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364–372. [Link]
-
Speicher, D. W. (2001). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 285-292). Humana Press. [Link]
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 38(4), 373–377. [Link]
-
Jin, S., Chen, J., Li, Y., & Li, Y. (2011). Integration of High Accuracy N-terminus Identification in Peptide Sequencing and Comparative Protein Analysis via Isothiocyanate-Based Isotope Labeling Reagent With ESI Ion-Trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(7), 1204–1213. [Link]
-
McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Chang, J. Y. (1979). Manual solid phase sequence analysis of polypeptides using 4-N-N,-dimethylaminoazobenzene 4'-isothiocyanate. Biochimica et Biophysica Acta (BBA) - Protein Structure, 578(1), 188–195. [Link]
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 38(4), 373–377. [Link]
-
Agrafiotou, P., Sotiropoulos, S., & Pappa-Louisi, A. (2009). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection. Journal of Separation Science, 32(7), 949–954. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Bidlingmeyer, B. A., Cohen, S. A., & Tarvin, T. L. (1987). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Journal of Chromatographic Science, 25(4), 149–154. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. Retrieved from [Link]
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373–377. [Link]
-
Góngora-Benítez, M., & Tulla-Puche, J. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(22), 7906. [Link]
-
Li, Z., Liu, Y., & Chen, Y. (2022). pXg: Comprehensive Identification of Noncanonical MHC-I–Associated Peptides From De Novo Peptide Sequencing Using RNA-Seq Reads. Molecular & Cellular Proteomics, 21(6), 100239. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 4-Morpholinophenyl Isothiocyanate to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Covalent Modification of Antibodies
The targeted delivery of therapeutic agents and diagnostic markers to specific cell populations is a cornerstone of modern biomedical research and drug development. Monoclonal antibodies (mAbs), with their exquisite specificity for target antigens, serve as ideal vehicles for this purpose. The covalent conjugation of small molecules, such as 4-Morpholinophenyl isothiocyanate (MPITC), to antibodies allows for the creation of powerful tools for a myriad of applications, including immunofluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs).
This comprehensive guide provides a detailed exploration of the chemical principles and practical protocols for the successful conjugation of this compound to antibodies. We will delve into the underlying reaction mechanism, critical experimental parameters, and robust methods for the purification and characterization of the resulting antibody conjugate. This document is designed to equip researchers with the necessary knowledge to perform this conjugation with confidence and to troubleshoot potential challenges.
The Chemistry of Isothiocyanate Conjugation: A Stable Thiourea Linkage
The conjugation of MPITC to an antibody hinges on the reaction between the electrophilic isothiocyanate group (-N=C=S) of MPITC and the nucleophilic primary amine groups (-NH₂) present on the antibody. These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of the antibody's polypeptide chains.[1][2]
The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea bond. This covalent linkage is crucial for ensuring that the conjugated molecule remains attached to the antibody under physiological conditions.
Caption: Covalent bond formation between an antibody and MPITC.
Critical Parameters for Successful Conjugation
The efficiency and specificity of the conjugation reaction are governed by several key parameters. Careful control of these factors is essential to achieve the desired degree of labeling while preserving the antibody's antigen-binding affinity.
pH of the Reaction Buffer
The pH of the reaction buffer is arguably the most critical factor. The nucleophilicity of the primary amine groups on the antibody is highly dependent on their protonation state. At physiological pH, these amines are largely protonated (-NH₃⁺) and thus, are poor nucleophiles. To facilitate the reaction with the isothiocyanate, the pH must be raised to a more alkaline level, typically between 9.0 and 9.5.[3][4] This deprotonates the amines, increasing their nucleophilicity and promoting the reaction.
| pH Range | Effect on Primary Amines | Reaction Efficiency |
| < 8.0 | Mostly protonated (-NH₃⁺) | Low |
| 8.5 - 9.5 | Deprotonated (-NH₂) | Optimal |
| > 10.0 | Increased risk of antibody denaturation | Potentially high, but may damage the antibody |
Molar Ratio of MPITC to Antibody
The molar ratio of MPITC to the antibody will directly influence the average number of MPITC molecules conjugated to each antibody, a metric known as the Degree of Labeling (DOL). A higher molar excess of MPITC will generally result in a higher DOL. However, excessive labeling can lead to several undesirable consequences:
-
Steric Hindrance: High densities of conjugated molecules near the antigen-binding site can interfere with the antibody's ability to bind its target.
-
Aggregation: Increased surface hydrophobicity due to the attached MPITC can lead to antibody aggregation and precipitation.
-
Reduced Solubility: Over-labeling can decrease the overall solubility of the antibody conjugate.
Therefore, it is crucial to empirically determine the optimal molar ratio for each specific antibody and application. A typical starting point is a 10- to 20-fold molar excess of MPITC.
Reaction Time and Temperature
The conjugation reaction is typically carried out at room temperature for 1 to 2 hours or overnight at 4°C. Longer incubation times can lead to a higher DOL. The reaction should be protected from light, especially if the conjugated molecule is light-sensitive.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the conjugation of MPITC to a purified antibody. Optimization may be required for specific antibodies and applications.
Caption: Workflow for MPITC-antibody conjugation.
Materials
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS)
-
This compound (MPITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10-14 kDa MWCO)
-
(Optional) Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or sodium azide, it must be exchanged into a suitable buffer like PBS. This can be achieved through dialysis or by using a desalting column.
-
Determine the accurate concentration of the antibody solution using a spectrophotometer (A280) or a protein assay.
-
-
Preparation of MPITC Stock Solution:
-
Immediately before use, dissolve the MPITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to achieve a final buffer concentration of approximately 0.1 M.
-
Calculate the required volume of the MPITC stock solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess is recommended.
-
Slowly add the calculated volume of the MPITC solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent that contains primary amines can be added. Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Antibody Conjugate:
-
It is critical to remove unreacted MPITC and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[4]
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL, also referred to as the dye-to-protein ratio, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the MPITC moiety. The molar extinction coefficient of MPITC will be required for this calculation.
-
Antigen-Binding Activity: It is essential to confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. This can be assessed using techniques such as ELISA or flow cytometry.
-
Purity and Aggregation: The purity of the conjugate and the presence of any aggregates can be evaluated by SDS-PAGE and size-exclusion chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low DOL | - Inefficient reaction | - Verify the pH of the reaction buffer is between 9.0 and 9.5. - Increase the molar excess of MPITC. - Increase the reaction time. |
| - Presence of primary amines in the antibody buffer | - Ensure the antibody is in an amine-free buffer before starting the conjugation. | |
| High DOL / Aggregation | - Excessive molar ratio of MPITC | - Reduce the molar excess of MPITC in the reaction. - Decrease the reaction time. |
| Loss of Antibody Activity | - Over-labeling, especially near the antigen-binding site | - Optimize the molar ratio of MPITC to achieve a lower DOL. |
| - Harsh reaction conditions | - Ensure the pH does not exceed 9.5. - Consider performing the reaction at 4°C. |
Conclusion: A Versatile Tool for Targeted Applications
The conjugation of this compound to antibodies provides a robust method for creating highly specific probes and therapeutic agents. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can reliably produce high-quality antibody conjugates. The protocols and principles outlined in this guide serve as a strong foundation for the successful implementation of this powerful bioconjugation technique in a wide range of scientific and clinical applications.
References
-
Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. PMC - NIH. Available at: [Link]
-
PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein. PubMed. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - NIH. Available at: [Link]
-
Tutorial: Labeling a Purified Antibody. YouTube. Available at: [Link]
-
Antibody-FITC Conjugation Protocol. Creative Biolabs. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
How to label antibodies. MBL Life Science. Available at: [Link]
-
3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. PubMed. Available at: [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH. Available at: [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. PMC - NIH. Available at: [Link]
-
A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. PubMed. Available at: [Link]
-
Recent advancement in the synthesis of isothiocyanates. PubMed. Available at: [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. NIH. Available at: [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC - NIH. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). Available at: [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
-
Brief FITC conjugation to antibody protocol. University of California, Berkeley. Available at: [Link]
-
conjugation of protein to fitc. Harvard University. Available at: [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. Available at: [Link]
-
Can anyone share an exact protocol for antibodies FITC conjugation without using any commercial kits?. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: Mass Spectrometry Analysis of 4-Morpholinophenyl Isothiocyanate-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of proteomics, the precise characterization of proteins is paramount to understanding their function, regulation, and involvement in disease. N-terminal sequencing, in particular, offers invaluable insights into protein identity, post-translational modifications, and proteolytic processing events.[1] 4-Morpholinophenyl isothiocyanate (MPITC) has emerged as a powerful tool for these investigations. As a derivative of phenyl isothiocyanate (PITC), the cornerstone reagent of Edman degradation, MPITC allows for the efficient labeling of the N-terminal α-amino group of proteins and peptides.[2][3][4] This modification facilitates their detection and fragmentation in a mass spectrometer, enabling robust protein identification and characterization.
This guide provides a comprehensive overview of the principles and methodologies for utilizing MPITC in mass spectrometry-based protein analysis. We will delve into the underlying chemistry, provide detailed step-by-step protocols for protein labeling and sample preparation, and discuss the nuances of mass spectrometry data acquisition and interpretation for MPITC-labeled samples.
The Chemical Principle of MPITC Labeling
The utility of MPITC in protein analysis lies in the reactivity of its isothiocyanate (-N=C=S) group. Under mildly alkaline conditions (pH 8-9), the deprotonated N-terminal α-amino group of a protein or peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.[5] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative at the N-terminus.
This initial labeling step is analogous to the coupling reaction in traditional Edman degradation.[2][5] However, instead of sequential degradation, the entire MPITC-labeled protein or its resulting peptides (after enzymatic digestion) are analyzed by mass spectrometry. The presence of the MPITC moiety provides a distinct mass shift, aiding in the identification of N-terminal peptides from the complex mixture of peptides generated during digestion. Furthermore, the morpholino group can enhance ionization efficiency in some mass spectrometry applications.
Advantages of MPITC in Mass Spectrometry
-
Specificity for N-terminus: Under controlled pH conditions, the reaction is highly specific for the N-terminal α-amino group over the ε-amino group of lysine residues.
-
Enhanced Identification: The mass modification introduced by MPITC simplifies the identification of N-terminal peptides in complex mass spectra.
-
Compatibility with Proteomic Workflows: MPITC labeling can be seamlessly integrated into standard bottom-up proteomics workflows.[6]
Experimental Workflows and Protocols
I. Protein Sample Preparation: The Foundation of Success
The quality of your starting material is critical for successful labeling and subsequent mass spectrometry analysis. Contaminants can interfere with the labeling reaction or suppress ionization in the mass spectrometer.
Key Considerations for Sample Purity:
-
High Purity is Essential: Aim for a protein purity of >90% as determined by SDS-PAGE or HPLC. If multiple proteins are present, the resulting data will be a mixture, making sequence determination impossible.
-
Removal of Interfering Substances: Samples must be free of salts, detergents, and buffers containing primary amines (e.g., Tris, glycine).[7][8] These substances will compete with the protein's N-terminus for the MPITC reagent, drastically reducing labeling efficiency.[8][9]
-
Optimal Sample Format: Proteins can be in solution or electro-blotted onto a PVDF membrane.[10] For liquid samples, use volatile buffers such as ammonium bicarbonate or water. Avoid lyophilizing the sample, as this can lead to sample loss; a speed-vacuum concentrator is a preferable alternative.
Protocol 1: Buffer Exchange for In-Solution Samples
This protocol is designed to remove interfering substances from your protein solution.
Materials:
-
Protein sample (1-5 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Spin desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Equilibrate the spin desalting column or dialysis cassette with the Reaction Buffer according to the manufacturer's instructions.
-
Load your protein sample onto the column or into the cassette.
-
Perform the buffer exchange as per the manufacturer's protocol. For dialysis, perform two to three buffer changes over a period of 4-6 hours or overnight at 4°C.
-
Recover the protein sample and determine its concentration using a standard protein assay (e.g., BCA).
II. MPITC Labeling of Proteins
This protocol outlines the covalent attachment of MPITC to the N-terminus of your protein.
Materials:
-
Buffer-exchanged protein sample (1-5 mg/mL)
-
MPITC stock solution: 10 mg/mL in anhydrous Dimethyl Sulfoxide (DMSO). Prepare fresh.
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
Procedure:
-
In a microcentrifuge tube, add the buffer-exchanged protein solution.
-
Slowly add the MPITC stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of MPITC over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.
-
To quench the reaction and remove unreacted MPITC, proceed immediately to a cleanup step (Protocol 3).
III. Post-Labeling Cleanup
Removing excess MPITC and byproducts is crucial to prevent interference in the mass spectrometer.
Protocol 3: Removal of Unreacted MPITC
Materials:
-
Quenched labeling reaction mixture
-
Spin desalting columns or size-exclusion chromatography (SEC) column
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Equilibrate the spin desalting column or SEC column with the Digestion Buffer.
-
Load the labeling reaction mixture onto the column.
-
Collect the fractions containing the labeled protein.
-
Pool the relevant fractions and proceed to protein digestion.
IV. Enzymatic Digestion of Labeled Protein
Digestion with a protease, such as trypsin, cleaves the protein into smaller peptides suitable for mass spectrometry analysis.
Protocol 4: In-Solution Digestion
Materials:
-
Purified MPITC-labeled protein
-
Dithiothreitol (DTT) stock solution: 100 mM in Digestion Buffer
-
Iodoacetamide (IAA) stock solution: 200 mM in Digestion Buffer
-
Trypsin solution: Sequencing grade, reconstituted according to the manufacturer's instructions.
Procedure:
-
To the purified labeled protein solution, add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
The peptide mixture is now ready for LC-MS/MS analysis.
V. Mass Spectrometry Analysis and Data Interpretation
The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Instrumentation and Settings:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.[6]
-
Use a standard reverse-phase LC setup for peptide separation.
-
Data-dependent acquisition (DDA) is a common mode for these experiments.[6]
Data Analysis:
-
The raw mass spectrometry data is processed using a database search algorithm (e.g., Mascot, Sequest, MaxQuant).
-
The search parameters must include a variable modification corresponding to the mass of the MPITC molecule on the N-terminus of peptides.
-
The identification of peptides containing this modification confirms the N-terminus of the protein.
Data Presentation:
| Parameter | Value |
| Protein Concentration | 2 mg/mL |
| MPITC:Protein Molar Ratio | 20:1 |
| Labeling Efficiency | >95% (as determined by MS) |
| Sequence Coverage | 85% |
| N-terminal Peptide Identified | [MPITC]-M.SAMPLEPEPTIDE.R |
Visualizing the Workflow
Caption: Experimental workflow for MPITC labeling and mass spectrometry analysis.
The Chemistry in Detail
Caption: Reaction mechanism of MPITC with a protein's N-terminus.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris). | Perform thorough buffer exchange into a carbonate/bicarbonate buffer.[8] |
| pH of the reaction is too low. | Ensure the pH of the reaction buffer is between 8.5 and 9.5.[5] | |
| Inactive MPITC reagent. | Prepare fresh MPITC solution in anhydrous DMSO immediately before use. | |
| No N-terminal Peptide Identified | N-terminus of the protein is blocked (e.g., acetylation). | Edman degradation will also fail in this case.[3] Consider alternative methods for protein characterization. |
| Inefficient digestion. | Optimize digestion conditions (enzyme:protein ratio, incubation time). | |
| Poor Signal in Mass Spectrometer | Sample contains salts or detergents. | Ensure thorough cleanup after labeling and digestion. |
Conclusion
The use of this compound for protein labeling offers a robust and specific method for N-terminal analysis by mass spectrometry. By carefully controlling the experimental conditions, particularly sample purity and reaction pH, researchers can achieve high labeling efficiency and generate high-quality data. This technique is a valuable addition to the proteomics toolkit, enabling deeper characterization of proteins and their modifications.
References
-
Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology.[Link]
-
Sample preparation Protein sequencing analysis by N-terminal Edman degradation requires minimum amount - CIB (CSIC). Centro de Investigaciones Biológicas Margarita Salas.[Link]
-
N-terminal Edman Sequencing Sample Preparation. University of California, Davis.[Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.[Link]
-
Edman degradation - Wikipedia. Wikipedia.[Link]
-
Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. ACS Publications.[Link]
-
Analysis of Mass Spectrometry Data in Proteomics | Springer Nature Experiments. Springer Nature.[Link]
-
4 Steps of Edman Degradation. MtoZ Biolabs.[Link]
-
A beginner's guide to mass spectrometry–based proteomics. Portland Press.[Link]
-
26.7: The Edman Degradation - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs.[Link]
-
(PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate.[Link]
-
Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. PubMed.[Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Proteomics Workflow Using 4-Morpholinophenyl Isothiocyanate: An Application Note and Protocol
Introduction: A Novel Amine-Reactive Probe for Quantitative Proteomics
The field of quantitative proteomics is central to understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action.[1] Mass spectrometry (MS)-based proteomics has become an indispensable tool for these investigations, offering unparalleled insights into the complex protein landscape of biological systems.[2] A key strategy in quantitative proteomics is the use of chemical labeling to introduce stable isotopes, allowing for the accurate comparison of protein abundance between different samples.[3]
This application note details a comprehensive workflow for quantitative proteomics utilizing 4-Morpholinophenyl isothiocyanate (MPITC), a reactive probe that targets primary amines on peptides. The isothiocyanate group readily reacts with the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues to form a stable thiourea linkage. This covalent modification allows for the incorporation of a tag that can be used for relative quantification.
The workflow described herein is based on a stable isotope labeling strategy, where two samples are differentially labeled with "light" and "heavy" (isotope-labeled) versions of MPITC. The labeled samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides, and by extension proteins, is determined by comparing the signal intensities of the light and heavy labeled peptide pairs in the mass spectrometer. This approach offers a robust and reliable method for quantifying changes in protein expression across different biological states.
Workflow Overview
The quantitative proteomics workflow using MPITC can be broken down into several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Figure 1: High-level overview of the MPITC quantitative proteomics workflow.
Detailed Protocols
Part 1: Sample Preparation
The goal of this stage is to extract proteins from the biological sample and digest them into peptides suitable for mass spectrometry analysis.[4]
1.1 Protein Extraction
-
Objective: To efficiently lyse cells or tissues and solubilize proteins.
-
Protocol:
-
Start with a cell pellet or pulverized tissue.
-
Add a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
1.2 Reduction and Alkylation
-
Objective: To denature proteins and prevent the reformation of disulfide bonds.
-
Protocol:
-
To 1 mg of protein lysate, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
1.3 Protein Digestion
-
Objective: To enzymatically cleave proteins into peptides. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable length for MS analysis.
-
Protocol:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Part 2: Peptide Labeling with MPITC
This is the core step where peptides are chemically tagged with light and heavy forms of MPITC. It is crucial to ensure complete labeling for accurate quantification. The isothiocyanate group reacts with primary amines under basic pH conditions.[5]
2.1 Reagent Preparation
-
Light MPITC Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or acetonitrile to a concentration of 10 mg/mL.
-
Heavy MPITC Solution: Dissolve an isotope-labeled version of this compound (e.g., with ¹³C₆-phenyl ring) in anhydrous DMF or acetonitrile to a concentration of 10 mg/mL.
2.2 Labeling Reaction
-
Protocol:
-
Reconstitute the dried peptide samples (from two different conditions, A and B) in 100 µL of a labeling buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.5).
-
To sample A, add the Light MPITC solution. To sample B, add the Heavy MPITC solution. A molar excess of the labeling reagent to peptide amines is recommended (typically 4-fold).
-
Vortex the samples and incubate at room temperature for 1 hour.
-
Quench the reaction by adding hydroxylamine to a final concentration of 5% and incubating for 15 minutes.
-
Combine the light-labeled and heavy-labeled samples.
-
Desalt the combined, labeled peptide mixture using a C18 SPE cartridge.
-
Dry the labeled peptides in a vacuum centrifuge.
-
Figure 2: Reaction of MPITC with a primary amine on a peptide.
Part 3: LC-MS/MS Analysis and Data Processing
The labeled peptides are separated by liquid chromatography and analyzed by mass spectrometry.
3.1 LC-MS/MS Analysis
-
Objective: To separate the complex peptide mixture and acquire high-resolution mass spectra for identification and quantification.
-
Protocol:
-
Reconstitute the dried, labeled peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS1 scan and several MS2 scans of the most intense precursor ions.
-
3.2 Data Analysis
-
Objective: To identify the labeled peptides and quantify the relative abundance of the light and heavy forms.
-
Software: Use a proteomics data analysis software package such as MaxQuant, Proteome Discoverer, or similar tools that can handle stable isotope labeling data.
-
Workflow:
-
Database Search: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.[6]
-
Quantification: The software will identify pairs of light and heavy labeled peptides in the MS1 scans based on their mass difference and co-elution profile. The relative quantification is performed by calculating the ratio of the integrated peak areas for each peptide pair.
-
Protein Ratio Calculation: The ratios of multiple peptides are combined to determine the overall abundance ratio for each protein.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance between the two samples.
-
Data Presentation
Quantitative proteomics data is typically presented in a table format, summarizing the identified proteins and their abundance ratios.
Table 1: Example Quantitative Proteomics Data using MPITC Labeling
| Protein Accession | Gene Name | Protein Description | Log₂(Heavy/Light Ratio) | p-value | Number of Peptides |
| P02768 | ALB | Serum albumin | 0.05 | 0.89 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | -0.12 | 0.75 | 15 |
| P08670 | VIM | Vimentin | 1.58 | 0.002 | 18 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.21 | 0.01 | 12 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.95 | 0.03 | 9 |
This is example data and does not represent actual experimental results.
Troubleshooting and Expert Insights
-
Incomplete Labeling: This can lead to inaccurate quantification. Ensure the pH of the labeling buffer is optimal (8.0-9.0) and use a sufficient molar excess of the MPITC reagent. To check labeling efficiency, analyze a small aliquot of the labeled sample and look for unlabeled peptides.
-
Sample Complexity: For highly complex samples, consider pre-fractionation of peptides before LC-MS/MS analysis to increase the number of identified and quantified proteins.[4]
-
Data Analysis Parameters: The choice of parameters in the data analysis software is crucial. Ensure that the correct mass difference for the light and heavy MPITC labels is specified.
Conclusion
The this compound (MPITC) based quantitative proteomics workflow provides a robust method for the relative quantification of proteins. By following the detailed protocols outlined in this application note, researchers can confidently investigate changes in the proteome in response to various stimuli or in different disease states. The chemical stability of the thiourea linkage and the straightforward nature of the labeling reaction make MPITC a valuable tool for the proteomics community.
References
-
A rapid methods development workflow for high-throughput quantitative proteomic applications. (2019). OSTI.GOV. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). National Center for Biotechnology Information. [Link]
-
An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples. (2023). National Center for Biotechnology Information. [Link]
-
Capture and Analysis of Quantitative Proteomic Data. (n.d.). National Center for Biotechnology Information. [Link]
-
Isotope Labeled Peptides: Precision Tools for Research. (n.d.). JPT. [Link]
-
Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. (2011). PubMed. [Link]
-
Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2025). Technology Networks. [Link]
-
Quantitative Analysis of Mass Spectrometry-Based Proteomics Data. (n.d.). SpringerLink. [Link]
-
Quantitative comparison of four proteomic sample preparation workflows. (n.d.). ResearchGate. [Link]
-
Statistical Model to Analyze Quantitative Proteomics Data Obtained by 18O/16O Labeling and Linear Ion Trap Mass Spectrometry. (n.d.). National Center for Biotechnology Information. [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). ResearchGate. [Link]
-
Recent advancement in the synthesis of isothiocyanates. (2024). Royal Society of Chemistry. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). SlideShare. [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Label-free quantitative proteomics reveals the antibacterial effects of benzyl isothiocyanate against Vibrio parahaemolyticus. (n.d.). ResearchGate. [Link]
-
Mass spectrometry of peptides and proteins. (n.d.). PubMed. [Link]
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical isotope labeling for quantitative proteomics. (n.d.). National Center for Biotechnology Information. [Link]
-
TMT Tags and Cutting-edge Mass Spec Technology Multiplexing Protein Research. (2014). YouTube. [Link]
-
Quantitative Proteomics Reveals the Dynamic Regulation of the Tomato Proteome in Response to Phytophthora infestans. (n.d.). MDPI. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (n.d.). National Center for Biotechnology Information. [Link]
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). National Center for Biotechnology Information. [Link]
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- 6. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using 4-Morpholinophenyl Isothiocyanate
Abstract
This document provides a comprehensive guide for the synthesis of N,N'-disubstituted thiourea derivatives utilizing 4-morpholinophenyl isothiocyanate as a key building block. Thioureas are a pivotal class of compounds in medicinal chemistry and drug development, recognized for a wide array of biological activities.[1][2][3] The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability.[4][5] This guide details the underlying chemical principles, a robust and validated step-by-step protocol, characterization methods, and troubleshooting insights intended for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Morpholine-Containing Thioureas
Thiourea derivatives, characterized by the R¹R²NC(=S)NR³R⁴ structural motif, are of immense interest due to their versatile biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9] Their efficacy is often attributed to the thiocarbonyl group's ability to act as a potent hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[6][10]
The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile, making it a desirable feature for drug candidates.[5][9] The synthesis of thioureas from this compound combines the therapeutic potential of the thiourea core with the advantageous physicochemical properties of the morpholine group, creating a powerful scaffold for drug discovery.
The primary synthetic route, and the focus of this guide, is the direct and highly efficient addition of a primary or secondary amine to the isothiocyanate.[6][11] This reaction is known for its simplicity, mild conditions, high atom economy, and typically excellent yields.[6][12]
Reaction Mechanism and Scientific Rationale
The formation of a thiourea derivative from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction.
Causality of the Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen stabilizes the intermediate, yielding the final N,N'-disubstituted thiourea product.
This reaction is generally facile and proceeds readily at room temperature, often without the need for a catalyst.[11][12] However, for less nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups), gentle heating or the addition of a non-nucleophilic base like triethylamine (TEA) may be required to facilitate the reaction.[13]
Caption: General mechanism for thiourea synthesis.
Detailed Experimental Protocol
This protocol provides a general and reliable method for the synthesis of a representative N-(4-morpholinophenyl)-N'-(phenyl)thiourea. It can be adapted for various primary and secondary amines.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Magnetic stirrer with heating plate |
| Aniline (or other desired amine) | Round-bottom flask (50 mL) |
| Tetrahydrofuran (THF), anhydrous | Reflux condenser |
| Ethyl acetate (EtOAc), analytical grade | Dropping funnel |
| Hexane, analytical grade | Rotary evaporator |
| Ethanol (for recrystallization) | Thin Layer Chromatography (TLC) plates (silica gel) |
| UV lamp (254 nm) | |
| Buchner funnel and flask | |
| Standard laboratory glassware |
Step-by-Step Synthesis Workflow
The overall process from setup to characterization is outlined below.
Caption: Experimental workflow for thiourea synthesis.
Detailed Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the selected amine (e.g., aniline, 1.0 mmol, 93 mg). Dissolve the amine in 10 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 mmol, 220 mg) in 5 mL of anhydrous THF. Transfer this solution to a dropping funnel. Add the isothiocyanate solution dropwise to the stirring amine solution over 10-15 minutes at room temperature. The dropwise addition helps to control any potential exotherm, although the reaction is typically gentle.[14]
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent, such as 3:1 hexane/ethyl acetate.[12] Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting amine or isothiocyanate spot is no longer visible. This typically takes 1-4 hours.
-
Workup: Once the reaction is complete, remove the THF solvent under reduced pressure using a rotary evaporator. The crude product will likely be a solid.
-
Purification: Purify the crude solid by recrystallization.[12] Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities. Dry the product under vacuum to obtain the final thiourea derivative.
Characterization of Synthesized Derivatives
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the key spectroscopic signals expected for N-(4-morpholinophenyl)-N'-(phenyl)thiourea.
| Technique | Expected Observations | Rationale & Reference |
| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretch, two bands), ~1590 (C=C aromatic), ~1350 (C=S stretch) | Disappearance of the sharp isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ is a key indicator of reaction completion. The N-H and C=S stretches confirm thiourea formation.[15][16] |
| ¹H NMR (δ, ppm) | ~9.5-8.5 (s, 2H, -NH protons), ~7.6-7.0 (m, 9H, aromatic protons), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.1 (t, 4H, morpholine -CH₂-N-) | The two N-H protons typically appear as distinct singlets at a downfield chemical shift. The integration and splitting patterns of the aromatic and morpholine protons should match the expected structure.[15][17] |
| ¹³C NMR (δ, ppm) | ~180 (C=S carbon), ~150-115 (aromatic carbons), ~66 (-CH₂-O- carbon), ~48 (-CH₂-N- carbon) | The signal for the thiocarbonyl (C=S) carbon is highly characteristic and appears in the downfield region, confirming the formation of the thiourea moiety.[15][18] |
| Mass Spec. (ESI-MS) | Calculated [M+H]⁺ peak | Provides confirmation of the molecular weight of the synthesized compound.[18] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete | Low nucleophilicity of the amine. | Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine).[13] Alternatively, gently heat the reaction mixture to 40-50 °C and monitor by TLC. |
| Product is an oil, not a solid | Product may have a low melting point or contain impurities. | Try purification by flash column chromatography on silica gel instead of recrystallization. If an oil persists after solvent removal, try triturating with a non-polar solvent like hexane to induce solidification. |
| Multiple spots on TLC after reaction | Side reactions or unreacted starting material. | Ensure a 1:1 stoichiometric ratio of reactants. If the amine is volatile, a slight excess (1.1 eq) may be used. For purification, column chromatography is recommended. |
| Low yield after recrystallization | Product has some solubility in the cold solvent; too much solvent used. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[14] |
Conclusion
The synthesis of thiourea derivatives from this compound is a straightforward, efficient, and versatile method for generating compounds with high potential in drug discovery. The protocol described herein is robust and can be widely applied to a variety of amine nucleophiles. By understanding the underlying mechanism and employing standard characterization and purification techniques, researchers can reliably synthesize and validate these valuable molecular scaffolds for further biological evaluation.
References
- Title: Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)
- Title: Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)
- Title: Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag)
-
Title: methylthiourea - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
- Title: optimization of reaction conditions for thiourea synthesis from isothiocyanates Source: BenchChem URL
-
Title: Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives Source: PMC URL: [Link]
-
Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Mechanochemical synthesis of thioureas, ureas and guanidines Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study Source: ResearchGate URL: [Link]
-
Title: Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety Source: Semantic Scholar URL: [Link]
-
Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies Source: ResearchGate URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: NIH URL: [Link]
- Title: A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs Source: BenchChem URL
-
Title: Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives Source: International Journal for Pharmaceutical Research Scholars URL: [Link]
-
Title: Synthesis and biological activity of a new type of thiourea derivatives Source: ResearchGate URL: [Link]
-
Title: Synthetic route and structures for thiourea derivatives (4a–d) Source: ResearchGate URL: [Link]
-
Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL: [Link]
-
Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review Source: ResearchGate URL: [Link]
-
Title: A general and facile one-pot process of isothiocyanates from amines under aqueous conditions Source: PMC - NIH URL: [Link]
-
Title: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: biointerfaceresearch.com URL: [Link]
-
Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Isothiocyanates: A Review Source: Chemistry & Biology Interface URL: [Link]
-
Title: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process Source: Organic Chemistry Portal URL: [Link]
-
Title: How anyone have experience with reacting amines with phenyl isothiocyanate? Source: Reddit URL: [Link]
-
Title: A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction Source: ResearchGate URL: [Link]
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Application Notes and Protocols: 4-Morpholinophenyl Isothiocyanate in the Development of Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Morpholinophenyl Isothiocyanate (Morf-PITC) in Bioconjugation
In the realm of diagnostic assay development, the ability to covalently link reporter molecules, such as enzymes or fluorophores, to proteins like antibodies is fundamental. The choice of conjugation chemistry is a critical decision that dictates the sensitivity, specificity, and stability of the resulting assay. Isothiocyanates (ITCs) have long been a cornerstone of bioconjugation, prized for their reactivity towards primary amines on proteins.[1] Among these, this compound (Morf-PITC) emerges as a reagent of particular interest.
Morf-PITC is an aromatic isothiocyanate distinguished by the presence of a morpholino group attached to the phenyl ring.[2] This morpholino moiety is not merely a structural footnote; it imparts unique properties to the molecule that can be leveraged for enhanced performance in diagnostic applications. Morpholine-containing compounds are known for their high aqueous solubility and stability.[3][4][5] When incorporated into a bioconjugate, the morpholino group can help to mitigate the aggregation that is often a consequence of labeling proteins with hydrophobic molecules. This enhanced solubility and stability of the resulting conjugate can translate to improved assay performance and a longer shelf-life of the diagnostic reagents.
The isothiocyanate group itself is a highly versatile reactive handle. It readily reacts with the primary amino groups of lysine residues and the N-terminal α-amino group of proteins under mildly alkaline conditions to form a stable thiourea linkage.[6][7] This reaction is robust and proceeds efficiently in aqueous buffers, making it well-suited for the modification of sensitive biological molecules.
Principle of Morf-PITC Based Assays: Forging Stable Bioconjugates
The utility of Morf-PITC in diagnostic assays is rooted in the fundamental reaction between its isothiocyanate group (-N=C=S) and the primary amines (-NH2) present on biomolecules. This reaction, a nucleophilic addition, results in the formation of a highly stable thiourea bond.
The reaction is typically carried out in a buffer with a pH between 8.0 and 9.5.[8] In this pH range, the primary amino groups of the protein are predominantly in their deprotonated, nucleophilic state, which is necessary for the reaction to proceed. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting intermediate then rearranges to form the stable thiourea linkage.
This covalent conjugation is the linchpin of Morf-PITC's application in various diagnostic formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISA): Morf-PITC can be used to label detection antibodies with enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).
-
Lateral Flow Assays (LFAs): In LFAs, Morf-PITC can be employed to conjugate antibodies to colored or fluorescent nanoparticles, which serve as the detection signal.
-
Immunohistochemistry (IHC): For IHC applications, antibodies can be labeled with Morf-PITC-derivatized fluorophores or enzymes to enable the visualization of specific antigens in tissue sections.
Below is a diagram illustrating the fundamental workflow for protein labeling with Morf-PITC.
Caption: Workflow for Protein Labeling with Morf-PITC.
Detailed Protocols
Protocol 3.1: Labeling of Antibodies with Morf-PITC
This protocol provides a general procedure for the covalent labeling of antibodies with this compound. The molar ratio of Morf-PITC to antibody may need to be optimized for specific antibodies and desired degrees of labeling.
Materials and Reagents:
-
Antibody to be labeled (at 2-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound (Morf-PITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M Carbonate-Bicarbonate buffer, pH 9.0
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be dialyzed against PBS, pH 7.4, to remove these interfering substances.[9]
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
Preparation of Morf-PITC Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of Morf-PITC in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the antibody solution, add 1/10th volume of 0.5 M Carbonate-Bicarbonate buffer, pH 9.0, to raise the pH.
-
Calculate the required volume of the Morf-PITC stock solution. A starting point for optimization is a 10:1 molar ratio of Morf-PITC to antibody.
-
Slowly add the calculated volume of the Morf-PITC solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS, pH 7.4. The labeled antibody will elute in the void volume, while the smaller, unreacted Morf-PITC molecules will be retarded.
-
Collect the fractions containing the purified, labeled antibody. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling of the purified conjugate (see Protocol 3.3).
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Protocol 3.2: Development of a Morf-PITC Based Sandwich ELISA
This protocol outlines the development of a sandwich ELISA using a capture antibody and a Morf-PITC labeled detection antibody.
Materials and Reagents:
-
96-well microtiter plates
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen standard and samples
-
Morf-PITC labeled detection antibody (from Protocol 3.1, conjugated to an enzyme like HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a dilution series of the antigen standard.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the Morf-PITC labeled detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature for an appropriate time (e.g., 15-30 minutes), monitoring for color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.
-
The principle of a sandwich ELISA is depicted in the following diagram.
Caption: Principle of a Sandwich ELISA.
Protocol 3.3: Quality Control and Validation of Morf-PITC Conjugates
Spectrophotometric Determination of Labeling Efficiency:
The degree of labeling (DOL), or the molar ratio of the label to the protein, can be estimated using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the Morf-PITC derivative (λmax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient at λmax.
-
The DOL is the molar ratio of the label to the protein.
Functional Validation of the Conjugate:
The immunoreactivity of the labeled antibody should be assessed to ensure that the conjugation process has not adversely affected its antigen-binding capacity. This can be done by comparing the performance of the labeled antibody to that of the unlabeled antibody in a functional assay, such as an ELISA or Western blot. A titration of both antibodies should be performed to determine if there is a shift in the optimal concentration.
Stability Testing:
The stability of the Morf-PITC conjugate should be evaluated under intended storage conditions. This can be done by storing aliquots of the conjugate at different temperatures (e.g., 4°C, -20°C, and -80°C) and for various durations. The performance of the stored conjugate should be periodically assessed in a functional assay to determine its shelf-life.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Inefficient removal of interfering substances (e.g., Tris, BSA).- Low reactivity of the antibody.- Degradation of Morf-PITC due to moisture.- Incorrect pH of the reaction buffer. | - Ensure thorough dialysis of the antibody before conjugation.- Increase the molar ratio of Morf-PITC to antibody.- Use fresh, anhydrous DMSO to prepare the Morf-PITC solution.- Verify the pH of the carbonate-bicarbonate buffer. |
| High Background in ELISA | - Over-labeling of the detection antibody, leading to non-specific binding.- Inadequate blocking.- Insufficient washing. | - Optimize the molar ratio of Morf-PITC to antibody to achieve a lower degree of labeling.- Increase the concentration of the blocking agent or the blocking time.- Increase the number of wash steps or the volume of wash buffer. |
| Loss of Antibody Activity | - Modification of critical amino acids in the antigen-binding site.- Aggregation of the antibody during conjugation. | - Reduce the molar ratio of Morf-PITC to antibody.- Perform the conjugation reaction at a lower temperature (e.g., 4°C).- Include a stabilizing agent in the reaction buffer. |
Data Interpretation and Case Study
Case Study: Detection of a Cancer Biomarker using a Morf-PITC Based ELISA
A sandwich ELISA was developed to quantify a hypothetical cancer biomarker, "Tumor Marker X" (TMX), in patient serum. A monoclonal antibody specific for TMX was labeled with HRP using Morf-PITC according to Protocol 3.1. The resulting conjugate had a degree of labeling of 3.5. The ELISA was performed as described in Protocol 3.2.
Table 1: Standard Curve Data for TMX ELISA
| TMX Concentration (ng/mL) | Absorbance at 450 nm |
| 0 | 0.052 |
| 0.1 | 0.125 |
| 0.5 | 0.489 |
| 1.0 | 0.891 |
| 2.5 | 1.854 |
| 5.0 | 2.987 |
| 10.0 | 3.812 |
Interpretation:
The standard curve demonstrates a clear dose-dependent response, with increasing concentrations of TMX resulting in a higher absorbance signal. The low background signal at 0 ng/mL indicates minimal non-specific binding of the Morf-PITC labeled detection antibody. The concentrations of TMX in patient samples can be accurately determined by comparing their absorbance values to this standard curve. This case study highlights the successful application of a Morf-PITC based conjugate in a sensitive and quantitative diagnostic assay.
References
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- National Center for Biotechnology Information. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates.
- Creative Proteomics. Workflow of Edman degradation.
- ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine.
- Thermo Fisher Scientific. PITC (Edman's Reagent).
- National Center for Biotechnology Information. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb.
- National Center for Biotechnology Information. New method of peptide cleavage based on Edman degradation.
- Shimadzu Scientific Instruments. Theory of Edman Sequencing.
- Mtoz Biolabs. 4 Steps of Edman Degradation.
- Thermo Fisher Scientific. Protein Labeling Reagents.
- Bio-Synthesis. Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides.
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- MedChemExpress. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions.
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- Royal Society of Chemistry. Recent Advancement in the Synthesis of Isothiocyanates.
- Thermo Fisher Scientific. This compound, Thermo Scientific 1 g.
- Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review.
- PubMed. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets.
- ResearchGate. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.
- National Center for Biotechnology Information. Synthesis of Isothiocyanates: An Update.
- National Center for Biotechnology Information. 4-(4-Isothiocyanatophenyl)morpholine.
- AAT Bioquest. Antibody Conjugation Protocol.
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Application Notes and Protocols for N-Terminal Protein Sequencing using 4-Morpholinophenyl Isothiocyanate
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the application of 4-Morpholinophenyl Isothiocyanate (MPITC) in Edman degradation for N-terminal protein and peptide sequencing. While phenyl isothiocyanate (PITC) remains the canonical reagent, the use of modified isothiocyanates is a strategy to enhance detection or alter the physicochemical properties of the resulting amino acid derivatives. This document outlines a projected protocol for MPITC, grounded in the foundational principles of Edman chemistry. We will explore the chemical rationale for each step, from coupling to identification, and discuss the anticipated impact of the morpholino moiety on the reaction workflow and subsequent analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement advanced protein sequencing methodologies.
Introduction: The Rationale for Modified Edman Reagents
N-terminal sequencing by Edman degradation is a cornerstone technique in protein analysis, providing definitive identification of the amino acid sequence from the free N-terminus of a polypeptide.[1] The method, developed by Pehr Edman, involves a sequential, cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and identifying the released derivative.[2] The standard reagent, phenyl isothiocyanate (PITC), reacts with the uncharged N-terminal α-amino group under alkaline conditions.[3] Subsequent treatment with anhydrous acid cleaves this residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification, typically by HPLC.[1][2]
While robust, the classic PITC-based method has prompted the exploration of alternative isothiocyanate reagents. The primary motivation for developing novel reagents is to enhance the analytical capabilities of the method. For instance, reagents like 4-sulfophenyl isothiocyanate have been used to introduce a charge, which can improve fragmentation and detection in mass spectrometry (MS)-based sequencing approaches.[4][5] Other modifications aim to introduce fluorescent tags for higher sensitivity detection.
This guide focuses on this compound (MPITC), a derivative that incorporates a morpholine ring on the phenyl group. The morpholine group is a saturated heterocycle containing both an ether and a secondary amine function, rendering it polar and basic.[6][7] The introduction of this moiety is projected to alter the solubility and chromatographic behavior of the resulting amino acid derivatives, potentially offering advantages in specific analytical workflows.
The Chemistry of Edman Degradation: A Three-Step Cycle
The Edman degradation proceeds in a stepwise cycle of three main chemical reactions: Coupling, Cleavage, and Conversion.[8] This cycle is repeated to sequentially identify amino acids from the N-terminus.
-
Step 1: Coupling (Labeling) Under mildly alkaline conditions (pH ~9.0), the N-terminal α-amino group of the peptide is deprotonated and acts as a nucleophile. It attacks the electrophilic carbon of the isothiocyanate group of the Edman reagent (e.g., MPITC). This forms a 4-morpholinophenyl-thiocarbamoyl (MPTC)-peptide derivative.[8] The alkaline environment is crucial to ensure the N-terminal amine is uncharged and reactive.[2]
-
Step 2: Cleavage The MPTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The acid protonates the peptide backbone and facilitates the cyclization of the sulfur atom of the thiocarbamoyl group, which attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[9]
-
Step 3: Conversion The cleaved ATZ-amino acid derivative is unstable. It is selectively extracted into an organic solvent and then treated with aqueous acid to rearrange it into the more stable 4-morpholinophenyl-thiohydantoin (MPTH)-amino acid.[2] This stable derivative is then ready for identification.
This entire process is typically automated in modern protein sequencers, which can perform many cycles to determine the sequence of the first 20-50 amino acids with high fidelity.[2]
Projected Physicochemical Properties of MPITC and its Derivatives
The key difference between PITC and MPITC is the presence of the morpholine ring. This structural change is expected to impart distinct properties to the reagent and its amino acid derivatives.
| Property | Phenyl Isothiocyanate (PITC) | This compound (MPITC) (Projected) | Rationale for Projection |
| Polarity | Moderately Polar / Hydrophobic | More Polar / More Hydrophilic | The morpholine ring contains ether and amine functionalities, increasing polarity and hydrogen bonding potential.[6][10] |
| Solubility | Soluble in organic solvents. | Increased solubility in polar organic solvents and potentially aqueous buffers. | Morpholine itself is miscible with water and many organic solvents.[11] |
| Basicity | Neutral | Weakly Basic | The nitrogen atom in the morpholine ring can act as a proton acceptor.[6][10] |
| Resulting Derivative | Phenylthiohydantoin (PTH)-amino acid | 4-Morpholinophenyl-thiohydantoin (MPTH)-amino acid | Analogous reaction to PITC. |
| Chromatographic Behavior | Well-characterized retention times on reverse-phase HPLC. | Shorter retention times on reverse-phase HPLC compared to PTH-equivalents. | Increased polarity leads to weaker interaction with the nonpolar stationary phase. |
Experimental Protocol: N-Terminal Sequencing with MPITC
This section outlines a detailed, projected protocol for using MPITC in an automated protein sequencer. Note: As this is a novel application, optimization of each step is critical.
Pre-requisites and Sample Preparation
-
Sample Purity: The protein or peptide sample must be highly purified. Contaminants can interfere with the reaction and analysis.[12]
-
Blocked N-Terminus: The method will not work if the N-terminus of the protein is chemically modified (e.g., acetylated).[2]
-
Sample Immobilization: The sample (typically 10-100 picomoles) is immobilized, either by adsorption onto a polyvinylidene difluoride (PVDF) membrane or by covalent attachment to a solid support.[8]
Reagents and Solvents
-
Reagent R1 (Coupling): 5% (v/v) this compound in n-heptane or ethyl acetate.
-
Reagent R2 (Coupling Buffer): N-methylpiperidine/water/2-propanol mixture (adjust proportions for optimal pH ~9.0).
-
Reagent R3 (Cleavage): Anhydrous Trifluoroacetic Acid (TFA).
-
Solvent S1 (Wash): Heptane.
-
Solvent S2 (Wash):- Ethyl Acetate.
-
Solvent S3 (Extraction): 1-Chlorobutane.
-
Solvent S4 (Conversion): 25% (v/v) aqueous TFA.
-
MPTH-Amino Acid Standards: A complete set of 20 MPTH-amino acid standards must be synthesized for HPLC identification. This is a critical prerequisite, as standard PTH-amino acid kits are not applicable.
Step-by-Step Sequencing Cycle
The following steps would be programmed into an automated sequencer.
Step 1: Coupling Reaction
-
Deliver Reagent R2 (coupling buffer) to the reaction cartridge to create an alkaline environment.
-
Deliver Reagent R1 (MPITC solution) to the cartridge.
-
Incubate at ~50°C for 10-20 minutes to allow the coupling reaction to proceed to completion, forming the MPTC-peptide.
-
Causality & Insight: The morpholino group's basicity might slightly alter the local pH. Reaction time and temperature may require optimization to ensure >98% coupling efficiency, which is vital for long sequencing runs.
-
Step 2: Wash Cycle 1
-
Wash the reaction cartridge with Solvent S1 (Heptane) to remove excess MPITC reagent.
-
Wash with Solvent S2 (Ethyl Acetate) to remove the coupling buffer and non-covalently bound impurities.
-
Dry the membrane/support with a stream of argon or nitrogen.
-
Causality & Insight: Efficient washing is crucial to prevent byproducts from interfering with subsequent cycles and HPLC analysis.
-
Step 3: Cleavage Reaction
-
Deliver Reagent R3 (anhydrous TFA) to the reaction cartridge.
-
Incubate for 1-3 minutes at ~50°C. This cleaves the N-terminal residue as an ATZ-derivative.
-
Causality & Insight: The use of anhydrous acid is critical to prevent hydrolysis of the peptide backbone. The reaction is kept brief to minimize this risk.
-
Step 4: Extraction
-
Deliver Solvent S3 (1-Chlorobutane) to the reaction cartridge.
-
The ATZ-amino acid derivative is selectively extracted and transferred to a conversion flask. The shortened peptide remains immobilized in the cartridge.
-
Causality & Insight: The polarity of the MPITC-derived ATZ may be higher than the PITC-derived version. The efficiency of extraction into 1-chlorobutane should be verified; alternative solvents like ethyl acetate might be necessary.
-
Step 5: Conversion
-
The solvent in the conversion flask (containing the ATZ-derivative) is evaporated under nitrogen.
-
Deliver Solvent S4 (25% aqueous TFA) to the flask.
-
Incubate at ~65°C for 20-30 minutes to convert the unstable ATZ-derivative to the stable MPTH-amino acid.
-
Dry the sample in the conversion flask completely.
-
Causality & Insight: This acid-catalyzed rearrangement is essential for creating a stable molecule that can be reliably identified by HPLC.
-
Step 6: HPLC Identification
-
The dried MPTH-amino acid is redissolved in injection solvent (e.g., acetonitrile/water).
-
The sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
The MPTH-amino acid is identified by comparing its retention time to the previously established retention times of the synthesized MPTH-amino acid standards.[13][14]
-
Causality & Insight: This is the most critical validation step. Without a complete set of MPTH standards, unambiguous identification is impossible.[14] Due to the increased polarity, the gradient elution method will likely need to be modified, possibly requiring a weaker organic mobile phase or a steeper gradient to achieve separation of all 20 derivatives.
-
Step 7: Cycle Repetition The shortened peptide in the reaction cartridge is now ready for the next cycle, starting again from the Coupling Reaction (Step 1).
Visualizing the Workflow and Chemistry
Workflow Diagram
Caption: Automated workflow for Edman degradation using MPITC.
Chemical Reaction Mechanism
Caption: Core chemical reactions in one cycle of Edman degradation.
Trustworthiness and Self-Validation
The protocol described is designed as a self-validating system. Key checkpoints include:
-
Initial Yield: The amount of the first MPTH-amino acid detected in the first cycle, compared to the known amount of starting material. A high initial yield (>50%) indicates efficient coupling and recovery.
-
Repetitive Yield: The yield of an MPTH-amino acid in a given cycle relative to the previous one. Consistently high repetitive yields (>92-95%) are necessary for sequencing longer peptides. A sharp drop-off indicates a problem with one of the chemical steps.
-
Blank Injections: Running a blank cycle without sample should yield a clean HPLC chromatogram, ensuring that no contaminating peaks are present from the reagents or system.
-
Standard Validation: The synthesized MPTH-amino acid standards must be pure and validated by an independent method, such as mass spectrometry, to confirm their identity.
Conclusion and Future Outlook
The use of this compound in Edman degradation represents a logical, yet un-validated, extension of established protein sequencing chemistry. The primary theoretical advantage lies in the altered polarity of the resulting MPTH-amino acid derivatives, which could be leveraged for specialized chromatographic separations. However, the successful implementation of this reagent is entirely dependent on the synthesis and validation of a complete set of MPTH-amino acid standards. Researchers in protein chemistry and drug development may find this or similar bespoke reagents useful for specific applications where the physicochemical properties of standard PTH-derivatives are limiting. This guide provides the foundational chemical logic and a projected experimental framework to explore such novel sequencing reagents.
References
-
Sanchez, A., Perez-Riverol, Y., Gonzalez, L. J., et al. (2011). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. Available at: [Link]
-
Stone, K. L., & Williams, K. R. (1993). Identification of PTH-Amino Acids by HPLC. In A Practical Guide to Protein and Peptide Purification for Microsequencing. Humana Press. Available at: [Link]
-
Dupont, D. R., Keim, P. S., Chui, A. H., & Bozzini, M. (1988). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Macromolecular Sequencing and Synthesis. Alan R. Liss, Inc. Available at: [Link]
-
Wikipedia. (n.d.). Morpholine. Available at: [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Available at: [Link]
-
Aitken, A., & Learmonth, M. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry. Available at: [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Available at: [Link]
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OGSCM Company. (n.d.). Morpholine Chemical. Available at: [Link]
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Wikipedia. (n.d.). Edman degradation. Available at: [Link]
-
Vath, J. E., & Biemann, K. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. Available at: [Link]
-
NCBI Bookshelf. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]
-
PubChem. (n.d.). Morpholine. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Available at: [Link]
-
Kania, A., & Kaczmarek, K. (2013). New method of peptide cleavage based on Edman degradation. PMC. Available at: [Link]
-
Pucci, P., & Fanelli, R. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. PubMed. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Edman Degradation Method of Protein Sequencing. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2.7: The Edman Degradation. Available at: [Link]
-
BioPharmaSpec. (n.d.). N and C Terminal Amino Acid Sequence Analysis. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. National Institutes of Health. Available at: [Link]
-
ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. PMC. Available at: [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
Georganics. (n.d.). This compound. Available at: [Link]
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Application Note: A Detailed Guide to Mobile Phase Composition for the Separation of 4-Morpholinophenyl Isothiocyanate-Amino Acid Adducts by Reversed-Phase HPLC
Introduction: The Critical Role of Separation in Protein Sequencing
The sequential degradation of proteins, a cornerstone of proteomics and drug development, relies on the precise identification of amino acids at each step. The Edman degradation reaction, a well-established method for N-terminal sequencing, involves the derivatization of the terminal amino acid with an isothiocyanate reagent.[1][2] While phenylisothiocyanate (PITC) has traditionally been the reagent of choice, novel reagents like 4-Morpholinophenyl isothiocyanate (MPITC) are employed to enhance detection or modify the chromatographic properties of the resulting adducts. The successful identification of each amino acid hinges on the robust and reproducible chromatographic separation of these derivatized adducts, known as phenylthiohydantoin (PTH) or, in this case, morpholinophenylthiohydantoin (MPTH) amino acids.
This application note provides a comprehensive guide to developing and optimizing the mobile phase composition for the separation of MPITC-amino acid adducts using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the underlying chemical principles, provide detailed experimental protocols, and explain the rationale behind the selection of various mobile phase components to achieve optimal resolution and sensitivity.
The Principle of Separation: Exploiting Hydrophobicity
The separation of MPITC-amino acid adducts by RP-HPLC is primarily governed by the hydrophobicity of the individual amino acid side chains.[3][4][5] The MPITC moiety itself is a hydrophobic group that ensures the retention of all derivatized amino acids on a nonpolar stationary phase, such as a C18 or C8 column. The differences in the polarity of the 20 common amino acid side chains, ranging from the very polar (e.g., Arginine, Lysine) to the highly nonpolar (e.g., Leucine, Phenylalanine), are the basis for their differential retention and subsequent separation.[6][7]
The general principle is that more hydrophobic MPITC-amino acid adducts will have a stronger affinity for the stationary phase and will therefore elute later, requiring a higher concentration of the organic modifier in the mobile phase. Conversely, more polar adducts will interact less with the stationary phase and elute earlier.
Core Components of the Mobile Phase and Their Rationale
The mobile phase in RP-HPLC for this application is typically a binary or ternary mixture consisting of an aqueous component (often with additives) and an organic modifier. The precise composition and gradient of this mobile phase are critical for achieving a successful separation.
The Aqueous Component: Water and Additives
-
Water: High-purity, HPLC-grade water is the weak eluent in the mobile phase.
-
Acidic Additive (e.g., Trifluoroacetic Acid - TFA): TFA is a crucial additive for several reasons.[8][9]
-
pH Control: Maintaining a low pH (typically around 2-3) ensures that the carboxyl groups of acidic amino acids are protonated, reducing their polarity and leading to better retention and peak shape.[10]
-
Ion Pairing: TFA acts as an ion-pairing agent.[8][9] It forms a neutral ion pair with the positively charged side chains of basic amino acids (Lysine, Arginine, Histidine), increasing their hydrophobicity and retention on the reversed-phase column. This significantly improves their peak shape, which can otherwise be broad or tailing.[11]
-
Concentration: A typical concentration for TFA is 0.1% (v/v).[12] However, for complex mixtures with multiple charged species, concentrations up to 0.25% may provide optimal resolution.[11][12]
-
The Organic Modifier: Acetonitrile vs. Methanol
The organic modifier is the strong eluent in the mobile phase. The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact the separation.[13][14]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Causality |
| Elution Strength | Higher | Lower | ACN is less polar than methanol and thus has a stronger solvating power for the hydrophobic adducts on the stationary phase, leading to shorter retention times for a given concentration.[15][16] |
| Selectivity | Different from MeOH | Different from ACN | ACN is a polar aprotic solvent, while methanol is a polar protic solvent capable of hydrogen bonding.[13][14] This difference in chemical nature leads to different interactions with the MPITC-amino acid adducts, which can alter the elution order and improve the resolution of co-eluting peaks. |
| Viscosity & Pressure | Lower | Higher | ACN-water mixtures have a lower viscosity, resulting in lower backpressure on the HPLC system.[13][15][17] This is particularly advantageous for high-flow rates or when using columns with small particle sizes. |
| UV Cutoff | ~190 nm | ~205 nm | ACN has a lower UV cutoff, making it more suitable for detection at low wavelengths without significant baseline noise.[14] The MPITC adducts have a strong absorbance around 254-269 nm, so this is less of a critical factor but still a consideration for baseline stability. |
| Peak Shape | Generally sharper peaks | Can improve tailing for some compounds | ACN often provides sharper, more efficient peaks.[13] However, for some acidic or phenolic compounds, methanol can reduce peak tailing due to its hydrogen bonding capabilities.[13] |
Experimental Workflow and Protocols
The following section outlines a detailed protocol for the separation of MPITC-amino acid adducts.
Diagram of the Experimental Workflow
Caption: Workflow from Edman degradation to HPLC analysis.
Protocol 1: Preparation of Mobile Phases
Objective: To prepare the aqueous and organic mobile phases for RP-HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Sterile, filtered HPLC solvent bottles
-
0.2 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of TFA to the water to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Filter the solution through a 0.2 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication or helium sparging.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.
-
Carefully add 1 mL of TFA to the acetonitrile to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Filter the solution through a 0.2 µm membrane filter.
-
Degas the mobile phase.
-
Expert Tip: Including 0.1% TFA in both mobile phases helps to maintain a stable baseline during the gradient elution.
Protocol 2: HPLC System Setup and Gradient Program
Objective: To set up the HPLC system and a typical gradient program for the separation of MPITC-amino acid adducts.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase column: C18, 3 or 5 µm particle size, e.g., 4.6 x 150 mm.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (elevated temperature can improve peak shape and reduce viscosity)
-
Detection Wavelength: ~269 nm (or the absorbance maximum for MPITC adducts)
-
Injection Volume: 10-20 µL
Typical Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 50 | 50 | Linear |
| 25.0 | 5 | 95 | Linear |
| 28.0 | 5 | 95 | Linear |
| 28.1 | 95 | 5 | Linear |
| 35.0 | 95 | 5 | Linear |
Rationale for the Gradient:
-
Initial Hold (0-~2 min): The initial low concentration of ACN allows for the binding of all MPITC-amino acid adducts to the column head.
-
Shallow Gradient (2-20 min): A slow increase in ACN concentration is crucial for the separation of the more polar adducts that elute early.
-
Steeper Gradient (20-25 min): A faster increase in ACN is used to elute the more hydrophobic adducts in a reasonable time frame.
-
Wash Step (25-28 min): A high concentration of ACN ensures that all strongly retained compounds are eluted from the column.
-
Re-equilibration (28.1-35 min): The column is returned to the initial conditions to ensure reproducibility for the next injection.
Trustworthiness: A Self-Validating System
A robust protocol for separating MPITC-amino acid adducts should be a self-validating system. This is achieved by:
-
Running a Standard Mixture: A standard mixture of all 20 MPITC-amino acid adducts should be run regularly to confirm the retention times, resolution, and peak shapes. Any deviation from the standard chromatogram indicates a potential issue with the mobile phase, column, or HPLC system.
-
System Suitability Tests: Before running samples, perform system suitability tests. This includes checking for:
-
Reproducibility: Multiple injections of the same standard should yield highly reproducible retention times (RSD < 0.5%) and peak areas (RSD < 2%).
-
Resolution: The resolution between critical peak pairs (e.g., those that are known to elute closely) should be greater than 1.5.
-
Peak Asymmetry: The tailing factor for all peaks should be between 0.9 and 1.2.
-
Logical Relationships in Mobile Phase Optimization
Optimizing the mobile phase is a logical process of adjusting variables to achieve the desired outcome.
Caption: Logic for troubleshooting poor peak resolution.
Conclusion
The successful separation of this compound-amino acid adducts is fundamental to accurate protein sequencing. The mobile phase composition is the most critical factor in achieving this separation. A well-chosen mobile phase, typically consisting of 0.1% TFA in water and acetonitrile, combined with a carefully optimized gradient program, will yield reproducible and high-resolution chromatograms. By understanding the chemical principles behind the choice of each mobile phase component, researchers can confidently develop and troubleshoot their separation methods, ensuring the integrity and accuracy of their sequencing data.
References
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
- Sereda, T. J., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 81(1), 31-49.
- Hopkins, T. (2019, February 19).
- Bennett, H. P. J., et al. (1981). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
- Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
- Mant, C. T., et al. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: comparison with other hydrophilicity/hydrophobicity scales. Biopolymers, 92(6), 573-595.
- ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
- Mant, C. T., et al. (2006). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Biopolymers, 84(2), 202-218.
- Guan, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA)
- Chen, Y., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Peptide Research, 65(2), 229-238.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Pharma Growth Hub. (2023, October 20). Why does Acetonitrile have higher elution strength than methanol?
- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
- Kovacs, J. M., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 84(2), 283-297.
- Wikipedia. (n.d.).
- Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein.
- Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
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Troubleshooting & Optimization
Technical Support Center: 4-Morpholinophenyl Isothiocyanate (MPITC) Labeling
Welcome to the technical support center for optimizing your biomolecule conjugation reactions using 4-Morpholinophenyl isothiocyanate (MPITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible labeling results. We will address common questions and troubleshooting scenarios in a direct Q&A format, explaining the critical role of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for MPITC labeling, and why is pH so important?
A1: this compound (MPITC) labels proteins and other biomolecules by forming a stable thiourea bond. The reaction occurs when the isothiocyanate group (-N=C=S) of MPITC is attacked by a primary amine (-NH2), typically the N-terminal alpha-amine of a polypeptide or the epsilon-amine of a lysine residue.[1][2][3]
The pH of the reaction buffer is the most critical parameter because it dictates the availability of the reactive form of the amine.[4][5]
-
At acidic or neutral pH (<8.0): The primary amine is predominantly in its protonated, ammonium form (R-NH3+). This form is not nucleophilic and will not react with the isothiocyanate.[1][2]
-
At alkaline pH (>8.5): The amine group becomes deprotonated (R-NH2), making it a potent nucleophile that can efficiently attack the isothiocyanate group.[1][2][6]
The pKa of the target amine (the pH at which 50% of the amines are deprotonated) is key. For lysine side chains, the pKa is approximately 10.5.[7][8] Therefore, the reaction rate increases significantly as the pH approaches and surpasses this value. However, excessively high pH can lead to side reactions and reagent degradation.
Troubleshooting Guide
Q2: My labeling efficiency is very low. How can I improve it?
A2: Low labeling efficiency is almost always linked to suboptimal pH. The primary cause is the protonation of target amines at a pH that is too low for the reaction.
Root Cause Analysis & Solution: The reaction requires a deprotonated, nucleophilic amine. If your buffer pH is below 8.0, the concentration of reactive R-NH2 is insufficient for efficient conjugation.
Recommendations:
-
Increase Reaction pH: The reaction is most efficient at a pH between 8.5 and 9.5.[9][10] We recommend preparing a series of buffers (e.g., sodium bicarbonate or sodium borate) at pH 8.5, 9.0, and 9.5 to empirically determine the optimal condition for your specific protein.
-
Confirm Buffer Composition: Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[9][11] These molecules will compete with your protein for reaction with MPITC, drastically reducing the labeling efficiency of your target.[12][13]
-
Check Reagent Integrity: MPITC is moisture-sensitive. Ensure it is stored properly in a desiccator and that stock solutions are prepared fresh in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[3][10][11]
Q3: I observed precipitation of my protein after increasing the pH. What should I do?
A3: Protein precipitation during labeling is a common issue that arises from a combination of factors, including pH, protein concentration, and the addition of an organic solvent (used to dissolve the MPITC).
Root Cause Analysis & Solution: Many proteins are less stable at alkaline pH and may aggregate or unfold. High concentrations of protein can exacerbate this issue. Furthermore, the organic solvent used to dissolve the MPITC can act as a denaturant.
Recommendations:
-
Optimize pH Carefully: While a higher pH increases reaction rate, it might decrease protein stability. Perform a pH screen (see protocol below) to find a pH that provides a good balance between labeling efficiency and protein solubility. A pH of 8.5 is often a good starting point that balances reactivity and stability for many proteins.[10]
-
Control Solvent Concentration: Minimize the volume of organic solvent added to the reaction. The final concentration of DMSO or DMF should typically not exceed 5-10% (v/v).
-
Reduce Protein Concentration: If solubility issues persist, try lowering the protein concentration. While this may slow the reaction rate, it can often prevent aggregation.
-
Consider Additives: In some cases, the inclusion of solubility-enhancing agents like arginine or non-ionic detergents may be necessary, but these should be tested for compatibility with the labeling reaction.
Q4: What is the ideal buffer for MPITC labeling reactions?
A4: The ideal buffer should be non-reactive, maintain a stable pH in the optimal range (8.5-9.5), and not interfere with the stability of your protein.
Data Presentation: Recommended Buffers for MPITC Labeling
| Buffer System | Useful pH Range | Concentration (mM) | Comments |
| Sodium Bicarbonate | 9.2 - 10.6 | 50 - 100 | Excellent choice for pH 9.0-9.5. Widely used and compatible.[11] |
| Sodium Borate | 8.0 - 10.0 | 50 - 100 | Good alternative to bicarbonate, effective in the pH 8.5-9.5 range.[14][15] |
| HEPES | 7.2 - 8.2 | 50 - 100 | Suitable for reactions at the lower end of the effective pH range (around 8.0-8.2). |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.5 | 50 - 100 | Generally too acidic for efficient labeling. Can be pH-adjusted, but bicarbonate or borate are preferred.[16] |
| Tris (Amine-Based) | 7.5 - 9.0 | N/A | INCOMPATIBLE . The primary amine in Tris will react with MPITC.[9][11] |
Note: The optimal pH for a specific protein should always be determined empirically.[10]
Experimental Protocols
Protocol 1: Step-by-Step pH Optimization for MPITC Labeling
This protocol describes how to systematically determine the optimal reaction pH for your specific protein.
-
Protein Preparation:
-
Prepare your protein in an amine-free buffer (e.g., PBS). If the storage buffer contains amines like Tris, dialyze the protein extensively against PBS (pH 7.4).[11]
-
Determine the protein concentration accurately.
-
-
Buffer Preparation:
-
Prepare a set of 100 mM reaction buffers at different pH values. For example: Sodium Bicarbonate at pH 8.5, 9.0, and 9.5. Verify the final pH with a calibrated meter.
-
-
MPITC Stock Solution Preparation:
-
Reaction Setup (Perform in parallel for each pH):
-
In separate microcentrifuge tubes, add your protein to each of the reaction buffers to a final concentration of 1-5 mg/mL.
-
Calculate the required volume of MPITC stock to achieve a 10- to 20-fold molar excess of MPITC over the protein.
-
Add the calculated volume of MPITC stock solution to each reaction tube while gently vortexing. The final DMSO/DMF concentration should be below 10%.
-
-
Incubation:
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
-
Purification:
-
Remove unreacted MPITC and byproducts by passing each reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[16]
-
-
Analysis:
-
Analyze the degree of labeling for each pH condition using methods such as UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry. The condition yielding the highest degree of labeling without causing protein precipitation is the optimum.
-
Visualization: pH Optimization Workflow
This diagram illustrates the logical flow of the pH optimization protocol.
Caption: pH controls amine reactivity in MPITC conjugation.
References
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
-
Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology. Available at: [Link]
-
Optimizing the labeling of proteins. Molecular Devices. Available at: [Link]
-
CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Defense Technical Information Center. Available at: [Link]
-
Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. Semantic Scholar. Available at: [Link]
-
Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids. ResearchGate. Available at: [Link]
-
Optimizing the Labeling of Proteins. Technology Networks. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health (NIH). Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au. Available at: [Link]
-
Acid-base Chemistry of Amino Acids. LibreTexts Chemistry. Available at: [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]
-
A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. MDPI. Available at: [Link]
-
The pKa values for the amine groups, carboxyl groups, and side chains of the 20 common amino acids. ResearchGate. Available at: [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Available at: [Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. Available at: [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. National Institutes of Health (NIH). Available at: [Link]
-
pKa and pI values for Amino Acids. University of Calgary. Available at: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health (NIH). Available at: [Link]
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PubMed Central. Available at: [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Available at: [Link]
-
Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. PubMed. Available at: [Link]
-
Eliminating the interferences from TRIS buffer and SDS in protein analysis by fused-droplet electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Assessment System and Optimization of the Thermal Extraction Methods for Extracellular Polymeric Substances (EPS) from Microcystis. MDPI. Available at: [Link]
-
Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate. Available at: [Link]
-
Fouling-Proof Nanopore for Detecting Caspase-3 in Complex Biological Fluids. ACS Publications. Available at: [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. Optimizing the Labeling of Proteins | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino Acids Reference Chart [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eliminating the interferences from TRIS buffer and SDS in protein analysis by fused-droplet electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Optimizing the Synthesis of 4-Morpholinophenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 4-morpholinophenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common challenges in your laboratory.
I. Foundational Principles: The Chemistry of Isothiocyanate Synthesis
The synthesis of this compound from its corresponding primary amine, 4-morpholinoaniline, predominantly follows a well-established two-step, one-pot procedure. This involves the initial formation of a dithiocarbamate salt, which is then desulfurized to yield the target isothiocyanate.[1][2] Understanding the mechanism of this transformation is crucial for effective troubleshooting and optimization.
The process begins with the nucleophilic attack of the primary amine on carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (TEA), to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate functional group.
II. Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Scenario 1: Low or No Product Yield
A low yield of the desired isothiocyanate is a frequent challenge. The root cause often lies in one of the two key steps of the reaction.
-
Issue: Incomplete Dithiocarbamate Salt Formation
-
Underlying Cause: The nucleophilicity of the starting amine, 4-morpholinoaniline, can be influenced by solvent choice and the presence of impurities. The base may not be sufficiently strong or may be sterically hindered, leading to an unfavorable equilibrium.
-
Solutions:
-
Solvent Selection: While polar solvents like ethanol or methanol are often used, apolar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective.[3][4] Experiment with different solvent systems to find the optimal conditions for your specific setup.
-
Base Considerations: Triethylamine is a common choice. However, for less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be beneficial.[5]
-
Stoichiometry: Ensure an excess of carbon disulfide is used to drive the reaction towards the formation of the dithiocarbamate salt.[5]
-
-
-
Issue: Inefficient Desulfurization
-
Underlying Cause: The choice and reactivity of the desulfurizing agent are critical. Incomplete reaction or decomposition of the agent can lead to poor conversion of the dithiocarbamate intermediate.
-
Solutions:
-
Desulfurizing Agent Selection:
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is highly recommended as it offers a clean reaction with volatile byproducts (CO₂, COS, and tert-butanol), simplifying the work-up procedure to a simple evaporation.[3][4][6][7] The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
-
Tosyl Chloride (TsCl): This is another effective and widely used reagent that mediates the decomposition of the dithiocarbamate salt.[8][9] However, removal of excess tosyl chloride and its byproducts can be challenging.[8]
-
Other Reagents: Alternatives like triphenylphosphine dibromide, and various oxidizing agents such as hydrogen peroxide or iodine have also been reported.[3][10]
-
-
Reaction Conditions: Ensure the desulfurizing agent is added under optimal temperature conditions and in the correct stoichiometric amount. For instance, when using Boc₂O, near-stoichiometric amounts are recommended to avoid leftover reagent in the final product.[4]
-
-
Scenario 2: Significant Thiourea Byproduct Formation
The presence of a significant amount of the corresponding thiourea is a common side reaction that can complicate purification and reduce the yield of the desired isothiocyanate.
-
Underlying Cause: Thiourea is formed when the newly generated isothiocyanate reacts with any remaining unreacted primary amine.
-
Solutions:
-
Ensure Complete Amine Consumption: Before adding the desulfurizing agent, it is crucial to ensure that all the starting amine has been converted to the dithiocarbamate salt. This can be monitored by Thin Layer Chromatography (TLC).
-
Controlled Addition of Reagents: Add the desulfurizing agent slowly to the reaction mixture to maintain a low concentration of the isothiocyanate at any given time, minimizing its opportunity to react with any residual amine.
-
Scenario 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the nature of the product and potential byproducts.
-
Underlying Cause: Isothiocyanates can be sensitive to certain conditions, and byproducts from the desulfurizing agent can co-elute with the product during chromatography.
-
Solutions:
-
Work-up Procedure: A careful work-up is essential. If using a non-volatile desulfurizing agent like tosyl chloride, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts.[11]
-
Choice of Desulfurizing Agent: As mentioned, using Boc₂O is highly advantageous as its byproducts are volatile and can be removed under reduced pressure, often yielding a product that requires minimal further purification.[3][4][12]
-
Chromatography: If column chromatography is necessary, be aware that some isothiocyanates can be unstable on silica gel.[5] Using a less acidic stationary phase or minimizing the time the product spends on the column can be beneficial.
-
III. Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the synthesis of this compound using the highly recommended di-tert-butyl dicarbonate (Boc₂O) method for its efficiency and clean work-up.
Protocol: Synthesis of this compound using Boc₂O
Materials:
-
4-Morpholinoaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-morpholinoaniline (1.0 eq) in anhydrous DCM or THF.
-
Dithiocarbamate Formation: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of carbon disulfide (1.5 eq). Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the consumption of the starting amine by TLC.
-
Desulfurization: Once the formation of the dithiocarbamate salt is complete, add a catalytic amount of DMAP or DABCO (0.01-0.03 eq). Then, add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the reaction mixture. Effervescence (evolution of CO₂ and COS) should be observed.
-
Reaction Completion: Continue stirring at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The resulting crude product can often be used directly or further purified by flash column chromatography on silica gel if necessary.
IV. Visualizing the Workflow
To provide a clear overview of the synthetic process and decision-making points, the following diagrams have been created.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
V. Frequently Asked Questions (FAQs)
Q1: Why is the use of thiophosgene for isothiocyanate synthesis generally avoided? A1: While thiophosgene is a classic reagent for synthesizing isothiocyanates, it is highly toxic, volatile, and moisture-sensitive, requiring specialized handling procedures.[10][13] Modern methods utilizing reagents like di-tert-butyl dicarbonate or tosyl chloride are significantly safer and often provide cleaner reactions.[10]
Q2: Can this method be applied to the synthesis of other aryl isothiocyanates? A2: Yes, the two-step, one-pot method using carbon disulfide and a desulfurizing agent is a general and robust method for the synthesis of a wide variety of both alkyl and aryl isothiocyanates.[3][9] However, the reactivity of the starting amine (electron-donating vs. electron-withdrawing groups on the aromatic ring) may necessitate optimization of the reaction conditions, such as the choice of base and reaction time.[10] For electron-deficient anilines, a two-step process where the dithiocarbamate salt is isolated first may improve yields.[10]
Q3: What is the role of the catalyst (DMAP or DABCO) in the Boc₂O-mediated desulfurization? A3: DMAP and DABCO are nucleophilic catalysts that activate the di-tert-butyl dicarbonate, facilitating the reaction with the dithiocarbamate salt. This leads to a more efficient and faster desulfurization process, often allowing the reaction to proceed smoothly at room temperature.[3][4]
Q4: My final product appears oily and impure even after evaporation of the solvent. What should I do? A4: If you have used the Boc₂O method, the primary byproduct is tert-butanol, which can sometimes be difficult to remove completely by simple evaporation. Co-evaporation with a solvent like toluene or purification by flash column chromatography can help in obtaining a pure, solid product. If other desulfurizing agents were used, non-volatile byproducts are likely present, and chromatographic purification is recommended.
Q5: How can I confirm the identity and purity of my synthesized this compound? A5: Standard analytical techniques should be used for characterization. ¹H and ¹³C NMR spectroscopy will confirm the structure of the compound. The isothiocyanate group has a characteristic IR absorption band around 2000-2200 cm⁻¹. Purity can be assessed by HPLC, and the exact mass can be confirmed by high-resolution mass spectrometry (HRMS).
VI. References
-
Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Available at: [Link]
-
ScienceDirect. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from: [Link]
-
Elsevier. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from: [Link]
-
ChemComm. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from: [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from: [Link]
-
Scribd. (n.d.). 19 Tettlett Isothiocyanates. Retrieved from: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from: [Link]
-
MDPI. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from: [Link]
-
National Institutes of Health. (2023). Synthesis of Isothiocyanates: An Update. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis and Applications of Isothiocyanates. Retrieved from: [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. cbijournal.com [cbijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 标题:A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate【化源网】 [chemsrc.com]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Morpholinophenyl Isothiocyanate with Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Morpholinophenyl isothiocyanate (M-PITC) for protein modification. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during bioconjugation experiments. By understanding the underlying chemical principles, you can optimize your protocols, ensure the integrity of your conjugates, and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the reactivity of M-PITC to build a strong foundational knowledge.
Q1: What is the primary reaction mechanism of this compound with proteins?
A1: The primary reaction involves the electrophilic isothiocyanate group (-N=C=S) of M-PITC and a nucleophilic primary amine (-NH₂) on the protein.[1][2] This reaction typically targets the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][3] The process, known as thiocarbamoylation, results in the formation of a stable thiourea bond, covalently linking the morpholino-phenyl moiety to the protein.[3][4] Optimal conditions for this reaction are typically alkaline, in the pH range of 9.0-11.0, which ensures the amine groups are deprotonated and thus more nucleophilic.[1][5][6]
Q2: Can M-PITC react with other amino acid residues besides lysine?
A2: Yes, under certain conditions, isothiocyanates can react with other nucleophilic residues, most notably cysteine. The thiol group (-SH) of cysteine can react with the isothiocyanate to form a dithiocarbamate adduct.[4][5] This reaction is generally favored at a slightly acidic to neutral pH (around 6.0-8.0).[4][5][7] However, the dithiocarbamate linkage is often considered less stable than the thiourea bond formed with amines and can be reversible.[3][8] It's also worth noting that while less common, reactions with other nucleophiles like tyrosine or histidine are possible but typically require specific conditions and are not considered primary side reactions.
Q3: How stable is the thiourea bond formed in bioconjugates?
A3: The thiourea linkage is generally considered to be very stable, making it suitable for many in vitro and in vivo applications.[9] However, some recent studies have suggested that thiourea bonds may exhibit instability in vivo, potentially due to enzymatic degradation or other metabolic processes, leading to the cleavage of the conjugate.[10] This highlights the importance of thorough stability testing of your specific bioconjugate under relevant physiological conditions.
Q4: Why is controlling the reaction pH so critical?
A4: pH is the single most important factor governing the selectivity of isothiocyanate reactions with proteins.[1][6] The reactivity of both the target amine groups and the potential off-target thiol groups is dictated by their protonation state, which is pH-dependent.
-
Alkaline pH (9.0-11.0): Favors the deprotonation of lysine's ε-amino group (pKa ~10.5) and the N-terminal α-amino group (pKa ~8.0), making them highly nucleophilic and promoting the desired thiourea bond formation.[1]
-
Neutral to Slightly Basic pH (7.4-9.0): Increases the reactivity of cysteine's thiol group (pKa ~8.5) to form a thiolate anion (S⁻), which is a potent nucleophile.[1][6] This pH range enhances the likelihood of the off-target dithiocarbamate formation.[5]
Therefore, precise pH control is essential to direct the reaction towards the intended target and minimize side reactions.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Q: I'm observing a low degree of labeling on my protein. What are the likely causes and how can I improve it?
A: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The most common culprit. Ensure your reaction buffer is at the optimal pH of 9.0-9.5 for targeting lysine residues.[11] Verify the pH of your buffer immediately before starting the conjugation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for the isothiocyanate, drastically reducing labeling efficiency.[12][13] Always use non-amine-containing buffers like carbonate, borate, or phosphate.[14]
-
Reagent Instability: Isothiocyanates can be susceptible to hydrolysis, especially at alkaline pH.[15] Prepare your M-PITC solution fresh in an anhydrous solvent like DMSO or DMF and add it to the protein solution immediately.[12]
-
Insufficient M-PITC Concentration: The molar ratio of M-PITC to protein is crucial. You may need to perform a titration experiment to determine the optimal ratio for your specific protein. Start with a 10 to 20-fold molar excess of M-PITC and optimize from there.
-
Reaction Time and Temperature: While many conjugations proceed to completion within 1-2 hours at room temperature, some proteins may require longer incubation times or slightly elevated temperatures (e.g., 37°C).[14] However, be mindful that prolonged reaction times at high pH can potentially damage the protein.
Experimental Protocol: Optimizing Labeling Efficiency
-
Buffer Preparation: Prepare a 0.1 M sodium carbonate-bicarbonate buffer at pH 9.5. Filter sterilize.
-
Protein Preparation: Dialyze your protein extensively against the carbonate-bicarbonate buffer to remove any interfering substances and to equilibrate the pH.
-
M-PITC Stock Solution: Immediately before use, dissolve M-PITC in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.
-
While gently stirring, add the calculated volume of M-PITC stock solution to achieve the desired molar excess.
-
Incubate the reaction at room temperature for 2 hours, protected from light.
-
-
Purification: Remove unreacted M-PITC and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis.
Issue 2: Off-Target Labeling and Lack of Specificity
Q: My mass spectrometry results show modifications on cysteine residues in addition to lysines. How can I increase the specificity for lysine?
A: Cysteine modification is a common side reaction when the pH is not sufficiently high. The key is to maximize the reactivity of amines while minimizing the reactivity of thiols.
-
Increase Reaction pH: Pushing the pH to 9.5 or even 10.0 will further deprotonate the lysine residues, increasing their reaction rate, while the thiol-disulfide exchange reaction becomes less favorable.[5]
-
Cysteine Blocking: If your protein's function is not dependent on free cysteines, you can block them prior to M-PITC labeling. Reagents like N-ethylmaleimide (NEM) or iodoacetamide can be used to selectively alkylate cysteine residues.
Diagram: pH-Dependent Reactivity of M-PITC
Caption: pH control dictates the target of this compound.
Issue 3: Protein Aggregation or Precipitation During Labeling
Q: My protein is precipitating out of solution during the conjugation reaction. What's causing this and how can I prevent it?
A: Protein aggregation during labeling can be caused by several factors:
-
Solvent Shock: Adding a large volume of organic solvent (like DMSO) containing the M-PITC can cause localized denaturation and precipitation. Keep the volume of the M-PITC stock solution to less than 5% of the total reaction volume.
-
High pH Instability: Some proteins are not stable at the high pH required for efficient labeling. If you suspect this, you can try to perform the reaction at a slightly lower pH (e.g., 8.5-9.0) and compensate with a longer reaction time or a higher molar excess of M-PITC.
-
Surface Hydrophobicity Changes: The addition of the relatively hydrophobic morpholino-phenyl group can alter the surface properties of the protein, leading to aggregation. Including solubility-enhancing excipients like arginine or non-detergent sulfobetaines in your reaction buffer can help mitigate this.
-
Cross-linking: While less common with monofunctional isothiocyanates, impurities or degradation products could potentially lead to protein cross-linking. Ensure you are using high-purity M-PITC.
Issue 4: Difficulty in Characterizing the Conjugate
Q: I'm struggling to confirm the site and degree of labeling. What are the best analytical techniques for this?
A: Proper characterization is essential to validate your conjugation. A multi-pronged approach is recommended:
-
UV-Vis Spectroscopy: You can estimate the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated M-PITC (at its specific absorbance maximum). This requires knowing the extinction coefficients of both the protein and the label.
-
Mass Spectrometry (MS): This is the gold standard for characterization.
-
Intact Mass Analysis: ESI-MS of the intact protein conjugate can provide the overall DOL by measuring the mass shift.
-
Peptide Mapping: A "bottom-up" proteomics approach involving enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis can pinpoint the exact amino acid residues that have been modified.[16] This is the most definitive way to identify both intended and off-target modification sites.[16]
-
Workflow: Mass Spectrometry Analysis of M-PITC Conjugates
Caption: Workflow for identifying modification sites using peptide mapping.
Section 3: Data Summary Tables
Table 1: pH-Dependent Reactivity of Nucleophilic Amino Acids with Isothiocyanates
| Amino Acid | Nucleophilic Group | pKa | Optimal pH for Reaction | Product | Bond Stability |
| Lysine | ε-amino (-NH₂) | ~10.5 | 9.0 - 11.0[1][5] | Thiourea | Stable[3][9] |
| N-terminus | α-amino (-NH₂) | ~8.0 | 9.0 - 11.0[1] | Thiourea | Stable[3][9] |
| Cysteine | Thiol (-SH) | ~8.5 | 6.0 - 8.0[5][7] | Dithiocarbamate | Reversible[3][8] |
References
-
Fennell, T. R., et al. (2003). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of the American Society for Mass Spectrometry, 14(8), 835-844. [Link]
-
Wilson, J. J., et al. (2022). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au, 2(4), 316-327. [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Klugerman, M. R. (1965). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology, 95(6), 1165-1173. [Link]
-
Antunes, F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants & Redox Signaling, 30(11), 1438-1472. [Link]
-
Mi, L., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Drug Metabolism Reviews, 43(2), 233-247. [Link]
-
Nakamura, Y., et al. (2009). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 284(23), 15539-15549. [Link]
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15335-15342. [Link]
-
ResearchGate. (n.d.). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Keppler, J. K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 698. [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
The, T. H., & Feltkamp, T. E. (1969). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 17(2), 251–261. [Link]
-
Singh, M., & Peppas, N. A. (2020). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Pharmaceutics, 12(10), 962. [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Unknown. (n.d.). Protein labelling with FITC. Unknown Source. [Link]
-
Singh, S. M., & Panda, A. K. (2005). An efficient method for FITC labelling of proteins using tandem affinity purification. Journal of Immunological Methods, 306(1-2), 164-169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography [mdpi.com]
- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 4-Morpholinophenyl isothiocyanate in aqueous solutions
Introduction: Maximizing the Reactivity of 4-Morpholinophenyl Isothiocyanate by Mitigating Hydrolysis
This compound (4-MPI) is a versatile reagent widely used in bioconjugation, labeling, and as a building block in synthetic chemistry. Its utility stems from the high reactivity of the isothiocyanate (-N=C=S) functional group toward primary amines, forming stable thiourea linkages. However, this same reactivity makes 4-MPI highly susceptible to hydrolysis in aqueous environments, a critical challenge for researchers working in biological buffers.
This technical guide provides a comprehensive overview of the mechanisms behind 4-MPI hydrolysis, field-proven strategies for its prevention, and detailed troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the fundamental mechanism of isothiocyanate hydrolysis?
The isothiocyanate group features an electrophilic carbon atom that is vulnerable to attack by nucleophiles. In an aqueous solution, water acts as a nucleophile, initiating the hydrolysis pathway. This is not a simple dissolution issue but an irreversible chemical degradation of the reagent.
The process can be summarized in two main steps:
-
Nucleophilic Attack: A water molecule attacks the central carbon of the isothiocyanate group.
-
Decomposition: This forms an unstable thiocarbamic acid intermediate, which rapidly decomposes into the corresponding primary amine (4-morpholinoaniline) and carbonyl sulfide. Carbonyl sulfide can be further hydrolyzed to carbon dioxide and hydrogen sulfide.
This degradation pathway consumes the active reagent, leading to significantly reduced yields in conjugation reactions and the introduction of impurities.
Q2: What are the critical factors influencing the rate of hydrolysis?
The stability of isothiocyanates in aqueous solutions is not constant; it is highly dependent on the experimental conditions. Understanding these factors is the key to preventing degradation.[1][2][3][4]
| Factor | Impact on Hydrolysis Rate | Scientific Rationale & Recommendations |
| pH | CRITICAL. Exponential increase in basic conditions (pH > 8). | The hydroxide ion (OH⁻) is a much stronger nucleophile than water. At higher pH, the increased concentration of OH⁻ dramatically accelerates the initial attack on the isothiocyanate carbon.[5] For optimal stability, maintain a pH between 6.5 and 7.5 .[1][6][7] |
| Temperature | HIGH. Rate increases significantly with temperature. | Like most chemical reactions, hydrolysis has activation energy. Higher temperatures provide the energy needed to overcome this barrier more frequently. Always perform reactions on ice and use pre-chilled buffers whenever possible. |
| Time | HIGH. Degradation is cumulative. | The longer 4-MPI is exposed to the aqueous environment, the greater the extent of hydrolysis.[2] Prepare 4-MPI solutions immediately before use and add them to the reaction mixture last. |
| Buffer Composition | MODERATE. Some buffer species can be problematic. | Buffers containing primary or secondary amine groups (e.g., Tris, glycine) are incompatible as they will directly react with the isothiocyanate. Use non-amine buffers like HEPES, MES, or Phosphate-Buffered Saline (PBS) .[8][9] |
Q3: My goal is to conjugate 4-MPI to a protein. How do I balance reaction efficiency with hydrolysis?
This is the central challenge. The target of 4-MPI is typically a primary amine (like the N-terminus or a lysine side chain on a protein), and this conjugation reaction is also pH-dependent, generally favoring alkaline conditions (pH 8.0-9.0) where the amine is deprotonated and thus more nucleophilic.[10] However, this is precisely the pH range where hydrolysis is most rapid.
Therefore, a compromise is necessary. Running the reaction at a slightly acidic or neutral pH (e.g., pH 7.0-7.5) will significantly slow hydrolysis but will also slow the desired conjugation reaction.
Core Strategy: Optimize for the highest possible yield by finding a pH that sufficiently favors aminolysis over hydrolysis within a reasonable timeframe.
Recommended Experimental Protocols
Protocol 1: Preparation of 4-MPI Stock Solution
Causality: Isothiocyanates are significantly more stable in anhydrous organic solvents. Preparing a concentrated stock in a solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is the first and most critical step in preventing premature hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous DMF or DMSO (sure-seal or equivalent)
-
Microcentrifuge tubes or glass vials
Procedure:
-
Allow the 4-MPI container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of 4-MPI in a fume hood.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve a high concentration (e.g., 10-50 mg/mL or ~50-250 mM).
-
Vortex thoroughly until completely dissolved.
-
Crucially, this stock solution should be prepared fresh for each experiment. While it is more stable than an aqueous solution, slow degradation can still occur over time, especially if any moisture is introduced.
Protocol 2: General Aqueous Conjugation Reaction
Causality: This protocol is designed to minimize the time 4-MPI spends in the aqueous buffer before it can react with its intended target. Every step is optimized to suppress the hydrolysis side-reaction.
Procedure:
-
Prepare the Buffer: Prepare your chosen non-amine buffer (e.g., 100 mM HEPES or PBS) and adjust the pH to the desired value for your experiment (typically starting at pH 7.5).
-
Chill All Components: Place your buffer and your target molecule solution (e.g., protein) on ice for at least 15-20 minutes.
-
Initiate the Reaction: a. In a chilled reaction vessel, combine the buffer and the target molecule solution. b. Perform this step last: Calculate the volume of the 4-MPI stock solution needed. Add this small volume of concentrated stock directly to the chilled, stirring reaction mixture. c. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 5% (v/v) to avoid impacting protein structure, though this is system-dependent.
-
Incubate: Allow the reaction to proceed on ice or at 4°C with gentle stirring. The reaction time will need to be optimized (e.g., 2-4 hours).
-
Quench & Purify: Once the reaction is complete, the excess 4-MPI can be quenched with a small molecule amine (e.g., Tris buffer) or removed via downstream purification methods like dialysis or size-exclusion chromatography.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield or no product formation. | 1. Extensive Hydrolysis: The 4-MPI degraded before it could react. 2. Inactive Reagent: The solid 4-MPI may have degraded due to improper storage (exposure to moisture). 3. Incorrect pH: The pH may be too low, rendering the target amine protonated and non-nucleophilic. | 1. Strictly follow Protocol 2. Ensure all components are chilled and the 4-MPI stock is added last. 2. Use a fresh bottle of the reagent. 3. Confirm the pH of your reaction buffer. Consider running small-scale test reactions at pH 7.5, 8.0, and 8.5 to find an empirical optimum. |
| Inconsistent results between experiments. | 1. Stock solution age: Using a stock solution prepared on a different day. 2. Temperature fluctuations: Performing the reaction at room temperature instead of on ice. | 1. Always prepare the stock solution fresh. Never store and reuse aqueous dilutions. 2. Maintain strict temperature control. Use an ice bath for the entire reaction duration. |
| Unexpected peaks in HPLC or mass spec analysis. | 1. Hydrolysis Product: You are likely detecting the 4-morpholinoaniline byproduct. 2. Buffer Artifacts: The reagent may have reacted with an incompatible buffer species (e.g., Tris). | 1. The mass of the hydrolyzed amine (C₁₀H₁₄N₂O) can be calculated and checked against your data. This confirms hydrolysis is the issue. 2. Double-check your buffer composition. Switch to a non-amine buffer like HEPES or PBS. |
References
-
Matusheski, N. V., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. Available from: [Link]
-
Tsao, R., Yu, Q., Friesen, I., & Potter, J. (2000). Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Journal of Agricultural and Food Chemistry, 48(5), 1898-1902. Available from: [Link]
-
Jiao, J., et al. (2014). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Journal of Colloid and Interface Science, 438, 10-17. Available from: [Link]
-
Li, Y., et al. (2014). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University. Available from: [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available from: [Link]
-
Andini, S., et al. (2019). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(4), 1178-1186. Available from: [Link]
-
Kyriakou, S., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(6), 1765. Available from: [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. International Journal of Molecular Sciences, 23(5), 2835. Available from: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Available from: [Link]
-
Andini, S., et al. (2019). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Available from: [Link]
-
Marton, M. R., et al. (2013). A simple method for the quantification of isothiocyanates from mustard. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Georganics. (n.d.). This compound. Retrieved from: [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available from: [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Retrieved from: [Link]
-
Hanschen, F. S., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. Available from: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from: [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry. Available from: [Link]
-
Matusheski, N. V., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PubMed. Available from: [Link]
-
Mako, Z., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(21), 7564. Available from: [Link]
-
Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165-1178. Available from: [Link]
-
ResearchGate. (n.d.). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. Retrieved from: [Link]
-
Brown, K. K., et al. (2015). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Journal of Agricultural and Food Chemistry, 63(26), 6039-6047. Available from: [Link]
-
ChemRxiv. (2022). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-Morpholinophenyl Isothiocyanate (MPITC)
Welcome to the technical support guide for 4-Morpholinophenyl isothiocyanate (MPITC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during labeling experiments. The following question-and-answer format provides in-depth troubleshooting advice to help you optimize your labeling reactions and achieve desired efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My protein labeling with MPITC resulted in very low or no labeling. What are the primary factors I should investigate?
Low labeling efficiency is a common issue that can often be resolved by systematically evaluating several key aspects of your experimental setup. The primary areas to focus on are the reaction buffer, the integrity of your protein and the MPITC reagent, and the reaction conditions.
A. Reaction Buffer Composition & pH:
The isothiocyanate group of MPITC reacts with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues on your protein. This reaction is highly pH-dependent.[1][2]
-
Suboptimal pH: For efficient labeling of primary amines, a mildly alkaline pH in the range of 8.5-9.5 is generally recommended.[1][3] At lower pH values, primary amines are protonated (-NH3+), rendering them poor nucleophiles and thus unreactive towards the isothiocyanate group.[2]
-
Interfering Substances: Your buffer should be free of any extraneous primary amine-containing compounds, as these will compete with your protein for reaction with MPITC.[4][5][6] Common interfering substances include Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium salts.[4][7] Sodium azide, often used as a preservative, can also interfere with the labeling reaction.[5][8]
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your reaction buffer immediately before use. Adjust if necessary to fall within the optimal 8.5-9.5 range.
-
Buffer Exchange: If your protein is in a buffer containing interfering substances, perform a buffer exchange into a suitable labeling buffer, such as 0.1 M sodium carbonate or sodium bicarbonate buffer (pH 9.0).[6][8][9] Desalting columns or dialysis are effective methods for buffer exchange.[6][10][11]
Q2: I've confirmed my buffer is correct, but the labeling efficiency is still poor. Could the MPITC reagent or my protein be the problem?
Absolutely. The quality and handling of both the labeling reagent and the target protein are critical for a successful conjugation.
A. MPITC Reagent Integrity:
-
Hydrolysis: Isothiocyanates, while more stable than isocyanates, are susceptible to hydrolysis, especially in the presence of moisture.[12][13]
-
Storage and Handling: Improper storage of MPITC can lead to degradation. It should be stored under dry conditions and protected from light.[5][14] Stock solutions of isothiocyanates in anhydrous solvents like DMSO or DMF should be prepared fresh immediately before use, as they are not stable for long periods.[4][5][6][8][9]
B. Protein Availability and Conformation:
-
Availability of Target Amines: The primary amines on your protein might not be accessible for labeling if they are buried within the protein's three-dimensional structure or are involved in intramolecular bonds.[11][15]
-
Protein Concentration: A protein concentration of at least 2 mg/mL is generally recommended for efficient labeling.[9] Low protein concentrations can reduce the reaction rate.
-
Protein Stability: The protein must be stable and properly folded at the alkaline pH required for the labeling reaction.[5][15] Protein aggregation or degradation will lead to poor labeling.[5]
Troubleshooting Steps:
-
Use Fresh MPITC: Always prepare MPITC stock solutions fresh in an anhydrous solvent like DMSO.[5][6][9] Avoid using previously prepared and stored solutions.[4]
-
Assess Protein Integrity: Run your protein on an SDS-PAGE gel to check for degradation or aggregation.
-
Consider Protein Structure: If you suspect the target amines are inaccessible, you may need to consider gentle denaturation strategies, although this risks compromising protein function.
Q3: What are the optimal reaction conditions (molar ratio, temperature, time) for labeling with MPITC?
Optimizing the reaction parameters is key to balancing high labeling efficiency with the preservation of your protein's biological activity.
A. Molar Ratio of MPITC to Protein:
An excess of the labeling reagent is typically required to drive the reaction to completion. However, an excessive amount can lead to over-labeling, which may cause protein precipitation or loss of function.[12][16]
-
Starting Point: A 5- to 20-fold molar excess of MPITC over the protein is a common starting point for optimization.[6][11]
-
Optimization: The optimal ratio is protein-dependent and should be determined empirically.[6][16]
B. Reaction Temperature and Incubation Time:
-
Temperature: The reaction can be performed at room temperature or at 4°C.[6][9] Reactions at room temperature are faster, typically requiring 1-2 hours.[6] Incubating at 4°C for a longer period (e.g., overnight) can be a gentler option for sensitive proteins.[8][11]
-
Time: A typical reaction time is 1-8 hours.[6][8] The progress of the reaction can be monitored over time to determine the optimal incubation period.[10]
| Parameter | Recommended Starting Range | Considerations |
| MPITC:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios can increase labeling but may lead to protein precipitation or loss of activity.[12][16] |
| Reaction Temperature | Room Temperature or 4°C | 4°C is gentler for sensitive proteins but requires longer incubation.[6][9] |
| Incubation Time | 1-8 hours | Longer times may be needed at 4°C.[6][8] |
| pH | 8.5 - 9.5 | Crucial for deprotonation of primary amines.[1][3] |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally improve labeling efficiency.[9] |
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low labeling efficiency issues.
Caption: A step-by-step decision tree for troubleshooting low MPITC labeling efficiency.
Q4: How do I remove unreacted MPITC after the labeling reaction is complete?
Removing excess, unreacted MPITC is crucial to prevent it from interfering with downstream applications.[5][17][18]
A. Quenching the Reaction (Optional):
You can add a small molecule with a primary amine, such as Tris or ethanolamine, to a final concentration of 10-50 mM to consume any remaining reactive MPITC.[6]
B. Purification of the Labeled Protein:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method. Use a desalting column (e.g., Sephadex G-25 or G-50) to separate the larger labeled protein from the small, unreacted MPITC molecules.[6][10]
-
Dialysis: Dialysis against a suitable buffer is also an effective method for removing small molecules from your protein sample.[5][6] This may require multiple buffer changes.
Protocol: Removal of Excess MPITC using a Desalting Column
-
Equilibrate the Column: Equilibrate the desalting column with a buffer suitable for the downstream application of your labeled protein (e.g., PBS).
-
Apply Sample: Carefully load your reaction mixture onto the top of the column resin.
-
Elute: Begin eluting with the equilibration buffer. The labeled protein will travel faster through the column and elute first.
-
Collect Fractions: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). The unreacted MPITC will elute in later fractions.
-
Pool Fractions: Pool the fractions containing your labeled protein.
Q5: How can I determine the degree of labeling (DOL) or molar ratio of MPITC to my protein?
Quantifying the number of MPITC molecules conjugated to each protein molecule is essential for ensuring consistency between batches and for interpreting experimental results.[8][10]
While direct spectrophotometric determination for the morpholinophenyl group is not as straightforward as for fluorescent dyes like FITC, you can use methods such as:
-
Mass Spectrometry (MS): This is the most accurate method. By comparing the mass of the unlabeled protein with the labeled protein, you can determine the average number of MPITC molecules incorporated.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often separate protein species with different numbers of attached labels.
If MPITC were fluorescent like FITC, the degree of labeling (DOL) would be calculated using the Beer-Lambert law, measuring the absorbance of the protein (at 280 nm) and the dye at its specific maximum absorbance. A correction factor is needed because the dye also absorbs at 280 nm.[10]
Conceptual Reaction Mechanism
The core of the labeling reaction is a nucleophilic attack by the deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 13. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 16. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] An efficient method for FITC labelling of proteins using tandem affinity purification | Semantic Scholar [semanticscholar.org]
Technical Support Center: Post-Conjugation Purification of Proteins Labeled with 4-Morpholinophenyl Isothiocyanate
Welcome to the technical support center for the purification of protein conjugates. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical step of removing excess 4-Morpholinophenyl isothiocyanate (MP-ITC) following protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to ensure the purity, stability, and functionality of their final protein conjugates.
Introduction: The Criticality of Removing Excess MP-ITC
This compound (MP-ITC) is a reactive compound used to label proteins by forming stable thiourea bonds with primary amine groups, such as the N-terminus of the protein and the epsilon-amino group of lysine residues.[1][2] While essential for conjugation, residual, unreacted MP-ITC can lead to several downstream complications:
-
Protein Instability: The presence of free isothiocyanates can cause changes in protein conformation and may lead to aggregation or precipitation.[3]
-
Altered Biological Activity: Unwanted modifications of the protein by residual MP-ITC can impact its biological function and binding characteristics.[4]
-
Inaccurate Characterization: The presence of the small molecule can interfere with analytical techniques used to determine the degree of labeling and other quality attributes of the conjugate.
-
Toxicity: For therapeutic protein conjugates, residual small molecules can contribute to toxicity.
Therefore, a robust and efficient purification strategy is paramount to the success of your experiments. This guide will walk you through the most common and effective methods for removing excess MP-ITC, providing both theoretical understanding and practical troubleshooting advice.
Troubleshooting Purification Strategies
This section details common purification methodologies, their underlying principles, and troubleshooting guidance for challenges you may encounter.
Method 1: Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume.[5][6][7] Larger molecules, such as the protein conjugate, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like the excess MP-ITC, enter the pores and have a longer path to travel, thus eluting later.[5][6][7]
Workflow for SEC Purification
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 4. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Matrix Effects in Mass Spectrometry of 4-Morpholinophenyl Isothiocyanate (MPITC)-Labeled Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Morpholinophenyl isothiocyanate (MPITC)-labeled samples in mass spectrometry. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of matrix effects. As your partner in research, we aim to equip you with the expertise to anticipate, identify, and mitigate these effects, ensuring the accuracy and reliability of your quantitative analyses.
Introduction to Matrix Effects in the Context of MPITC Labeling
Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] They arise from the co-eluting components of a sample's matrix—everything except the analyte of interest—that can interfere with the ionization of your target molecule.[3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible results.[1][4][5]
When working with MPITC-labeled samples, the complexity of the biological matrix (e.g., plasma, urine, tissue homogenates) can be a primary source of these effects. Endogenous components like phospholipids, salts, and proteins are notorious for causing ion suppression.[4][6][7] The MPITC labeling process itself, while enhancing detection, does not eliminate the potential for matrix interference. Therefore, a robust analytical method must include a thorough evaluation and mitigation of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a problem in LC-MS analysis of MPITC-labeled samples?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4][8] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative method.[4] In the context of MPITC-labeled samples, which are often analyzed in complex biological matrices, matrix effects can lead to erroneous quantification of your target molecules.
Q2: What are the common causes of matrix effects in biological samples?
A2: The primary culprits are endogenous components of the biological sample that co-elute with your MPITC-labeled analyte and interfere with the ionization process in the mass spectrometer's source.[4] Key offenders include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[4][6]
-
Salts and Buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.[9]
-
Proteins and Peptides: Can contaminate the ion source and compete with the analyte for ionization.[10]
-
Metabolites: Endogenous metabolites can have similar properties to the analyte and co-elute.[4]
Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute to matrix effects.[7]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction spike experiment.[4] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect.
Another qualitative method is post-column infusion.[1] Here, a constant flow of the analyte is infused into the column eluent after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal if ion suppression or enhancement occurs at the retention time of interfering components.[1]
Troubleshooting Guide: From Identification to Mitigation
This section provides a structured approach to troubleshooting matrix effects in your MPITC-labeled sample analysis.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A systematic workflow for identifying and mitigating matrix effects.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
Potential Cause: Significant ion suppression or enhancement due to co-eluting matrix components.
Troubleshooting Steps:
-
Quantify the Matrix Effect:
-
Protocol: Perform a post-extraction spike experiment as described in the FAQs. Prepare three sets of samples:
-
Set A: Analyte in neat solution.
-
Set B: Blank matrix extract spiked with the analyte.
-
Set C: Blank matrix spiked with the analyte before extraction (for recovery assessment).
-
-
Analysis: Compare the peak area of Set B to Set A. A significant deviation from a ratio of 1 indicates a matrix effect.
-
-
Optimize Sample Preparation: The goal is to remove interfering components before they reach the analytical column.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[3][4] Choose a sorbent that retains your MPITC-labeled analyte while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This can be optimized by adjusting the pH and solvent polarity to selectively extract the analyte and leave interferences behind.[3][11]
-
Protein Precipitation (PPT): While simple, it may be less effective at removing phospholipids and other small molecules.[3]
Sample Preparation Technique Pros Cons Solid-Phase Extraction (SPE) High selectivity, excellent for removing diverse interferences.[4] Can be more time-consuming and costly to develop. Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferences.[11] Can be labor-intensive and may use large volumes of organic solvents. Protein Precipitation (PPT) Simple, fast, and inexpensive. Often results in "dirtier" extracts, with significant remaining matrix components.[3] -
-
Refine Chromatographic Conditions:
-
Improve Separation: Adjust the gradient, mobile phase composition, or even the column chemistry to better separate the analyte from interfering peaks.[1][3]
-
Divert Valve: Use a divert valve to direct the early and late eluting, unretained matrix components to waste instead of the mass spectrometer source.[12]
-
Issue 2: Internal Standard (IS) Fails to Compensate for Matrix Effects
Potential Cause: The internal standard and the analyte are experiencing different degrees of ion suppression.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and the IS have nearly identical retention times. Even with stable isotope-labeled internal standards (SIL-IS), chromatographic differences can occur, leading to differential ion suppression.[4][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[3][12] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[13]
Diagram: Mechanism of Ion Suppression
Caption: Competition between analyte and matrix components in the ESI source.
Advanced Mitigation Strategies
-
Sample Dilution: A simple approach where diluting the sample can reduce the concentration of interfering components.[1][12] This is only feasible if the analyte concentration is high enough to remain above the limit of quantification.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[3]
-
Alternative Ionization Techniques: If electrospray ionization (ESI) is highly susceptible to suppression for your analyte, consider atmospheric pressure chemical ionization (APCI), which can be less prone to matrix effects.[7]
Conclusion
Successfully navigating matrix effects in the mass spectrometry of MPITC-labeled samples is achievable with a systematic and informed approach. By understanding the causes of these effects and diligently applying the troubleshooting and mitigation strategies outlined in this guide, you can enhance the quality and reliability of your data. Remember that a well-validated method is the cornerstone of robust bioanalysis.
References
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Available from: [Link]
-
Ligasová, A., & Kmet, V. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
Jagerdeo, E. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]
-
Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. Available from: [Link]
-
Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available from: [Link]
-
Shou, W. Z., & Naidong, W. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available from: [Link]
-
Jian, W., & Edom, R. W. Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Morpholinophenyl Isothiocyanate (MPITC) Derivatization
Welcome to the technical support guide for 4-Morpholinophenyl isothiocyanate (MPITC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MPITC for the chemical modification of primary and secondary amines. Here, we will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to ensure successful and reproducible derivatization experiments.
I. Understanding the Derivatization Landscape with MPITC
This compound is a versatile derivatizing agent used to enhance the detectability of molecules containing primary and secondary amine functional groups. The core of its utility lies in the reaction between the isothiocyanate group (-N=C=S) of MPITC and the nucleophilic amine, forming a stable thiourea linkage. This process is fundamental in various analytical applications, including liquid chromatography, by introducing a chromophore for UV detection.
However, achieving complete and consistent derivatization can be challenging. Incomplete reactions can lead to inaccurate quantification, poor reproducibility, and misleading results. This guide will walk you through the critical parameters that govern the success of this reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of MPITC derivatization?
The derivatization reaction with MPITC is a nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction proceeds readily with both primary and secondary amines to form a stable thiourea derivative.[1] The reaction is typically carried out under basic conditions, as the free amine (R-NH2) is the nucleophilic species, not its protonated form (R-NH3+).[2]
Q2: Why is my derivatization with MPITC incomplete?
Incomplete derivatization is a common issue and can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. Alkaline conditions are necessary to ensure the amine is in its deprotonated, nucleophilic state.[3][4]
-
Reagent Instability: MPITC, like many isothiocyanates, can be sensitive to moisture and may hydrolyze over time, reducing its reactivity.[5]
-
Insufficient Reagent: An inadequate molar excess of MPITC can lead to incomplete reaction, especially with complex sample matrices.[6]
-
Inappropriate Reaction Conditions: Factors such as temperature and reaction time have a significant impact on the reaction kinetics and yield.[7][8]
-
Presence of Interfering Substances: Water or other nucleophiles in the sample can compete with the target amine for the derivatizing agent.[6]
Q3: How should I prepare and store my MPITC solutions?
Given its sensitivity to hydrolysis, MPITC should be stored in a cool, dry place, and solutions should be prepared fresh in an anhydrous aprotic solvent like acetonitrile or dimethylformamide (DMF). It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid reagent. The stability of the reagent is crucial for reproducible results.[9]
Q4: What is the optimal pH for the derivatization reaction?
The optimal pH for the reaction is typically in the alkaline range, often between 8.5 and 10.5.[3][10] This ensures that the primary or secondary amine is deprotonated and can act as an effective nucleophile. A common choice is a borate or carbonate buffer to maintain the desired pH throughout the reaction.[11][12]
Q5: Can MPITC react with other functional groups?
While the primary targets for isothiocyanates are amines, they can also react with other nucleophiles such as thiols under certain conditions. It is important to consider the composition of your sample matrix and potential side reactions.
III. Troubleshooting Guide: Incomplete Derivatization
This section provides a structured approach to diagnosing and resolving issues related to incomplete MPITC derivatization.
Symptom: Low product yield or presence of unreacted analyte.
This is the most direct indicator of an incomplete reaction.
Visualizing the Troubleshooting Workflow
A logical workflow for troubleshooting incomplete MPITC derivatization.
Step-by-Step Troubleshooting:
-
Reagent Integrity:
-
Potential Cause: The MPITC reagent may have degraded due to improper storage or exposure to moisture.
-
Solution: Always use a fresh, high-purity MPITC reagent. Prepare solutions immediately before use in an anhydrous solvent. If you suspect your stock reagent is compromised, acquire a new batch.
-
-
Reaction pH:
-
Potential Cause: The reaction medium may not be sufficiently alkaline to deprotonate the target amine.
-
Solution: Measure the pH of your reaction mixture. Ensure it is within the optimal range of 8.5-10.5 using a suitable buffer system (e.g., borate or carbonate buffer). Be aware that acidic samples will need to be neutralized before adding the derivatization reagent.[4]
-
-
Molar Excess of MPITC:
-
Potential Cause: An insufficient amount of MPITC relative to the analyte will result in an incomplete reaction.
-
Solution: Increase the molar excess of the MPITC solution. A 5 to 10-fold molar excess is a good starting point, but this may need to be optimized depending on the concentration of your analyte and the complexity of the sample matrix.[13]
-
-
Reaction Time and Temperature:
-
Potential Cause: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
Solution: Optimize the reaction time and temperature. While some derivatizations are rapid at room temperature, others may require heating to proceed to completion.[7][8] A typical starting point is 30-60 minutes at room temperature or slightly elevated temperatures (e.g., 40-60°C).
-
-
Sample Matrix Effects:
-
Potential Cause: Components in your sample matrix may be interfering with the reaction. This could include water, other nucleophiles, or substances that alter the pH.
-
Solution: Consider a sample cleanup step prior to derivatization. Solid-phase extraction (SPE) can be an effective way to remove interfering substances and concentrate your analyte.[14]
-
Symptom: Poor reproducibility between experiments.
Potential Causes and Solutions:
-
Inconsistent Reagent Preparation: Ensure that MPITC solutions are prepared fresh for each set of experiments to avoid variability due to reagent degradation.
-
Variable pH: Small variations in pH can lead to significant differences in reaction efficiency. Use a reliable buffer and verify the pH for each experiment.
-
Temperature Fluctuations: If the reaction is sensitive to temperature, ensure a constant and controlled temperature environment.
IV. Experimental Protocols
Protocol 1: General Derivatization of Primary/Secondary Amines with MPITC
This protocol provides a starting point for the derivatization of a standard solution of an amine.
Materials:
-
This compound (MPITC)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Amine standard
-
Borate buffer (0.1 M, pH 9.5)
-
Vials for reaction
Procedure:
-
Prepare MPITC Solution: Dissolve MPITC in anhydrous ACN or DMF to a final concentration of 10 mM. Prepare this solution fresh.
-
Prepare Amine Solution: Dissolve the amine standard in the borate buffer to a final concentration of 1 mM.
-
Derivatization Reaction: In a reaction vial, mix 100 µL of the amine solution with 100 µL of the MPITC solution (this provides a 10-fold molar excess of the derivatizing agent).
-
Incubation: Vortex the mixture and incubate at 40°C for 60 minutes.
-
Analysis: The reaction mixture can now be diluted with the mobile phase and analyzed by HPLC-UV.
Visualizing the Derivatization Workflow
A standard workflow for MPITC derivatization.
Protocol 2: Monitoring Reaction Completion by HPLC-UV
Objective: To determine the optimal reaction time for your specific analyte.
Procedure:
-
Set up the derivatization reaction as described in Protocol 1.
-
At various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of the mobile phase (acidic mobile phase will stop the reaction by protonating any remaining amine).
-
Analyze each time-point sample by HPLC-UV.
-
Plot the peak area of the derivatized product against time. The optimal reaction time is the point at which the peak area of the product plateaus.
Data Presentation: Optimization of Reaction Time
| Time (minutes) | Peak Area of Unreacted Amine | Peak Area of Derivatized Product |
| 0 | 100,000 | 0 |
| 15 | 50,000 | 48,000 |
| 30 | 20,000 | 75,000 |
| 45 | 5,000 | 90,000 |
| 60 | <1,000 | 94,000 |
| 90 | Not Detected | 94,500 |
| 120 | Not Detected | 94,300 |
Based on this data, a reaction time of 60-90 minutes would be considered optimal.
V. Concluding Remarks
Successful derivatization with this compound is a matter of controlling key experimental variables. By understanding the underlying chemistry and systematically troubleshooting potential issues, researchers can achieve reliable and reproducible results. This guide serves as a foundational resource to aid in the successful application of MPITC in your analytical workflows. For further in-depth information, please consult the references provided.
VI. References
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. PubMed.
-
This compound (CAS No. 51317-66-9) SDS. Guidechem.
-
Optimization of MBB derivatization conditions. (a,b) Test for three pH... ResearchGate.
-
Optimization of the derivatization reaction using an eight-point... ResearchGate.
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central.
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PubMed Central.
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ResearchGate.
-
Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. ResearchGate.
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry.
-
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed.
-
4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862. PubChem.
-
This compound, Thermo Scientific 1 g. Fisher Scientific.
-
Troubleshooting incomplete derivatization of Erucate for chromatography. Benchchem.
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. ResearchGate.
-
Reactions of Amines. N/A.
-
Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties. Frontiers in Plant Science.
-
Optimization of derivatization reagents and the reaction conditions. A,... ResearchGate.
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
-
This compound - High purity | EN. Georganics.
-
This compound - Safety Data Sheet. ChemicalBook.
-
Derivatization. Chemistry LibreTexts.
-
Effect of pH on the derivatization. ResearchGate.
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. PubMed.
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy.
-
Mannich Reaction. Organic Chemistry Portal.
-
Improved PMP derivatization method for analyzing monosaccharide composition. N/A.
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
-
An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. N/A.
-
Chemical derivatization techniques: Topics. Science.gov.
-
Mannich reaction. Wikipedia.
-
Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. PubMed.
-
Formation of imines and enamines. Khan Academy.
-
Has the pH of OPA post column derivatization to be same as the pH of mobile phase or is there any pH range? ResearchGate.
-
Amine Reactivity. Michigan State University Chemistry.
-
Derivatization PTIC. Why my sample becomes biphasic? ResearchGate.
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.
-
Anyone having issue with derivatization of amino acid using Fmoc? ResearchGate.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: Purification of 4-Morpholinophenyl Isothiocyanate-Protein Conjugates
A Message from Your Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 4-morpholinophenyl isothiocyanate-protein conjugates. As a Senior Application Scientist, I've witnessed the challenges researchers face when working with isothiocyanate chemistries. The success of your downstream applications, whether in drug development, diagnostics, or fundamental research, hinges on the purity and integrity of your protein conjugate. This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to navigate the complexities of the purification process. We will delve into the "why" behind the "how," ensuring you are well-equipped to optimize your protocols and achieve reliable, reproducible results.
Understanding the Chemistry: The Isothiocyanate-Protein Reaction
The core of the conjugation process is the reaction between the electrophilic isothiocyanate group (-N=C=S) of this compound and nucleophilic groups on the protein.[1][2][3] The primary targets are the non-protonated primary amines, such as the N-terminal alpha-amino group and the epsilon-amino groups of lysine residues, which form stable thiourea bonds.[1][4][5] Under certain conditions, thiol groups on cysteine residues can also react to form dithiocarbamate esters.[1][6][7] The selectivity of the reaction is highly dependent on the pH of the reaction buffer.[5][8]
Caption: Reaction of an isothiocyanate with a protein's primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The reaction is most efficient at a pH between 8.0 and 9.5.[8][9] In this alkaline range, primary amines on the protein are deprotonated and thus more nucleophilic, readily attacking the isothiocyanate group.[5] Buffers such as sodium carbonate/bicarbonate or borate are recommended.[9][10] Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate.[10][11][12]
Q2: How can I efficiently remove unreacted this compound after the reaction?
The two most common and effective methods are size-exclusion chromatography (SEC) and dialysis.[9][11]
-
Size-Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on size.[13][14][15][16] The larger protein conjugate will elute first, while the smaller, unreacted isothiocyanate molecules are retained in the pores of the chromatography resin and elute later.[13][14]
-
Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer.[11] The small, unreacted isothiocyanate molecules will pass through the pores of the membrane into the surrounding buffer, while the large protein conjugate is retained.[17][18][19] Frequent buffer changes are crucial for efficient removal.[11]
Q3: How do I confirm that the conjugation was successful?
Successful conjugation can be confirmed using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate. You should see the characteristic protein absorbance peak around 280 nm and a peak corresponding to the this compound moiety at its specific maximum absorbance wavelength.
-
SDS-PAGE: While SDS-PAGE primarily separates by size, a high degree of labeling might cause a slight shift in mobility. If the isothiocyanate is fluorescent, the conjugate can be visualized under UV light.[12]
-
Mass Spectrometry (LC-MS): This is a definitive method to confirm conjugation and determine the degree of labeling by measuring the mass increase of the protein.[1][2][20][21]
Q4: How should I store the purified protein conjugate?
Store the purified conjugate under conditions that are optimal for the parent protein's stability. Generally, this involves storing at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. The stability of the thiourea bond is generally good, but it's important to avoid harsh conditions.[6][22] Lysine conjugates are stable over a range of pH values, while cysteine conjugates may be less stable, particularly under alkaline conditions.[20][21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Conjugation Efficiency | 1. Suboptimal pH: The reaction buffer pH is too low (<8.0), leading to protonated, non-nucleophilic amine groups.[5] 2. Reagent Instability: The isothiocyanate has hydrolyzed due to moisture.[10] 3. Competing Nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines that compete with the protein.[10][12] 4. Insufficient Reagent: The molar excess of isothiocyanate is too low to achieve the desired degree of labeling. | 1. Optimize pH: Prepare fresh carbonate or borate buffer at pH 8.5-9.0.[9][10] Confirm the pH before starting the reaction. 2. Use Fresh Reagent: Dissolve the isothiocyanate in anhydrous DMSO immediately before use.[4][10] Store the stock reagent desiccated and protected from light.[9] 3. Use Amine-Free Buffers: Dialyze the protein against an appropriate reaction buffer (e.g., PBS followed by carbonate buffer) to remove interfering substances.[10][11] 4. Increase Molar Ratio: Increase the molar ratio of isothiocyanate to protein. A common starting point is a 10- to 20-fold molar excess.[9] |
| Protein Precipitation/ Aggregation | 1. Increased Hydrophobicity: High levels of conjugation can increase the protein's surface hydrophobicity, leading to aggregation.[1] 2. Buffer Incompatibility: The pH or ionic strength of the buffer is not optimal for the protein's solubility, especially after modification.[23] 3. Protein Instability: The protein may be inherently unstable under the required reaction conditions (e.g., temperature, pH).[11][23] | 1. Control Labeling Degree: Reduce the molar excess of isothiocyanate or shorten the reaction time.[24][25] 2. Optimize Buffer Conditions: Increase the salt concentration (e.g., 150-300 mM NaCl) to minimize non-specific interactions.[23] Consider adding stabilizing excipients like glycerol (5-10%) or arginine.[23][26] 3. Modify Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[10][11] |
| Incomplete Removal of Free Isothiocyanate | 1. Inefficient SEC: The size-exclusion column has an incorrect fractionation range, or the column is too short for adequate separation.[16] 2. Inefficient Dialysis: The dialysis buffer volume is too small, changes are too infrequent, or the MWCO of the membrane is inappropriate.[11] | 1. Optimize SEC Protocol: Select a column with a fractionation range appropriate for your protein's molecular weight to ensure separation from the small molecule.[16] For example, a resin suitable for proteins from 10-150 kDa would be appropriate for many antibodies. 2. Optimize Dialysis Protocol: Use a dialysis membrane with a MWCO that is significantly smaller than the protein (e.g., 10 kDa MWCO for a 50 kDa protein). Dialyze against at least 100-fold volume of buffer and perform at least 3-4 buffer changes over 24-48 hours.[11] |
| Loss of Biological Activity | 1. Active Site Modification: The isothiocyanate has reacted with lysine or other critical residues within the protein's active or binding site. 2. Conformational Changes: The conjugation process has altered the protein's secondary or tertiary structure.[1] | 1. Reduce Degree of Labeling: Use a lower molar excess of the isothiocyanate to minimize the probability of modifying critical residues. 2. Structural Analysis: Perform analytical techniques like circular dichroism to assess if the protein's secondary structure has been compromised post-conjugation.[1] 3. Protect the Active Site: If the binding site is known, consider performing the conjugation in the presence of a ligand or substrate to sterically hinder the modification of active site residues. |
Key Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is a robust method for separating the protein conjugate from unreacted isothiocyanate and potential aggregates.[13][14]
Materials:
-
Crude conjugation reaction mixture
-
SEC column with appropriate fractionation range for the target protein
-
Liquid chromatography system (e.g., FPLC or HPLC) with a UV detector
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filter
-
Fraction collector
Procedure:
-
Sample Preparation: Centrifuge the crude reaction mixture at 14,000 x g for 10 minutes to pellet any large aggregates.[13] Filter the supernatant through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Run the column at the manufacturer's recommended flow rate using the SEC Running Buffer.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The protein conjugate, being the largest species, should elute first, followed by the smaller, unreacted isothiocyanate.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the pure protein conjugate.[13] Pool the relevant fractions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure [ouci.dntb.gov.ua]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of Isothiocyanates From Broccoli Sprouts in Protein, Lipid, and Fiber Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 15. goldbio.com [goldbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. In-vivo and in-vitro hemodialysis studies of thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of acute cyanide intoxication with hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. krcp-ksn.org [krcp-ksn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. | Semantic Scholar [semanticscholar.org]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Morpholinophenyl Isothiocyanate
Welcome to the technical support guide for the synthesis of 4-morpholinophenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We will delve into the mechanistic origins of these impurities and provide actionable troubleshooting advice to optimize your reaction outcomes.
Conceptual Overview: The Two Main Synthetic Routes
The synthesis of this compound, a valuable intermediate in medicinal and materials chemistry[1][2], typically proceeds via one of two primary pathways starting from 4-morpholinoaniline. Understanding these pathways is crucial for diagnosing and preventing the formation of common byproducts.
-
The Thiophosgene Route : This classic method involves the direct reaction of 4-morpholinoaniline with a thiocarbonyl transfer reagent, most commonly the highly reactive and toxic thiophosgene (CSCl₂)[3][4]. While often efficient, its hazardous nature and the propensity for specific side reactions necessitate careful handling and experimental design.
-
The Dithiocarbamate Decomposition Route : A safer and more modern alternative involves a two-step, often one-pot, process[5]. First, 4-morpholinoaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This salt is then decomposed (desulfurized) using a variety of reagents to yield the final isothiocyanate[3][6][7]. This method avoids the use of thiophosgene but introduces its own set of potential byproducts depending on the decomposition agent used.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired reaction pathways and the primary mechanism for the formation of the most common byproduct, the symmetrical thiourea.
Caption: Key synthesis routes and the formation pathway of the primary thiourea byproduct.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Question 1: My final product is contaminated with a high-melting, insoluble white solid. What is it and how can I prevent it?
Answer: This is almost certainly the symmetrically substituted thiourea, N,N'-bis(4-morpholinophenyl)thiourea . It is the most common and troublesome byproduct in isothiocyanate synthesis[6][8].
Causality: This byproduct forms when a molecule of the starting material, 4-morpholinoaniline (a nucleophile), attacks the electrophilic carbon atom of the newly formed this compound product. This secondary reaction competes with the main synthesis reaction.
Prevention Strategies:
-
Inverse Addition: Add the amine slowly to the solution of the thiocarbonylating agent (e.g., thiophosgene or the pre-mixed CS₂/desulfurizing agent). This maintains a low concentration of the amine at all times, minimizing its opportunity to react with the product.
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of thiourea formation more significantly than the rate of isothiocyanate formation.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thiocarbonylating agent (thiophosgene or CS₂) can help ensure the primary amine is consumed quickly, leaving less available to form the thiourea.
-
Efficient Desulfurization: In the dithiocarbamate route, ensure the chosen desulfurizing agent is effective and the conditions are optimal for rapid conversion of the intermediate salt to the isothiocyanate[9]. A slow decomposition gives the starting amine and final product more time to react with each other.
Question 2: My reaction yield is very low, and the crude NMR shows a large amount of unreacted 4-morpholinoaniline. What went wrong?
Answer: This issue points to an incomplete reaction, which can stem from several factors related to reagents or reaction conditions.
Potential Causes & Solutions:
-
Reagent Inactivity:
-
Thiophosgene: This reagent can degrade upon exposure to moisture[10][11]. Ensure you are using a fresh bottle or a recently distilled batch. The liquid should be reddish, not dark or tarry[10].
-
Carbon Disulfide (CS₂): While generally stable, ensure it is of sufficient purity.
-
Desulfurizing Agent: The activity of reagents like hydrogen peroxide can decrease over time. Use a fresh, properly stored supply. For solid reagents, ensure they are anhydrous if the procedure requires it.
-
-
Insufficient Base (Dithiocarbamate Route): The formation of the dithiocarbamate salt requires a base (commonly triethylamine or NaOH) to deprotonate the amine's nitrogen, allowing it to attack the CS₂. Ensure at least one equivalent of a suitable base is used. For less reactive anilines, a stronger base might be necessary[12].
-
Inadequate Mixing: Particularly in biphasic reactions (e.g., aqueous NaOH and an organic solvent), vigorous stirring is essential to ensure the reagents can interact at the phase interface.
-
Sub-optimal Temperature: While low temperatures can prevent byproducts, some activation energy is still required. If the reaction is stalled, a modest increase in temperature may be necessary. Consult literature procedures for the specific desulfurizing agent you are using[7].
Question 3: I used the dithiocarbamate decomposition route, and my workup is very messy. What are the likely side products from the desulfurizing agent itself?
Answer: The workup and purification can be complicated by the remnants of the desulfurizing agent. Unlike the thiophosgene route where the main byproduct is the thiourea, here you must also contend with the transformed coupling agent.
Common Agents and Their Byproducts:
| Desulfurizing Agent | Common Byproducts | Recommended Purification Strategy |
| Tosyl Chloride (TsCl) [12][13] | Triethylammonium tosylate, elemental sulfur, p-toluenesulfonic acid. | Aqueous wash to remove salts. Chromatography is often needed to separate the product from sulfur and any remaining tosylates. |
| Hydrogen Peroxide (H₂O₂) [3] | Water, elemental sulfur, various oxidized sulfur species. | Aqueous workup is straightforward. Product can often be extracted into an organic solvent. Recrystallization may be sufficient if the main impurity is the thiourea. |
| Iodine (I₂) [6][8] | Triethylammonium iodide, elemental sulfur. | Wash with aqueous sodium thiosulfate to remove excess iodine and iodide salts. Further purification by chromatography or recrystallization. |
| Di-tert-butyl dicarbonate (Boc₂O) [9] | tert-Butanol, CO₂, COS. | These byproducts are volatile and can often be removed under reduced pressure, simplifying the workup significantly[9]. |
Question 4: What are the best practices for purifying the final this compound?
Answer: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most reliable method for achieving high purity (>99%)[5]. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate or petroleum ether) is typically effective. The isothiocyanate product is moderately polar and should separate well from the highly polar thiourea byproduct (which often remains at the baseline) and non-polar impurities.
-
Recrystallization: If the primary impurity is the symmetrical thiourea, recrystallization can be effective. The isothiocyanate is generally much more soluble in common organic solvents than the corresponding thiourea. A solvent system like ethanol/water or dichloromethane/hexanes can be explored.
-
Aqueous Workup: Before any chromatographic or recrystallization steps, a thorough aqueous workup is critical. Washing the crude organic layer with a dilute acid (e.g., 1M HCl) can remove any unreacted basic amine, and a brine wash will help remove water.
Detailed Experimental Protocol: A Safer Synthesis via Dithiocarbamate Decomposition
This protocol is adapted from modern, safer methods that avoid thiophosgene, such as the one described by Wong and Dolman using tosyl chloride[12][14].
Objective: To synthesize this compound from 4-morpholinoaniline.
Materials:
-
4-morpholinoaniline (1.0 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) followed by the slow, dropwise addition of carbon disulfide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 30 minutes. You should observe the formation of the triethylammonium dithiocarbamate salt, often as a precipitate.
-
Decomposition: To this slurry, add a solution of p-toluenesulfonyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC until the dithiocarbamate intermediate is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure this compound.
References
-
Thiophosgene | CCl2S | CID 10040 . PubChem, National Institutes of Health. [Link]
-
Synthesis of Isothiocyanates: An Update . Molecules, 2018. PMC, National Institutes of Health. [Link]
-
Thiophosgene in Organic Synthesis . Synthesis, 1976. ResearchGate. [Link]
-
Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts . The Journal of Organic Chemistry, 2007. PubMed. [Link]
-
Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts . Organic Chemistry Portal. [Link]
-
Thiophosgene - Wikipedia . Wikipedia. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates . ChemRxiv, 2023. [Link]
-
Isothiocyanate synthesis . Organic Chemistry Portal. [Link]
-
Thiophosgene: - An overview . Tradeasia International. [Link]
-
Thiophosgene . Synlett, 2015. [Link]
-
Synthesis of Isothiocyanates: A Review . Chemistry & Biology Interface, 2020. [Link]
-
NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions . Taylor & Francis Online, 2021. [Link]
-
4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 . PubChem, National Institutes of Health. [Link]
-
Methods of synthesizing isothiocyanates . ResearchGate. [Link]
-
Recent advancement in the synthesis of isothiocyanates . Royal Society of Chemistry, 2023. [Link]
-
This compound - High purity . Georganics. [Link]
-
Recent advancement in the synthesis of isothiocyanates . Chemical Communications, 2024. [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION . Patent 3611163. [Link]
Sources
- 1. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiophosgene: - An overview [moltuslab.com]
- 12. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 13. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothiocyanate synthesis [organic-chemistry.org]
Technical Support Center: 4-Morpholinophenyl Isothiocyanate Reaction Kinetics
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 4-morpholinophenyl isothiocyanate. This document provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate the critical effects of temperature on your reaction kinetics. Our goal is to empower you with the foundational knowledge and practical steps needed to achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the thermal behavior of isothiocyanate reactions.
Q1: What is the fundamental effect of increasing temperature on the reaction rate between this compound and an amine?
A: From a fundamental standpoint, increasing the temperature increases the rate of the reaction. This relationship is described by the Arrhenius equation, which mathematically relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (Ea)[1][2][3]. In essence, raising the temperature provides more molecules with the necessary kinetic energy to overcome the activation barrier, leading to more frequent and successful reactive collisions[4][5]. As a general rule of thumb for many chemical reactions, the rate can double for every 10°C increase in temperature[5].
Q2: Beyond accelerating the desired reaction, what are the risks of using excessively high temperatures?
A: While heat can speed up your reaction, it is a double-edged sword. Excessively high temperatures can introduce several complications:
-
Increased Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways. For isothiocyanates, a primary concern is hydrolysis, especially if water is present. This can lead to the formation of the corresponding amine, which can then react with another isothiocyanate molecule to form a symmetric N,N'-dialkylthiourea byproduct, complicating purification and reducing the yield of your desired product[6][7][8].
-
Reagent Degradation: this compound, like many organic reagents, has limited thermal stability. Storing the reagent at elevated temperatures or running a reaction for a prolonged period at high heat can lead to its degradation, even before it has a chance to react[9][10]. Studies on similar isothiocyanates show significant degradation at temperatures as low as 45°C[6][10].
-
Solvent and Pressure Issues: Increasing the temperature will raise the vapor pressure of your solvent. This must be done in a properly sealed and pressure-rated vessel to avoid accidents.
Q3: Is there an "optimal" temperature for my reaction?
A: The "optimal" temperature is always a balance between reaction rate and reaction specificity. It is highly dependent on the specific amine you are using, the solvent, and the desired reaction time. The ideal temperature is one that provides a reasonably fast reaction rate (e.g., hours instead of days) while minimizing the formation of degradation products and side-products. We strongly recommend performing small-scale temperature-scouting experiments (e.g., at room temperature, 40°C, 60°C) and analyzing the reaction mixture by HPLC or LC-MS to determine the cleanest and most efficient conversion.
Q4: How does pH influence the reaction of this compound, and how does this interact with temperature?
A: The reaction of an isothiocyanate with a primary amine to form a thiourea is typically more favorable under neutral to basic conditions (pH ~8-10)[11][12]. This is because the amine nucleophile must be in its deprotonated, free-base form to be reactive. At acidic pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Temperature can exacerbate pH-related issues; for instance, the degradation of isothiocyanates can be pH-dependent, with increased rates of decomposition observed at acidic pH values.
Troubleshooting Guide
Encountering issues in the lab is a common part of research. This guide provides a logical approach to diagnosing and solving problems related to your isothiocyanate reactions.
Q: My reaction is extremely slow at room temperature. What should I do?
A: A slow reaction is a common issue, particularly with sterically hindered amines or less reactive aromatic amines.
-
Initial Action: Before aggressively increasing the temperature, first ensure that your reagents are pure and your solvent is anhydrous (if applicable). Confirm that the pH of the reaction is not acidic.
-
Recommended Action: Gradually increase the temperature in 10-15°C increments, monitoring the reaction progress and purity profile at each step. A modest increase to 40-50°C is often sufficient.
-
Expert Insight: Consider the causality: the issue might not be the inherent reaction rate but rather poor solubility of a starting material. Gently warming the reaction can sometimes improve solubility and dramatically increase the observed rate.
Q: I'm getting a good conversion rate, but my final product has a low yield and is contaminated with byproducts. What's the likely cause?
A: This classic symptom points towards a lack of reaction specificity, very often caused by excessive heat.
-
Initial Action: Analyze your crude product and byproducts using LC-MS to identify their masses. A common contaminant is the symmetrical N,N'-dimorpholinophenyl thiourea, which arises from the degradation of the starting isothiocyanate.
-
Recommended Action: Lower the reaction temperature. It is far better to run a reaction for 24 hours at a lower temperature and get a clean product than to run it for 2 hours at a high temperature and face a difficult purification.
-
Expert Insight: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions and is a crucial step for ensuring reproducibility, especially when heating.
Q: My kinetic data is not reproducible between experiments. Why?
A: Poor reproducibility in kinetic studies is almost always linked to imprecise control of key variables, with temperature being the most critical.
-
Initial Action: Check the calibration of your heating equipment (heating blocks, oil baths). A 5°C error can significantly alter the reaction rate.
-
Recommended Action: Use a well-stirred, thermostated oil or water bath for precise temperature control. Ensure the reaction vessel reaches thermal equilibrium before initiating the reaction by adding the final reagent[5].
-
Expert Insight: Ensure all other parameters are constant: use the same batch and supplier of reagents and solvents, control the stirring rate, and use consistent volumes and concentrations. Any of these can subtly influence kinetic measurements.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | Temperature too low; Amine is protonated (acidic pH); Poor reagent solubility. | Gradually increase temperature (e.g., to 40°C); Adjust pH to 8-9 with a non-nucleophilic base; Try a different solvent. |
| Low Yield, Multiple Spots by TLC/HPLC | Temperature too high, causing degradation and side reactions[6][8]. | Reduce reaction temperature; Run the reaction for a longer time at the lower temperature; Ensure an inert atmosphere. |
| Irreproducible Kinetic Results | Inaccurate temperature control; Inconsistent reagent concentrations or stirring. | Use a calibrated, thermostated bath; Allow vessel to reach thermal equilibrium before starting[5]; Use precise volumetric glassware and consistent stirring. |
Visualizing the Chemistry
Understanding the reaction pathways is key to controlling them.
Caption: Main reaction vs. high-temperature side reaction.
Recommended Experimental Protocol
This protocol provides a robust method for determining the activation energy (Ea) of the reaction between this compound and a model primary amine (e.g., benzylamine).
Objective: To measure the reaction rate constant (k) at several temperatures and construct an Arrhenius plot to calculate Ea.
1. Materials & Equipment:
-
This compound
-
Benzylamine (or other primary amine)
-
Anhydrous Acetonitrile (MeCN)
-
Internal Standard (e.g., Naphthalene, if using HPLC)
-
Thermostated oil bath with magnetic stirrer
-
Reaction vials with septa
-
HPLC system with a UV detector and a C18 column[13].
2. Workflow for Kinetic Analysis
Caption: Experimental workflow for activation energy determination.
3. Detailed Procedure:
-
Preparation: Prepare 0.1 M stock solutions of this compound, benzylamine, and the internal standard in acetonitrile.
-
Temperature Control: Set the oil bath to the first target temperature (e.g., 298 K / 25°C). Place a reaction vial containing a stir bar in the bath to pre-heat.
-
Reaction Setup: Add the isothiocyanate and internal standard stock solutions to the pre-heated vial. Allow 5 minutes for the solution to reach thermal equilibrium[5].
-
Initiation: To start the reaction (t=0), add the benzylamine stock solution and begin timing.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) and immediately quench it in a larger volume (e.g., 990 µL) of mobile phase in an HPLC vial.
-
Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the isothiocyanate peak or the appearance of the thiourea product peak relative to the internal standard[13][14].
-
Data Processing (Single Temperature): For each temperature, plot the concentration of the reactant or product versus time. Determine the rate constant, k, by fitting the data to the appropriate rate law (e.g., for a pseudo-first-order reaction, ln[ITC] vs. time will be linear with a slope of -k).
-
Repeat: Repeat steps 2-7 for at least three other temperatures (e.g., 308 K, 318 K, 328 K).
4. Data Analysis: The Arrhenius Plot
-
Tabulate Data: Create a table of your calculated rate constants (k) and the corresponding absolute temperatures (T in Kelvin). Calculate ln(k) and 1/T.
-
Plot Data: Create a graph with ln(k) on the y-axis and 1/T on the x-axis. The data points should form a straight line[4][15].
-
Calculate Ea: Perform a linear regression on the plotted data. The slope of the line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K)[4]. You can therefore calculate the activation energy as: Ea = -slope × R
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Guler, M., & Gecibesler, I. H. (2018).
- Patsnap Eureka. (2025). Analyze Arrhenius Acid Reaction Kinetics with Organic Molecules.
- Yu, T. H., Lin, L. Y., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
-
PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Wikipedia. [Link]
-
ACS Publications. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
-
Britannica. (2025). Arrhenius equation. Britannica. [Link]
- Chemical Kinetics (Note -2)
- Popp, M., et al. (2023).
-
Lee, S., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5653. [Link]
-
Chemistry LibreTexts. (2023). The Arrhenius Law - Activation Energies. Chemistry LibreTexts. [Link]
- Gholivand, M. B., & Torkashvand, M. (2009). A kinetic method for the determination of thiourea by its catalytic effect in micellar media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 327–331.
- ResearchGate. (2025). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
-
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]
- Experiment 4 Chemical Kinetics – Effect of Temperature – The Arrhenius Equ
-
Al-Taweel, A. M., et al. (2016). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 13(49), 133–139. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Thiocyanate on Newcrom BH Column. SIELC Technologies. [Link]
- Kinetics and mechanism of thiourea oxidation by oxygen
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Kinetic Studies of Thiourea Deriv
-
Wu, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. RSC Advances, 2(1), 259–264. [Link]
- Dai, C., et al. (2019).
- ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine.
- ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea.
- BenchChem. (2025).
- Coffigniez, H., et al. (2022). Kinetic modeling of four folates in a model solution at different temperatures and pH to mimic their behavior in foods during processing. Agritrop.
-
Vyazovkin, S. (2020). Activation Energies and Temperature Dependencies of the Rates of Crystallization and Melting of Polymers. Polymers, 12(6), 1341. [Link]
Sources
- 1. Analyze Arrhenius Acid Reaction Kinetics with Organic Molecules [eureka.patsnap.com]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 15. bhu.ac.in [bhu.ac.in]
Technical Support Center: Strategies to Minimize Non-Specific Binding of 4-Morpholinophenyl Isothiocyanate (MPI)
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving high specificity in bioconjugation is paramount to generating reliable and reproducible data. 4-Morpholinophenyl isothiocyanate (MPI) is a potent labeling reagent, but its electrophilic nature can lead to challenges with non-specific binding. This guide provides field-proven, in-depth strategies and troubleshooting advice to help you mitigate these issues, ensuring the integrity of your experiments.
Here, we will move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your protocols for maximum specificity and efficiency.
Section 1: Understanding the Chemistry of Non-Specific Binding
A foundational understanding of the reaction mechanism is the first step toward troubleshooting. This section addresses the core chemical principles governing MPI's reactivity.
Q: What are the primary causes of non-specific binding with MPI?
A: Non-specific binding (NSB) of MPI stems from two main sources: off-target covalent reactions and non-covalent interactions.
-
Off-Target Covalent Reactions: The isothiocyanate (-N=C=S) group is a highly reactive electrophile designed to react with nucleophiles. While the primary targets are unprotonated primary amines (N-terminus and lysine side chains) and thiols (cysteine), other nucleophilic residues like serine, threonine, or tyrosine can also react under certain conditions, albeit much more slowly.[1][2][3] If reaction conditions are not optimized, MPI may label multiple unintended sites on your target protein or react with other nucleophile-containing molecules in your sample.
-
Non-Covalent Interactions: The "phenyl" part of MPI introduces hydrophobicity. This can lead to non-covalent, hydrophobic interactions where the MPI molecule simply "sticks" to hydrophobic patches on the target protein, other proteins (like albumin), or even plastic labware. These interactions are a significant source of background signal if not adequately addressed during purification.
-
Reagent Hydrolysis and Aggregation: In aqueous buffers, MPI is susceptible to hydrolysis, where it reacts with water to become non-reactive.[4][5] This process can be accelerated by high pH and temperature.[6][7] Furthermore, due to its low water solubility, MPI can form aggregates at high concentrations, which can trap or non-specifically interact with proteins.
Q: How does pH critically influence MPI's reactivity and specificity?
A: pH is the single most important parameter for controlling MPI's specificity. It dictates which amino acid residues are in their nucleophilic, reactive state.[1][2]
-
For Targeting Amines (Lysine, N-terminus): A primary amine must be in its deprotonated, uncharged form (-NH₂) to act as a nucleophile. The pKa of the ε-amino group of lysine is ~10.5. Therefore, to ensure a sufficient concentration of reactive amines, the reaction buffer pH should be elevated, typically in the pH 9.0-10.5 range.[1][6]
-
For Targeting Thiols (Cysteine): The thiol group of cysteine has a pKa of ~8.3-8.6. It is significantly more reactive in its thiolate form (-S⁻). Labeling can be performed efficiently at a more neutral or weakly basic pH of 7.5-8.5 .[1] At this pH, most lysine residues remain protonated (-NH₃⁺) and are thus unreactive, providing a window for cysteine-selective modification.
Controlling pH is therefore a balancing act. While a higher pH increases the rate of amine labeling, it also dramatically increases the rate of MPI hydrolysis, reducing its efficiency.[6]
Section 2: Troubleshooting Guide & Reaction Optimization
This section provides actionable solutions to common problems encountered during MPI conjugation.
Q: My background signal is excessively high. What is the first thing I should check?
A: High background is almost always a result of excess, unreacted MPI or non-specifically bound MPI. The first two parameters to investigate are the molar ratio and the purification efficiency .
-
Molar Ratio (MPI:Protein): While a molar excess of MPI is needed to drive the reaction, an excessive ratio is a primary cause of non-specific binding and subsequent high background. If you are using a 20-fold molar excess, try reducing it to 10-fold or even 5-fold. Perform a titration experiment to determine the lowest ratio that provides an acceptable degree of labeling for your application.
-
Purification Method: Inefficient removal of unbound MPI is critical. Ensure your purification method is appropriate. For a protein conjugate, size-exclusion chromatography (e.g., a desalting column) or centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) are highly effective.[8] Dialysis is also an option but can be much slower.
Q: Which buffer should I use for my conjugation, and which should I avoid?
A: Buffer choice is critical. NEVER use buffers containing primary amines , as they will compete with your target molecule for reaction with MPI.
-
Recommended Buffers:
-
For pH > 9.0 (Lysine targeting): Carbonate-bicarbonate buffer (100 mM, pH 9.0-9.5) or Borate buffer (50 mM, pH 9.0).
-
For pH 7.0-8.5 (Cysteine targeting): Phosphate-buffered saline (PBS) or HEPES buffer. Ensure they are free of amine-containing additives.
-
-
Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Buffers containing ammonium salts.
-
These reagents are excellent for quenching the reaction once it is complete, but they must not be present during the conjugation itself.
Reaction Parameter Optimization Summary
| Parameter | Target: Lysine / N-Terminus | Target: Cysteine | Rationale & Key Considerations |
| pH | 9.0 - 9.5 | 7.5 - 8.5 | Balances nucleophile deprotonation with reagent hydrolysis.[1] |
| Buffer | Carbonate or Borate | Phosphate (PBS) or HEPES | Avoid primary amine buffers (e.g., Tris) which compete with the target. |
| Molar Ratio | Start at 5:1 to 10:1 (MPI:Protein) | Start at 10:1 to 20:1 (MPI:Protein) | Titrate to find the lowest ratio for sufficient labeling. Higher excess can increase off-target reactions. |
| Temperature | 4°C to Room Temp (20-25°C) | Room Temp (20-25°C) | Lower temperatures slow the reaction but significantly decrease hydrolysis, improving yield over long incubations.[6][7] |
| Time | 2 hours to Overnight (at 4°C) | 1 - 2 hours | Monitor reaction progress if possible. Longer times increase risk of side reactions. |
Section 3: Protocols for Mitigation and Purification
Adhering to a validated protocol is key to reproducibility.
Protocol 1: Optimized Protein Labeling with MPI
This protocol is designed to maximize specificity for lysine labeling while minimizing hydrolysis and non-specific binding.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound (MPI)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Carbonate, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., PD-10) or centrifugal filter (e.g., 30K MWCO)
Methodology:
-
Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in a compatible buffer (e.g., PBS). If not, exchange the buffer using a desalting column or dialysis.
-
MPI Stock Solution: Immediately before use, dissolve MPI in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Rationale: MPI is moisture-sensitive; using anhydrous solvent and preparing the solution fresh minimizes hydrolysis.
-
Initiate Reaction: a. Add the protein solution to the Reaction Buffer. b. Slowly add the calculated volume of MPI stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Rationale: A lower temperature for longer incubations reduces the rate of MPI hydrolysis, preserving the active reagent.[6]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. Rationale: The excess primary amines in Tris will react with and neutralize any remaining active MPI.
-
Purification: Immediately purify the conjugate to remove unreacted MPI, quenching agent, and reaction byproducts.
-
Using a Desalting Column: Equilibrate the column with your desired storage buffer (e.g., PBS). Apply the quenched reaction mixture and collect the fractions containing the high molecular weight protein conjugate, which will elute first.
-
Using a Centrifugal Filter: Add the quenched reaction mixture to the device. Add storage buffer, centrifuge according to the manufacturer's instructions, and discard the flow-through. Repeat this wash step at least 3-4 times to ensure complete removal of small molecules.[8]
-
-
Characterization: Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry. Store the conjugate as recommended for the specific protein.
Q: How can I block surfaces to prevent non-specific adsorption in my downstream assay (e.g., ELISA, IHC)?
A: This is a different type of non-specific binding, related to the properties of the labeled conjugate rather than the reaction itself. After your MPI-labeled protein is purified, it may stick to surfaces in an immunoassay.
-
Use a Protein-Based Blocking Agent: The most common and effective method is to pre-incubate your assay surface (e.g., microplate well, tissue slide) with a solution of an unrelated protein. This protein occupies the "sticky" sites, preventing your labeled conjugate from binding non-specifically.
-
Common Blocking Agents:
References
-
The Journal of Immunology. Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Oxford Academic. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. [Link]
-
RSC Advances. Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health (PMC). [Link]
-
RSC Advances. Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Food Research International. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). ResearchGate. [Link]
-
PubMed. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]
-
Semantic Scholar. Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. [Link]
-
International Journal of Food Science and Technology. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
-
PubMed. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. [Link]
-
Linus Pauling Institute, Oregon State University. Isothiocyanates. [Link]
-
RSC Publishing. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
American Association for Cancer Research. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. [Link]
-
National Institutes of Health (PMC). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
National Institutes of Health (PMC). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. [Link]
-
National Institutes of Health (PMC). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. [Link]
-
Redalyc. Mechanism of action of isothiocyanates. A review. [Link]
-
ResearchGate. Characterization of the covalent binding of allyl isothiocyanate to β -lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. [Link]
-
National Institutes of Health (PMC). Proteins as binding targets of isothiocyanates in cancer prevention. [Link]
-
National Institutes of Health (PMC). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. [Link]
-
PubMed. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. [Link]
- Google Patents.
-
National Institutes of Health (PMC). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. [Link]
-
PubMed. DNA binding proteins present in guanidinium isothiocyanate lysates of cells are suitable for specific binding site blotting. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. | Semantic Scholar [semanticscholar.org]
- 8. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking & Control Reagents - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. Blocking in IHC | Abcam [abcam.com]
Improving the solubility of 4-Morpholinophenyl isothiocyanate for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support center for 4-Morpholinophenyl isothiocyanate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical advice to overcome solubility challenges encountered during biological assays. As Senior Application Scientists, we have curated this information to ensure both technical accuracy and field-proven insights.
Introduction to this compound
This compound (CAS No. 51317-66-9) is a valuable chemical reagent used in various research applications, including as a building block in medicinal chemistry and for protein labeling.[1][2] Its isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly the primary amine groups found in proteins, forming stable thiourea linkages.[3][4] This reactivity makes it a useful tool for bioconjugation and studying protein function.[2][5] However, like many organic compounds, its poor aqueous solubility presents a significant hurdle in biological systems, often leading to precipitation and unreliable experimental results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended starting solvent?
The recommended starting solvent for this compound, and many other isothiocyanates, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[7]
Q2: My compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue known as "salting out" or precipitation upon solvent-shifting. Your compound is soluble in the high-concentration organic solvent but becomes insoluble when diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). The final concentration of the organic solvent is critical.
Key Recommendations:
-
Minimize Final DMSO Concentration: Generally, the final concentration of DMSO in your assay should not exceed 1% (v/v), and ideally should be kept below 0.1% to avoid solvent-induced artifacts or toxicity.[8]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final aqueous solution, perform intermediate serial dilutions in your culture medium or buffer. This gradual reduction in solvent concentration can help maintain solubility.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous solution. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
Q3: What is the best way to prepare and store a stock solution?
Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[9] Isothiocyanates are sensitive to water and can hydrolyze over time, so minimizing exposure to moisture is crucial for maintaining their reactivity.[10][11]
Q4: Are there any alternatives to DMSO if my compound is still insoluble or if my assay is sensitive to DMSO?
Yes, several alternatives can be considered, though their compatibility with your specific assay must be verified.
-
Dimethylformamide (DMF): Similar in properties to DMSO, DMF is another strong polar aprotic solvent.[8]
-
Ethanol: A more polar protic solvent that can be suitable for some compounds and is often less toxic to cells than DMSO.[8]
-
N-Methyl-2-pyrrolidone (NMP): A biocompatible solvent with strong solubilizing properties.[8]
It is imperative to run a solvent-only control in your experiment to ensure the chosen solvent does not interfere with the assay results.[8]
In-Depth Troubleshooting Guide
Problem 1: Complete Insolubility or Cloudiness in Primary Solvent (DMSO)
Even with a strong solvent like DMSO, you may encounter solubility issues. This can be due to the quality of the compound or the solvent itself.
Causality and Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water can significantly reduce the solubility of hydrophobic compounds and can also degrade the isothiocyanate group.
-
Gentle Warming: Warm the solution gently to 37°C. This can increase the kinetic energy and help break the crystal lattice of the solid compound. Do not overheat, as this can lead to degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in the dissolution of stubborn particles.
-
Consider an Alternative Solvent: If the compound remains insoluble in DMSO, consult the solvent selection workflow below.
Problem 2: Precipitation in Cell Culture Media During Experiments
This is the most frequent challenge. The complex composition of cell culture media (salts, proteins, pH buffers) can drastically reduce the solubility of organic compounds.[9][12]
Causality and Troubleshooting Steps:
-
Check Final Solvent Concentration: As mentioned in the FAQs, this is the most common culprit. Calculate the final percentage of your organic solvent in the well. If it is above 1%, this is likely the cause. The goal is to use the lowest possible solvent concentration that your stock concentration allows.
-
Improve Dilution Technique: Add the compound stock solution to a small volume of media first, mix vigorously, and then add this to the rest of your culture. This avoids localized high concentrations of the compound and solvent.
-
Temperature Effects: Pre-warming your media and other reagents to 37°C can sometimes help keep the compound in solution.[9] Conversely, if a compound is less soluble at higher temperatures, this could also be a source of precipitation.
-
Interaction with Media Components: Components in fetal bovine serum (FBS) or other supplements can sometimes bind to the compound, causing it to precipitate. Try reducing the serum concentration if your experimental design allows, or test solubility in a serum-free medium first.
Solubility and Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Initial Insolubility | Poor compound/solvent quality | Use anhydrous DMSO; gently warm or sonicate. |
| Compound is not soluble in DMSO | Test alternative solvents like DMF or NMP.[8] | |
| Precipitation in Media | Final solvent concentration is too high | Keep final DMSO/DMF concentration <0.5-1%.[8] |
| Poor mixing technique | Add stock to a small media volume, vortex, then add to final volume. | |
| Media components (salts, serum) | Test solubility in simpler buffers (e.g., PBS) first. Consider reducing serum concentration.[9] | |
| Temperature shock | Pre-warm all solutions to the assay temperature (e.g., 37°C).[12] |
Visual Experimental Workflows
Solvent Selection Workflow
This diagram provides a logical decision-making process for selecting an appropriate solvent.
Caption: A decision tree for selecting a suitable solvent.
Mechanism of Action: Protein Labeling
Understanding how this compound works is key to appreciating why it must be fully dissolved. The isothiocyanate group is an electrophile that covalently binds to nucleophilic groups on proteins, most commonly the primary amine of lysine residues.[3][4]
Caption: Reaction of isothiocyanate with a protein amine group.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 220.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out 2.2 mg of this compound and place it in a sterile microcentrifuge tube. Note: Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
Add Solvent: Add 500 µL of anhydrous DMSO to the tube. This will yield a final concentration of 20 mM.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Inspect for Solubility: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Troubleshoot (if needed): If particles are still visible, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C until the solid is fully dissolved.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in fresh tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 20 µM Working Solution for a Cell-Based Assay
This protocol describes the dilution of the 20 mM stock for a final assay concentration of 20 µM in a cell culture plate well containing 100 µL of media. This results in a final DMSO concentration of 0.1%.
Materials:
-
20 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilution:
-
Thaw one aliquot of the 20 mM stock solution.
-
In a sterile microcentrifuge tube, add 2 µL of the 20 mM stock to 98 µL of pre-warmed cell culture medium. This creates a 400 µM intermediate solution (a 1:50 dilution).
-
Vortex the intermediate solution immediately and vigorously for 10-15 seconds.
-
-
Prepare Final Working Solution:
-
Add 5 µL of the 400 µM intermediate solution to another tube containing 95 µL of pre-warmed cell culture medium. This creates a 20 µM final working solution (a 1:20 dilution).
-
Vortex this final working solution immediately.
-
-
Treat Cells:
-
Add the desired volume of the 20 µM working solution to your cells. For example, if you add this solution directly to cells, the final concentration will be 20 µM. If you add 10 µL of this to 90 µL of media already in a well, the final concentration will be 2 µM. Always calculate your final concentration based on the total volume in the well.
-
-
Solvent Control:
-
Prepare a parallel "vehicle control" by performing the same serial dilutions using only DMSO (without the compound) and add it to control wells. This is crucial to ensure that any observed effects are due to the compound and not the 0.1% DMSO.[6]
-
References
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]
-
AACR Journals. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells.[Link]
-
Nature. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.[Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?[Link]
-
ChemComm. (2023). Recent Advancement in the Synthesis of Isothiocyanates.[Link]
-
ResearchGate. (2022). (a) The list of solvent alternatives to DMSO can form a >1 M FASnI3...[Link]
-
PubChem. 4-(4-Isothiocyanatophenyl)morpholine.[Link]
-
PMC. (2012). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.[Link]
-
Georganics. This compound - High purity.[Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?[Link]
-
PubMed. (2002). Isothiocyanates: mechanism of cancer chemopreventive action.[Link]
-
PMC. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.[Link]
-
PMC. (1958). Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum.[Link]
-
Oxford Academic. (2002). Total intracellular accumulation levels of dietary isothiocyanates determine their activity in elevation of cellular glutathione and induction of Phase 2 detoxification enzymes.[Link]
-
SciELO Colombia. (2013). Mechanism of action of isothiocyanates. A review.[Link]
-
ResearchGate. (2019). Reactivity of the isothiocyanate group with cysteine and lysine.[Link]
-
PMC. (2023). Synthesis of Isothiocyanates: An Update.[Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates.[Link]
-
PrepChem.com. Synthesis of 4-cyanophenyl isothiocyanate.[Link]
-
ResearchGate. (2022). The antiproliferative activities of 4-hydroxybenzyl isothiocyanate.[Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.[Link]
-
PubMed. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A.[Link]
-
PMC. (2021). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer.[Link]
-
PMC. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana.[Link]
-
MDPI. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.[Link]
-
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources.[Link]
-
ThaiScience. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.[Link]
-
PMC. (2014). Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes.[Link]
-
Bulgarian Chemical Communications. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.[Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 4-Morpholinophenyl Isothiocyanate vs. Phenyl Isothiocyanate (PITC) for N-Terminal Protein Analysis
Executive Summary
For decades, Phenyl isothiocyanate (PITC), the cornerstone of the Edman degradation, has been the definitive reagent for N-terminal protein sequencing. Its systematic, stepwise cleavage provides unambiguous sequence data, a capability that remains highly valuable. However, the evolution of proteomics, driven by the sensitivity and throughput of mass spectrometry (MS), has spurred the development of novel derivatizing agents. 4-Morpholinophenyl isothiocyanate emerges as a strategic alternative, engineered not to replace the Edman sequencer but to enhance MS-based peptide analysis. This guide provides an in-depth comparison of these two critical reagents, examining their chemical principles, performance characteristics, and optimal applications, supported by established experimental frameworks. We will explore the causality behind their designs and provide field-proven protocols for their effective implementation.
The Foundation: Phenyl isothiocyanate (PITC) and the Edman Degradation
The Edman degradation is a robust method for sequencing amino acids from the N-terminus of a peptide or protein without hydrolyzing other peptide bonds.[1][2] The process is cyclical, with each cycle removing and identifying one amino acid residue.
Mechanism of Action: The reaction proceeds in three key stages, executed in a repeating cycle:
-
Coupling: Under mildly alkaline conditions (pH 8-9), the nucleophilic α-amino group of the N-terminal residue attacks the electrophilic carbon of PITC's isothiocyanate group (-N=C=S).[3][4] This forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[5] Maintaining an alkaline environment is critical to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[6] The sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[7][8]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[1][5] This PTH-amino acid is then identified chromatographically, typically by HPLC, by comparing its retention time to known standards.[9]
This entire process was famously automated by Edman and Begg, leading to the development of modern protein sequencers capable of achieving over 99% efficiency per cycle.[2]
Caption: The cyclical workflow of the PITC-based Edman degradation.
Strengths and Limitations of PITC: The primary advantage of PITC is its ability to provide de novo sequence information with high fidelity for the first 30-50 residues.[1] This is invaluable for identifying unknown proteins or confirming the N-terminus of biologics. However, its limitations are notable in the context of modern proteomics:
-
Throughput: The sequential nature of the process makes it low-throughput compared to MS-based methods.
-
Sample Requirements: While modern sequencers are sensitive, they typically require picomoles of purified protein.[8]
-
Blocked N-termini: The method fails if the N-terminal amine is chemically modified (e.g., acetylated).[1][5]
-
MS Sensitivity: The neutral phenyl group of PITC does not significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), and derivatization can sometimes even suppress the signal of modified peptides.[10][11]
The Challenger: this compound for Enhanced MS Detection
This compound represents a class of "next-generation" isothiocyanates designed to address the MS-related limitations of PITC. Its core structure retains the essential isothiocyanate reactive group but modifies the phenyl ring with a morpholino moiety.
Structural Rationale: The key innovation is the addition of the morpholino group. This group contains a tertiary amine, which is basic and readily protonated under the acidic conditions used for ESI-MS. This appended "charge-tag" is designed to dramatically improve ionization efficiency, leading to a significant increase in signal intensity during LC-MS/MS analysis. This strategy of incorporating basic moieties to enhance MS sensitivity is a well-documented approach for improving the detection of derivatized peptides.[11]
Caption: Divergent workflows for PITC and this compound.
Head-to-Head Comparison: Performance and Properties
The choice between these reagents is dictated entirely by the analytical goal. PITC is a sequencing tool; this compound is a detection-enhancement tool.
Table 1: Comparison of Chemical and Physical Properties
| Property | Phenyl isothiocyanate (PITC) | This compound | Rationale for Difference |
| Molecular Formula | C₇H₅NS | C₁₁H₁₂N₂OS[12] | Addition of the C₄H₈NO morpholino group. |
| Molecular Weight | 135.19 g/mol | 220.29 g/mol [12] | The morpholino group adds significant mass. |
| Key Functional Group | Phenyl Ring | Phenyl Ring + Morpholino Group | The morpholino group acts as a basic charge tag. |
| Ionization Potential | Low-Moderate | High (in positive ion mode) | The tertiary amine in the morpholino group is readily protonated. |
| Solubility | Soluble in organic solvents. | Expected to have increased aqueous solubility. | The polar morpholino group enhances hydrophilicity. |
Table 2: Comparison of Performance Characteristics
| Parameter | Phenyl isothiocyanate (PITC) | This compound | Justification |
| Primary Application | De Novo N-terminal Sequencing[1][7] | High-Sensitivity Peptide Identification via LC-MS/MS | Designed for different analytical platforms and outcomes. |
| Primary Detection | HPLC with UV detection (254 nm)[13] | ESI Mass Spectrometry | PTH derivative has a strong chromophore; morpholino derivative has a permanent charge. |
| Expected Sensitivity | Picomole[8] | Femtomole to Attomole | Charge-tagging significantly boosts MS signal intensity.[11][14] |
| Throughput | Low (Sequential) | High (Compatible with standard proteomics workflows) | LC-MS/MS is inherently a high-throughput technique. |
| Byproduct Profile | Known byproducts (DPU, DPTU) can interfere with HPLC.[9] | Byproducts are less critical as MS/MS provides specificity. | MS/MS can distinguish the target peptide from reagent-related byproducts by mass. |
| Data Analysis | Retention time matching. | MS/MS fragmentation pattern matching (Database Search). | Different detection principles require different analysis software and databases. |
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as self-validating systems, including necessary controls and expected outcomes.
Protocol 1: Classic N-Terminal Sequencing via PITC Derivatization
This protocol outlines a single cycle of manual Edman degradation. In practice, this process is automated.
Objective: To identify the N-terminal amino acid of a purified peptide.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified peptide (10-100 picomoles) in a suitable volatile buffer (e.g., 50 mM N-methylmorpholine in 50% aqueous methanol).
-
Lyophilize the sample in a reaction vial to complete dryness.
-
-
Coupling Reaction (Self-Validation: Complete Derivatization):
-
Re-dissolve the dried peptide in 20 µL of a coupling buffer (e.g., 12% trimethylamine in water).
-
Add 5 µL of a 5% (v/v) solution of PITC in heptane.
-
Incubate at 50°C for 30 minutes.
-
Causality: The basic conditions and elevated temperature ensure the N-terminal amine is deprotonated and reacts efficiently with PITC.[3]
-
Dry the sample completely under a stream of nitrogen to remove excess reagents and solvent.
-
-
Cleavage Reaction (Self-Validation: Specific Cleavage):
-
Add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 15 minutes.
-
Causality: Anhydrous acid is crucial to prevent non-specific acid hydrolysis of other peptide bonds.[6]
-
Dry the sample completely under a stream of nitrogen.
-
-
Extraction & Conversion:
-
Add 50 µL of an organic solvent (e.g., ethyl acetate) to the dried sample and vortex. The ATZ-amino acid will partition into the organic phase.
-
Transfer the organic supernatant to a new vial. The remaining (n-1) peptide remains in the original vial for the next cycle.
-
Dry the supernatant containing the ATZ-amino acid.
-
Add 20 µL of 25% aqueous TFA and incubate at 50°C for 30 minutes to convert the ATZ to the stable PTH derivative.[6]
-
Dry the sample prior to analysis.
-
-
Analysis:
-
Reconstitute the dried PTH-amino acid in a suitable solvent (e.g., 20% acetonitrile).
-
Inject onto a reverse-phase HPLC system and compare the retention time to a standard mixture of all 20 PTH-amino acids.
-
Expected Outcome: A single, identifiable peak corresponding to the N-terminal amino acid.
-
Protocol 2: High-Sensitivity Peptide Identification with this compound for LC-MS/MS
Objective: To derivatize a complex peptide mixture to enhance detection of N-terminal peptides by LC-MS/MS.
Methodology:
-
Protein Digestion & Desalting:
-
Digest the protein sample with a protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 StageTip or similar micro-purification method. Elute and dry the peptides.
-
-
Derivatization Reaction (Self-Validation: Labeling Efficiency):
-
Reconstitute the dried peptides in 50 µL of coupling buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.5).
-
Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Incubate at 37°C for 1 hour.
-
Causality: The reaction conditions are milder than traditional Edman chemistry to preserve peptide integrity for MS analysis. The principle of reacting a deprotonated amine with the isothiocyanate remains the same.
-
Quench the reaction by adding 5 µL of 5% formic acid.
-
Desalt the sample again using a C18 StageTip to remove excess reagent and byproducts. Dry the labeled peptides.
-
Control: A parallel sample without the derivatizing agent should be run to confirm the mass shift and retention time changes associated with labeling.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in 2% acetonitrile).
-
Analyze using a standard reverse-phase LC-MS/MS proteomics workflow.
-
Key Instrument Settings: Ensure the mass spectrometer is operating in positive ion mode. The expected mass modification (+220.07 Da) should be set as a variable modification on the N-terminus in the database search parameters.
-
Expected Outcome: In the MS1 spectra, derivatized peptides will appear with a mass shift of +220.07 Da. Due to the basic morpholino group, these peptides are expected to show significantly enhanced signal intensity compared to their unlabeled counterparts. The MS/MS spectra will contain characteristic fragment ions (b- and y-ions) that can be used for database searching to identify the peptide sequence.
-
Conclusion and Strategic Recommendations
The comparison between this compound and PITC is not a matter of which is superior, but which is appropriate for the task.
-
Phenyl isothiocyanate (PITC) remains the undisputed gold standard for de novo N-terminal sequencing using dedicated Edman sequencers. Its value lies in generating direct, unambiguous sequence information, a critical requirement in biopharmaceutical characterization and the analysis of truly novel proteins.
-
This compound is a specialized tool for the modern proteomics researcher. It is not designed for sequential degradation but for chemical derivatization to enhance the sensitivity of peptide detection in complex mixtures by mass spectrometry. Its utility shines in applications like N-terminomics, where the goal is to identify the N-terminal peptides from a whole-proteome digest with the highest possible sensitivity.
For laboratories equipped with both Edman sequencers and high-resolution mass spectrometers, these reagents are complementary. PITC provides the definitive sequence for a purified protein of interest, while this compound and similar reagents provide the means to survey the N-termini of thousands of proteins in a single, high-throughput experiment. The informed researcher will select the reagent whose chemical properties and performance characteristics align with their specific analytical question.
References
-
Organic Chemistry: A Tenth Edition. (n.d.). "26.6 Peptide Sequencing: The Edman Degradation". Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules-Amino_Acids_Peptides_and_Proteins/26.06%3A_Peptide_Sequencing-The_Edman_Degradation]([Link] Proteins/26.06%3A_Peptide_Sequencing-_The_Edman_Degradation)
-
Tsunasawa, S., & Narita, K. (1989). "Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification". Rapid Communications in Mass Spectrometry, 24(2), 173-179. Available at: [Link]
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Wikipedia. (n.d.). "Edman degradation". Available at: [Link]
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MtoZ Biolabs. (n.d.). "Mechanism of Edman Degradation in Protein Sequencing". Available at: [Link]
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MtoZ Biolabs. (n.d.). "4 Steps of Edman Degradation". Available at: [Link]
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Longdom Publishing. (n.d.). "Edman Degradation: The Protease Digestion of a Protein". Available at: [Link]
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Chemistry LibreTexts. (2024). "26.6: Peptide Sequencing- The Edman Degradation". Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). "Theory of Edman Sequencing". Available at: [Link]
-
Pearson. (n.d.). "Peptide Sequencing: Edman Degradation". Available at: [Link]
-
Ciaffoni, L. et al. (2012). "N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis". Analytical Chemistry, 84(15), 6549-6556. Available at: [Link]
-
PubChem. (n.d.). "4-(4-Isothiocyanatophenyl)morpholine". Available at: [Link]
-
Santa, T. (2013). "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS)". Biomedical Chromatography, 27(9), 1089-1100. Available at: [Link]
-
Chan, W. et al. (2022). "Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by UHPLC-MS/MS". Rapid Communications in Mass Spectrometry, 36(5), e9257. Available at: [Link]
-
Aebersold, R. et al. (1995). "Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins". Analytical Biochemistry, 224(1), 364-372. Available at: [Link]
-
Huang, C. et al. (2008). "N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis". Analytical Chemistry, 80(21), 8201-8208. Available at: [Link]
-
Cambridge Peptides. (n.d.). "Protein Sequencing - Technical Details". Available at: [Link]
-
Hirano, H., & Wittmann-Liebold, B. (1986). "Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate". Biological Chemistry Hoppe-Seyler, 367(12), 1259-1265. Available at: [Link]
-
Keough, T. et al. (2004). "De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry". Rapid Communications in Mass Spectrometry, 18(2), 191-198. Available at: [Link]
-
PubChem. (n.d.). "4-(4-Isothiocyanatophenyl)morpholine". Available at: [Link]
-
Gevaert, K. et al. (2008). "On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets". Journal of Mass Spectrometry, 43(8), 1089-1096. Available at: [Link]
-
Wang, D. et al. (2003). "Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry". Journal of Mass Spectrometry, 38(4), 373-377. Available at: [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). "Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate". Analytical Biochemistry, 136(1), 65-74. Available at: [Link]
-
Bidlingmeyer, B. A. et al. (1987). "Precolumn phenylisothiocyanate derivatization and liquid chromatography of amino acids in food". Journal of the Association of Official Analytical Chemists, 70(2), 241-247. Available at: [Link]
-
Aitken, R. A. et al. (2023). "Recent Advancement in the Synthesis of Isothiocyanates". Chemical Communications, 59, 10001-10018. Available at: [Link]
-
Cohen, S. A., & Strydom, D. J. (1988). "Amino acid analysis utilizing phenylisothiocyanate derivatives". Analytical Biochemistry, 174(1), 1-16. Available at: [Link]
-
Georganics. (n.d.). "this compound". Available at: [Link]
-
Wuczkowski, M. et al. (2022). "Comparative evaluation of phenyl isothiocyanate derivatization and 'dilute-and-shoot' methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples". Analytical and Bioanalytical Chemistry, 414, 7659–7673. Available at: [Link]
-
Cohen, S. A. et al. (1986). "Analysis of amino acids using precolumn derivatization with phenylisothiocyanate". American Laboratory, 18(6), 64-73. Available at: [Link]
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A Senior Application Scientist's Guide to Quantitative Assay Validation: 4-Morpholinophenyl Isothiocyanate in Focus
For researchers, scientists, and drug development professionals, the robust quantification of analytes is the bedrock of reliable data. In the realm of bioanalysis, particularly for peptides, proteins, and amine-containing metabolites, derivatization is a powerful strategy to enhance analytical sensitivity and chromatographic performance. This guide provides an in-depth technical comparison of derivatization-based quantitative assays, with a special focus on the potential of 4-Morpholinophenyl isothiocyanate (MPITC) against the well-established Phenyl isothiocyanate (PITC) and other alternative methodologies.
The Rationale Behind Derivatization in Quantitative Analysis
The primary challenge in quantifying many biological molecules lies in their inherent physicochemical properties. Poor ionization efficiency in mass spectrometry or the lack of a suitable chromophore for UV detection can lead to inadequate sensitivity. Derivatization addresses these issues by chemically modifying the analyte to introduce desirable characteristics. Isothiocyanates, for instance, react with primary and secondary amines to form stable thiourea derivatives, which often exhibit improved chromatographic retention and detectability.[1][2]
This guide will navigate the validation of a quantitative assay using isothiocyanate chemistry, anchored in the principles of scientific integrity and regulatory expectations. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in authoritative guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5]
Introducing this compound (MPITC): A Novel Player
While Phenyl isothiocyanate (PITC) is a veteran reagent in amino acid analysis and N-terminal sequencing, this compound (MPITC) presents an intriguing alternative. The core reactivity of the isothiocyanate group remains the same, but the addition of a morpholino moiety is a deliberate structural enhancement.
The morpholino group is known to increase water solubility and, due to its uncharged nature at physiological pH, it can reduce non-specific interactions with cellular components.[3][6][7] This suggests that MPITC could offer advantages in complex biological matrices by potentially reducing matrix effects and improving the overall robustness of the assay.
The Derivatization Reaction: A Shared Mechanism
The fundamental chemistry involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage. This reaction is typically carried out under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic.
Caption: General workflow of the derivatization of an amine-containing analyte with MPITC.
Comparative Analysis: MPITC vs. PITC and "Dilute-and-Shoot"
To objectively assess the performance of an MPITC-based assay, it must be compared against established methods. Here, we consider two key alternatives: the traditional PITC derivatization and the straightforward "dilute-and-shoot" approach for LC-MS/MS.
| Performance Parameter | This compound (MPITC) (Expected) | Phenyl Isothiocyanate (PITC) | "Dilute-and-Shoot" (LC-MS/MS) |
| Sensitivity (LOQ) | Potentially improved due to enhanced ionization and reduced matrix effects. | High sensitivity, with detection limits under 1 pmol routinely achieved.[8] | Generally lower sensitivity compared to derivatization methods, highly analyte-dependent.[1][2] |
| Specificity | High, dependent on chromatographic separation. | High, with good separation of derivatives.[9] | Can be challenging due to isobaric interferences; requires careful optimization of MS/MS transitions. |
| Linearity | Expected to be excellent over a wide concentration range. | Excellent linearity is a hallmark of validated PITC assays. | Linearity can be affected by matrix effects at higher concentrations.[1][2] |
| Precision (%RSD) | Expected to be low (<15%) for intra- and inter-day assays. | Typically <5% for well-controlled assays.[10] | Can be higher due to variability in matrix effects.[1][2] |
| Accuracy (Recovery) | Expected to be high (85-115%) due to potentially cleaner sample extracts. | Generally high, but can be influenced by matrix components.[1] | Can be variable and requires careful use of internal standards to compensate for matrix effects.[1][2] |
| Sample Preparation | Multi-step: derivatization, extraction. | Multi-step: derivatization, extraction.[1] | Minimal: dilution, protein precipitation.[1][2] |
| Throughput | Lower, due to the derivatization step. | Lower, similar to MPITC. | Higher, due to simpler sample preparation. |
Designing a Validation Protocol for an MPITC-Based Quantitative Assay
The validation of a bioanalytical method is a systematic process to demonstrate that it is suitable for its intended purpose.[6] The following experimental workflow and protocols are based on established principles for isothiocyanate derivatization and adhere to regulatory guidelines.
Caption: A comprehensive workflow for the validation of an MPITC-based quantitative assay.
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
MPITC Derivatization Reagent: Dissolve 10 mg of this compound in 1 mL of a fresh mixture of ethanol:water:pyridine (1:1:1, v/v/v). This reagent should be prepared fresh daily.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte of interest in a suitable solvent (e.g., water, methanol).
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the analyte stock solution in the biological matrix (e.g., plasma, urine) to prepare calibration standards at a minimum of six concentration levels, and QC samples at low, medium, and high concentrations.
Protocol 2: Sample Derivatization and Extraction
-
Sample Preparation: To 100 µL of plasma sample (or calibration standard/QC), add an internal standard and briefly vortex.
-
Protein Precipitation (if necessary): Add 200 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.
-
Derivatization: Add 50 µL of the MPITC derivatization reagent to the supernatant. Vortex and incubate at room temperature for 1 hour in the dark.
-
Extraction:
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the derivatized sample, wash with a low-organic solvent, and elute with a high-organic solvent. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for analysis.
Protocol 3: Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Optimize the precursor and product ions for the MPITC-analyte derivative for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Validation Parameter Assessment: A Deep Dive
The following sections detail the experimental design for validating the key performance characteristics of the assay, in accordance with ICH Q2(R1) and FDA guidelines.[3][6][10]
Specificity and Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.
-
Spike the blank matrix with known related substances (e.g., metabolites, structurally similar compounds) to ensure they do not co-elute and interfere with the quantification.
-
Linearity and Range
-
Objective: To establish the range over which the assay is accurate, precise, and linear.
-
Procedure:
-
Prepare a calibration curve with at least six non-zero concentrations.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be >0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Analyze QC samples at low, medium, and high concentrations (n=6 at each level) on three separate days.
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value.
-
Precision is expressed as the relative standard deviation (%RSD). The %RSD should not exceed 15%.
-
Robustness
-
Objective: To assess the reliability of the assay with respect to deliberate small variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method, such as:
-
pH of the mobile phase (±0.2 units).
-
Column temperature (±5 °C).
-
Flow rate (±10%).
-
Derivatization time (±10 minutes).
-
-
Analyze QC samples under these varied conditions and assess the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.
-
Conclusion and Future Perspectives
The validation of a quantitative assay is a rigorous but essential process to ensure data integrity. While this compound is a promising reagent due to the advantageous properties of the morpholino group, its performance must be empirically demonstrated through a comprehensive validation study as outlined in this guide. The comparison with established methods like PITC derivatization and "dilute-and-shoot" provides a framework for evaluating its true potential. For researchers developing novel quantitative methods, the principles of specificity, linearity, accuracy, precision, and robustness remain the cornerstones of a reliable and defensible assay.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Schwarz, H., et al. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry; 2025. Available from: [Link]
-
PubMed. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available from: [Link]
-
Fine Chemical Technologies. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. 2024. Available from: [Link]
-
Cohen, S. A., & Michaud, D. P. Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical biochemistry; 1993. Available from: [Link]
-
Wong, C. C. L., et al. Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra‐high‐performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry; 2022. Available from: [Link]
-
Gene Tools, LLC. Why Choose Morpholinos. Available from: [Link]
-
PubChem. 4-(4-Isothiocyanatophenyl)morpholine. Available from: [Link]
-
Kourounakis, A. P., et al. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules; 2019. Available from: [Link]
-
ResearchGate. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Available from: [Link]
-
Clarke, J. D., et al. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. Journal of functional foods; 2011. Available from: [Link]
-
Anumula, K. R. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Analytical biochemistry; 1991. Available from: [Link]
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- 3. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Morpholinophenyl Isothiocyanate
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a labeling reagent is a critical decision that dictates the efficacy, stability, and specificity of the final conjugate. Among the diverse arsenal of available chemistries, isothiocyanates have long been valued for their robust reaction with primary amines. This guide provides an in-depth technical exploration of the cross-reactivity of a specific isothiocyanate, 4-Morpholinophenyl isothiocyanate, with other common functional groups. We will delve into the underlying reaction mechanisms, present a framework for empirical evaluation, and objectively compare its performance against common alternative bioconjugation reagents.
The Electrophilic Nature of this compound: A Double-Edged Sword
The isothiocyanate moiety (–N=C=S) is a powerful electrophile, with the central carbon atom being highly susceptible to nucleophilic attack. The morpholine ring in this compound can modulate this reactivity through its electronic effects. The primary and intended reaction is with the nucleophilic lone pair of a primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, to form a stable thiourea linkage. This reaction is highly favored under alkaline conditions (pH 9.0-11.0), where the amine is deprotonated and thus more nucleophilic.[1]
However, the electrophilicity that makes isothiocyanates effective amine-reactive reagents also opens the door to potential cross-reactivity with other nucleophiles present in biological systems. Understanding and controlling these off-target reactions is paramount to achieving homogenous and well-defined bioconjugates.
A Comparative Analysis of Functional Group Reactivity
The propensity of this compound to react with various functional groups is not uniform and is heavily influenced by the reaction conditions, particularly pH. Here, we dissect the reactivity with key biological nucleophiles.
Primary Amines (Lysine, N-terminus)
-
Reaction: Nucleophilic addition of the amine to the central carbon of the isothiocyanate.
-
Product: Stable thiourea linkage.
-
Optimal pH: 9.0 - 11.0.[1] At this pH, primary amines are largely deprotonated and highly nucleophilic.
-
Causality: The rate of reaction is proportional to the concentration of the unprotonated amine.[2]
Thiols (Cysteine)
-
Reaction: Nucleophilic addition of the thiol to the isothiocyanate carbon.
-
Product: Dithiocarbamate linkage.
-
Optimal pH: 6.0 - 8.0.[1] In this pH range, the thiol group is more readily deprotonated to the highly nucleophilic thiolate anion compared to primary amines.
-
Causality: The pKa of the cysteine thiol group is around 8.3, meaning a significant population of the reactive thiolate exists at neutral pH. The thiourea linkage formed with amines is generally more stable than the dithiocarbamate linkage from thiols, which can be reversible.[3]
Hydroxyls (Serine, Threonine) and Carboxylates (Aspartic Acid, Glutamic Acid, C-terminus)
-
Reactivity: Generally considered to be very low to negligible under typical bioconjugation conditions (aqueous, near-neutral to slightly alkaline pH).
-
Causality: Alcohols and carboxylates are significantly weaker nucleophiles than amines and thiols in aqueous solution. Forcing a reaction with these groups would require harsh conditions, such as the use of strong bases and non-aqueous solvents, which are generally incompatible with protein stability. While carbodiimide chemistry is used to activate carboxylates for reaction with amines, isothiocyanates do not possess this capability.[4][5]
The following diagram illustrates the primary and major cross-reactive pathways for this compound.
Caption: Reactivity of this compound with key functional groups.
Quantitative Comparison: An Empirical Approach
To provide actionable data for researchers, we present a standardized experimental protocol to quantitatively assess the cross-reactivity of this compound. This self-validating system allows for a direct comparison of reactivity towards different functional groups under controlled conditions.
Experimental Protocol: Competitive Cross-Reactivity Assay
This protocol utilizes model compounds containing the functional groups of interest and employs High-Performance Liquid Chromatography (HPLC) for quantification.
1. Materials:
-
This compound
-
N-α-acetyl-L-lysine (primary amine model)
-
N-acetyl-L-cysteine (thiol model)
-
Serine (hydroxyl model)
-
Acetic Acid (carboxylate model)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in acetonitrile to a final concentration of 10 mM.
-
Dissolve each model compound (N-α-acetyl-L-lysine, N-acetyl-L-cysteine, Serine, Acetic Acid) in the Reaction Buffer to a final concentration of 20 mM.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine 100 µL of each model compound stock solution.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each tube. This results in a 2:1 molar ratio of the nucleophile to the isothiocyanate.
-
Incubate the reactions at room temperature.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of the Quenching Solution.
-
-
HPLC Analysis:
-
Inject 20 µL of each quenched sample onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at a wavelength appropriate for this compound and its derivatives (e.g., 254 nm).
-
Quantify the peak area of the remaining this compound at each time point.
-
3. Data Analysis:
-
Plot the percentage of remaining this compound against time for each model compound.
-
Calculate the initial reaction rates to compare the relative reactivity.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the competitive cross-reactivity assay.
Expected Outcome and Interpretation
Based on established principles of isothiocyanate reactivity, the expected order of reaction rates at pH 7.5 would be:
N-acetyl-L-cysteine > N-α-acetyl-L-lysine >> Serine ≈ Acetic Acid
This experiment provides a clear, data-driven basis for predicting the behavior of this compound in the presence of multiple functional groups.
Performance Comparison with Alternative Reagents
The choice of a bioconjugation reagent extends beyond isothiocyanates. Here we compare this compound with other widely used classes of reagents.
| Feature | This compound | NHS Esters | Maleimides | Carbodiimides (EDC) |
| Primary Target | Primary Amines | Primary Amines | Thiols | Carboxylic Acids |
| Resulting Bond | Thiourea | Amide | Thioether | Amide (zero-length) |
| Optimal pH | 9.0 - 11.0 | 7.2 - 8.5 | 6.5 - 7.5 | 4.5 - 6.0 |
| Bond Stability | Good | Excellent | Good (can be reversible) | Excellent |
| Cross-Reactivity | Thiols at neutral pH | Hydrolysis at high pH | Amines at pH > 7.5 | - |
| Key Advantage | Forms a stable thiourea linkage | High reactivity and very stable amide bond | Highly selective for thiols | Activates carboxylates for reaction with amines |
Conclusion: Informed Reagent Selection for Optimal Bioconjugation
This compound is a valuable tool for the modification of primary amines, yielding a stable thiourea linkage. Its primary cross-reactivity concern is with thiol groups, a reaction that can be modulated by controlling the pH. At physiological pH, a competitive reaction between accessible amines and thiols can be expected. For applications demanding the highest specificity for amines and where the biomolecule can tolerate a moderately alkaline environment, NHS esters may present a more suitable alternative due to their faster reaction rates and the exceptional stability of the resulting amide bond.[6] Conversely, for thiol-specific modification, maleimides offer superior selectivity.[7]
Ultimately, the optimal choice of reagent is contingent upon the specific goals of the experiment, the nature of the biomolecule, and the desired properties of the final conjugate. The experimental framework provided in this guide empowers researchers to make data-driven decisions, ensuring the precision and success of their bioconjugation strategies.
References
- Hoare, D. G., & Koshland, D. E. (1972). Carbodiimide modification of proteins. Methods in Enzymology, 25, 616–23.
- DeForest, G. L., & Anseth, K. S. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. ACS Biomaterials Science & Engineering, 1(2), 103-111.
- Keppler, J., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1332.
- Kim, D. Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1319-1340.
- Mi, L., et al. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 7(12), 5194–5201.
- Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
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ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
- Bartoszek, A., et al. (2012). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 133(4), 1518-1526.
- Gaitanaki, C., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120.
- Charalambous, M., et al. (2022).
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ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
- Wilson, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
-
Semantic Scholar. (n.d.). Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Retrieved from [Link]
- Patel, K., et al. (2016). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 8(Suppl 1), S37–S42.
-
J-GLOBAL. (n.d.). The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. Retrieved from [Link]
- Keppler, J., et al. (2021).
- Castro, E. A., et al. (1985). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742.
- Gabba, A., et al. (2022).
- Hartl, M., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 413(21), 5361–5375.
- Zheng, T., et al. (2014). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Journal of the American Chemical Society, 136(24), 8554–8557.
- Onwudiwe, D. C., & Ajibade, P. A. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Inorganic Chemistry, 2018, 1-12.
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CSIR NET LIFE SCIENCE COACHING. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]
- Kalia, J. (2009). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab.
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696.
- Dolezal, M., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3563-3570.
- Folk, J. E., & Cole, P. W. (1966). Transamidase kinetics. Amide formation in the enzymic reactions of thiol esters with amines. The Journal of Biological Chemistry, 241(23), 5518–5525.
- Singh, V., et al. (2015). Dithiocarbamate-thiourea hybrids useful as vaginal microbicides also show reverse transcriptase inhibition: design, synthesis, docking and pharmacokinetic studies. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-854.
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.
- Li, Z. Y., et al. (2015). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 47(11), 1602-1608.
-
Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
- Bidlingmeyer, B. A., et al. (1987). Amino acid analysis utilizing phenylisothiocyanate derivatives.
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- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 7. vectorlabs.com [vectorlabs.com]
A Senior Application Scientist's Guide to Isothiocyanate Reagents for Peptide Sequencing
For researchers, scientists, and drug development professionals, the precise determination of a peptide's N-terminal amino acid sequence is a critical step in protein characterization, quality control of biologics, and overall proteomic research. The foundational method for this task is the Edman degradation, a robust chemical process that has stood the test of time.[1] At the heart of this technique lies the isothiocyanate reagent, which dictates the efficiency, sensitivity, and mode of detection for the entire sequencing workflow.
Developed by Pehr Edman in 1950, this elegant method provides for the stepwise removal and identification of amino acids from the N-terminus of a peptide, without hydrolyzing the entire chain.[1][2] This guide offers an in-depth comparison of the archetypal reagent, phenyl isothiocyanate (PITC), with higher-sensitivity alternatives that leverage chromophoric and fluorescent properties to push the limits of detection.
The Edman Degradation: A Three-Step Chemical Cycle
The Edman degradation is a cyclical process, with each cycle liberating one N-terminal amino acid for identification.[3] This process can be automated and allows for the reliable sequencing of up to 30-60 amino acids.[3] The chemistry proceeds in three distinct steps within each cycle:
-
Coupling: Under mildly alkaline conditions (pH 8-9), the chosen isothiocyanate reagent reacts with the uncharged alpha-amino group of the peptide's N-terminal residue.[2] This forms a stable thiocarbamoyl derivative. The basic environment is crucial to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate.[2]
-
Cleavage: The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[4] This acidic environment promotes the cyclization of the derivatized N-terminal residue, which is then cleaved from the peptide chain as a thiazolinone derivative. The rest of the peptide remains intact, ready for the next cycle.[3]
-
Conversion & Identification: The unstable thiazolinone derivative is selectively extracted and converted into a more stable thiohydantoin compound by treatment with aqueous acid.[5] This final, stable derivative is then identified, traditionally by HPLC, to determine the sequence of that position.[2]
The Gold Standard: Phenyl isothiocyanate (PITC)
For decades, Phenyl isothiocyanate (PITC) has been the workhorse reagent for Edman degradation.[1] It reliably undergoes the coupling and cleavage reactions, producing phenylthiohydantoin (PTH)-amino acid derivatives.
-
Mechanism & Performance: PITC provides high reaction efficiency, often exceeding 99% per cycle in modern automated sequencers.[3] The resulting PTH-amino acids are stable and well-characterized, with established HPLC protocols for their separation and identification via UV absorbance detection.
-
Sensitivity: The primary limitation of the PITC system is its sensitivity. Detection via UV absorbance typically requires 10-100 picomoles of peptide material to generate a reliable signal.[3] While highly accurate, this can be a significant hurdle when working with rare or low-abundance proteins.
High-Sensitivity Alternatives to PITC
The drive to characterize ever-smaller quantities of protein has led to the development of modified isothiocyanate reagents designed to enhance signal detection. These alternatives incorporate chromophoric or fluorescent moieties into their structure, enabling more sensitive detection methods.
Chromophoric Reagent: 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC)
DABITC was developed specifically to increase the sensitivity of sequence analysis.[6] It contains an azobenzene group, which is intensely colored.
-
Mechanism & Performance: The reaction chemistry of DABITC is analogous to PITC. However, it yields 4-NN-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) derivatives, which are brightly colored.[6] This provides a major advantage in detection. Instead of relying on UV absorbance, the red-colored DABTH spots can be identified visually on thin-layer chromatography (TLC) polyamide sheets.[6] This method is not only simple but also allows for the detection of amino acid derivatives in picomole amounts.[6]
-
Sensitivity: The manual method using DABITC and TLC detection was shown to be effective for sequencing with just 2-10 nanomoles of peptide material, offering a significant sensitivity boost over traditional PITC/HPLC/UV methods of the time.[7]
Fluorescent Reagent: Fluorescein isothiocyanate (FITC)
For the ultimate in sensitivity, fluorescent reagents offer an exponential increase in signal generation compared to absorbance-based methods. Fluorescein isothiocyanate (FITC) is a prime example.[8]
-
Mechanism & Performance: FITC reacts with the N-terminal amine in the same manner as PITC.[9] The key innovation lies not just in the reagent but in the detection system. The resulting fluorescein thiohydantoin (FTH) amino acid derivatives are intensely fluorescent.[10] By coupling an FITC-based sequencer with Capillary Electrophoresis (CE) for separation and Laser-Induced Fluorescence (LIF) for detection, an extraordinary level of sensitivity can be achieved.
-
Sensitivity: A sequencer developed around the FITC/CE-LIF workflow demonstrated detection limits in the low zeptomole (1 zmol = 1 x 10⁻²¹ moles) range.[10] This represents a sensitivity improvement of seven to eight orders of magnitude compared to standard PITC/HPLC/UV systems, enabling the sequencing of proteins that can only be isolated at the femtomole level.[10]
An Alternative Strategy: The Dansyl-Edman Method
Another approach to enhancing sensitivity does not replace PITC but rather augments the identification step. The Dansyl-Edman method uses the standard PITC-driven Edman degradation to cleave the N-terminal residue. However, instead of identifying the resulting PTH-amino acid, that derivative is discarded.[11]
Instead, a small portion of the remaining, shortened peptide is taken, and its new N-terminal amino acid is identified by reaction with dansyl chloride.[11] The resulting dansylated amino acid is highly fluorescent and can be detected with great sensitivity.[12] This method is valued because identifying a dansyl-amino acid is approximately 100 times more sensitive than identifying a PTH-amino acid.[11]
Performance Comparison Summary
The choice of reagent is fundamentally a trade-off between established robustness and the need for higher sensitivity. While PITC remains the undisputed standard for routine sequencing, DABITC and especially FITC offer powerful alternatives for challenging, low-abundance samples.
| Feature | Phenyl isothiocyanate (PITC) | 4-N,N-dimethylaminoazobenzene ITC (DABITC) | Fluorescein isothiocyanate (FITC) |
| Derivative | Phenylthiohydantoin (PTH) | Dimethylaminoazobenzene-thiohydantoin (DABTH) | Fluorescein thiohydantoin (FTH) |
| Detection Method | HPLC with UV Absorbance | Thin-Layer Chromatography (TLC) with Visual Inspection | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) |
| Signal Type | UV Absorbance | Colorimetric (Visible) | Fluorescence |
| Reported Sensitivity | 10 - 100 picomoles[3] | 2 - 10 nanomoles[7] | Low zeptomoles (10⁻²¹ moles)[10] |
| Primary Advantage | Highly reliable, well-established, robust protocols | Increased sensitivity over PITC with simple visual detection | Extreme sensitivity, orders of magnitude beyond other methods |
| Considerations | Limited sensitivity for low-abundance samples | Manual TLC can be lower throughput than automated HPLC | Requires specialized CE-LIF instrumentation |
Experimental Protocols
Standard PITC-Based Edman Degradation Protocol
This protocol outlines a single cycle of automated Edman degradation.
1. Sample Preparation: a. The purified peptide or protein sample (10-100 pmol) is loaded onto a polyvinylidene difluoride (PVDF) membrane or into the reaction cartridge of an automated sequencer.[3] b. The sample is dried thoroughly under a stream of argon or nitrogen.
2. Step 1: Coupling Reaction a. The reaction chamber is heated to approximately 50°C. b. A solution of 5% PITC in a non-polar solvent like n-heptane is delivered to the sample. c. A basic coupling buffer (e.g., N-methylpiperidine or trimethylamine in water/acetonitrile) is delivered to raise the pH to ~9.0.[2] d. The reaction is allowed to proceed for 5-20 minutes to ensure complete formation of the phenylthiocarbamoyl (PTC)-peptide. e. The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess PITC and buffer salts, followed by drying.
3. Step 2: Cleavage Reaction a. Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber.[4] b. The reaction proceeds for 2-5 minutes, cleaving the N-terminal PTC-amino acid as its anilinothiazolinone (ATZ) derivative. c. The ATZ-amino acid is selectively extracted from the reaction chamber using an organic solvent (e.g., 1-chlorobutane) and transferred to a separate conversion flask. The remaining (n-1) peptide is left behind on the support.
4. Step 3: Conversion and Identification a. The solvent in the conversion flask is evaporated. b. An aqueous acidic solution (e.g., 25% TFA in water) is added to the dried ATZ-amino acid.[5] c. The flask is heated to ~65°C for 15-30 minutes to facilitate the rearrangement of the ATZ- to the more stable phenylthiohydantoin (PTH)-amino acid. d. The PTH-amino acid is dried, redissolved in a small volume of injection solvent (e.g., acetonitrile/water), and injected into an HPLC system. e. The PTH-amino acid is identified by comparing its retention time to a chromatogram of known PTH standards.
5. Cycle Repetition: a. The reaction chamber containing the shortened peptide is subjected to the next cycle, beginning again with the coupling reaction.
Key Modifications for Alternative Reagents
-
When using DABITC: The core chemical steps of coupling, cleavage, and conversion are analogous. The primary modification is in the identification step. The resulting colored DABTH-amino acid is spotted onto a polyamide TLC plate and developed using specific solvent systems. The identity of the amino acid is determined by comparing its position and color to that of DABTH standards on the same plate.[6][7]
-
When using FITC: The chemistry proceeds similarly, but all handling must be done with care to prevent photobleaching of the fluorescent tag. The major protocol change is the analysis. The FTH-amino acid derivative is not analyzed by HPLC-UV but is instead injected into a capillary electrophoresis system coupled to a laser-induced fluorescence detector for identification.[10]
Conclusion and Future Outlook
The Edman degradation remains a cornerstone of protein analysis, offering unambiguous, sequential data from the N-terminus. While PITC provides a robust and reliable platform for routine analysis, its sensitivity limitations have been a driving force for innovation. Chromophoric reagents like DABITC offer a straightforward path to increased sensitivity with minimal changes to the chemical workflow. For applications demanding the absolute highest sensitivity, fluorescent reagents such as FITC, when paired with advanced detection systems like CE-LIF, have pushed the boundaries of detection into the zeptomole range, enabling the analysis of previously inaccessible proteins. The continued exploration of novel isothiocyanates, such as the hypothetical 4,4'-biphenyl isothiocyanate which could enhance UV detection and chromatographic separation, demonstrates that even this classic technique has avenues for future advancement.[13] The choice of reagent allows researchers to tailor the Edman degradation to their specific needs, balancing the demands of sample abundance, throughput, and the ultimate scientific question at hand.
References
-
Gray, W. R. The Dansyl-Edman method for peptide sequencing. Methods in Molecular Biology, 32, 329-334 (1994). Available at: [Link]
-
L'Ecuyer, P. et al. Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338-1345 (2022). Available at: [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique (2023). Available at: [Link]
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Marcotte, E. et al. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society, (2025). Available at: [Link]
-
Findlay, J. B. C. Peptide Sequencing by Edman Degradation. eLS, (2001). Available at: [Link]
-
Walker, J. M. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1), (2025). Available at: [Link]
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Wikipedia. Edman degradation. Available at: [Link]
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Marcotte, E. et al. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society, (2025). Available at: [Link]
-
Michel, K. High Sensitivity Protein Sequencing using Fluorescein Isothiocyanate for Derivatization on a Miniaturized Sequencer using Capillary Electrophoresis with Laser Induced Fluorescence Detection for Product Identification. University of Alberta, (1998). Available at: [Link]
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Salnikow, J. et al. Improved Automated Solid-Phase Microsequencing of Peptides Using DABITC. Analytical Biochemistry, 117(2), 433-442 (1981). Available at: [Link]
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Peptideweb.com. FITC labeling. Available at: [Link]
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Walker, J. M. The dansyl-edman method for Peptide sequencing. Methods in Molecular Biology, 1, 213-219 (1984). Available at: [Link]
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Oe, T. et al. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-179 (2010). Available at: [Link]
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Smith, B. J. The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments, (1994). Available at: [Link]
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Shimadzu Scientific Instruments. Theory of Edman Sequencing. Available at: [Link]
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Shomu's Biology. Edman degradation | Edman Sequencing. YouTube, (2019). Available at: [Link]
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MtoZ Biolabs. 4 Steps of Edman Degradation. Available at: [Link]
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Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. Available at: [Link]
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Chang, J. Y. et al. High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 163(3), 517-520 (1977). Available at: [Link]
-
ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]
-
Chang, J. Y. et al. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal, 153(3), 607-611 (1976). Available at: [Link]
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A Head-to-Head Comparison of 4-Morpholinophenyl Isothiocyanate and Other Labeling Agents: A Guide for Researchers
In the dynamic fields of biological research and drug development, the covalent labeling of proteins and other biomolecules is a fundamental technique. The choice of a labeling agent is critical, directly impacting the reliability and outcome of downstream applications. This guide provides a comprehensive, in-depth comparison of 4-Morpholinophenyl isothiocyanate (MPITC) with other widely used classes of labeling agents, including fluorescein isothiocyanate (FITC), N-hydroxysuccinimide (NHS) esters, and maleimides. By examining their reaction mechanisms, performance characteristics, and providing supporting experimental insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their specific bioconjugation needs.
Introduction to Bioconjugation and the Role of Labeling Agents
Bioconjugation is the chemical strategy of attaching a molecule (the "label") to a biomolecule, such as a protein, antibody, or nucleic acid. These labels can be fluorescent dyes for imaging, biotin for affinity purification, or cytotoxic drugs for targeted therapies. The success of bioconjugation hinges on the labeling agent, which contains a reactive group that forms a stable covalent bond with a specific functional group on the biomolecule.
The ideal labeling agent should exhibit high reactivity and selectivity towards its target functional group under mild, biocompatible conditions to preserve the structure and function of the biomolecule. The resulting covalent bond must be stable enough to withstand subsequent experimental conditions.
The Contenders: A Mechanistic Overview
This guide focuses on a head-to-head comparison of four major classes of labeling agents, categorized by their reactive functional groups.
Isothiocyanates: Targeting Primary Amines
Isothiocyanates (-N=C=S) are a well-established class of amine-reactive reagents. They react with the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage.[1][2] This reaction is typically performed under alkaline conditions (pH 8.5-9.5) to ensure the amine groups are deprotonated and thus more nucleophilic.[1]
This compound (MPITC) falls into the category of aryl isothiocyanates. The reactivity of the isothiocyanate group is influenced by the electronic properties of the aromatic ring.[1] While specific experimental data on MPITC's labeling efficiency is not extensively available in peer-reviewed literature, the morpholino group is generally considered to be electron-donating, which might slightly decrease the reactivity of the isothiocyanate group compared to those with electron-withdrawing substituents.
Fluorescein isothiocyanate (FITC) is one of the most widely used fluorescent labeling agents.[3] It allows for the direct attachment of a fluorescent probe to a protein for visualization in applications like flow cytometry and immunofluorescence.[4]
N-Hydroxysuccinimide (NHS) Esters: The Amine-Reactive Workhorse
NHS esters are another popular class of amine-reactive reagents that react with primary amines to form a highly stable amide bond.[5] The reaction proceeds optimally at a slightly alkaline pH of 7.2 to 8.5.[6] A key consideration for NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency, especially at higher pH.[6]
Maleimides: The Thiol-Specific Choice
Maleimides are highly specific towards sulfhydryl (thiol) groups found in cysteine residues. This specificity allows for site-specific labeling when the protein of interest has a limited number of accessible cysteine residues. The reaction forms a stable thioether bond.
Performance Comparison: A Data-Driven Analysis
The selection of a labeling agent should be based on a careful evaluation of several performance parameters.
| Feature | This compound (Aryl Isothiocyanate) | Isothiocyanates (e.g., FITC) | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Group | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Bond | Thiourea | Thiourea | Amide | Thioether |
| Bond Stability | Generally stable, but can be susceptible to hydrolysis under certain conditions. Studies on related aryl isothiocyanates suggest potential for instability and side products.[7] | Generally considered stable.[2] | Highly Stable | Highly Stable |
| Optimal pH | 8.5 - 9.5[1] | 9.0 - 9.5[6] | 7.2 - 8.5[6] | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Moderate to Fast | Fast | Very Fast |
| Hydrolytic Stability | More stable to hydrolysis than NHS esters.[6] | More stable to hydrolysis than NHS esters.[6] | Susceptible to hydrolysis, especially at higher pH.[6] | Stable |
| Selectivity | High for primary amines at optimal pH. | High for primary amines at optimal pH. | High for primary amines. | High for thiols. |
| Common Applications | General protein labeling, hapten conjugation. | Fluorescent labeling for microscopy, flow cytometry.[4] | General protein labeling, antibody-drug conjugates. | Site-specific labeling, PEGylation. |
Experimental Deep Dive: Protocols and Causality
To provide a practical context, this section outlines generalized protocols for protein labeling with isothiocyanates and NHS esters. The rationale behind key experimental choices is explained to ensure a self-validating system.
Protocol 1: Protein Labeling with an Isothiocyanate (e.g., MPITC or FITC)
Rationale: The alkaline pH is crucial for deprotonating the primary amine groups on the protein, making them nucleophilic and reactive towards the electrophilic carbon of the isothiocyanate group.[1] The use of an amine-free buffer is essential to prevent the buffer from competing with the protein for reaction with the labeling agent.[3]
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5. A typical protein concentration is 1-10 mg/mL.[6]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent (e.g., MPITC or FITC) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Slowly add the isothiocyanate solution to the stirring protein solution. A molar excess of 10-20 fold of the isothiocyanate reagent to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light, especially when using fluorescent isothiocyanates.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or glycine, to consume the unreacted isothiocyanate.
-
Purification: Remove the unreacted labeling reagent and byproducts using gel filtration, dialysis, or chromatography.
Workflow Diagram:
Caption: General workflow for protein labeling with isothiocyanates.
Protocol 2: Protein Labeling with an NHS Ester
Rationale: The slightly lower optimal pH for NHS ester reactions (7.2-8.5) is a compromise between maximizing the reactivity of primary amines and minimizing the rate of hydrolysis of the NHS ester.[6]
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer. The recommended protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. For water-soluble sulfo-NHS esters, dissolution can be done in the reaction buffer.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein is typically optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding an amine-containing buffer like Tris-HCl.
-
Purification: Purify the conjugate using standard methods like gel filtration or dialysis.
Reaction Pathway Diagram:
Caption: Reaction of an NHS ester with a primary amine on a protein.
Choosing the Right Tool for the Job: A Practical Guide
The optimal choice of labeling agent depends heavily on the specific application and the properties of the biomolecule.
-
For Site-Specific Labeling: If your protein has a unique and accessible cysteine residue, a maleimide -based reagent is the superior choice for achieving a homogenous, site-specifically labeled product.
-
For General Amine Labeling: Both isothiocyanates and NHS esters are excellent choices.
-
If your protein is sensitive to higher pH, an NHS ester might be preferable due to its lower optimal reaction pH. However, you must be mindful of its susceptibility to hydrolysis.
-
If hydrolytic stability of the reagent is a concern, an isothiocyanate like MPITC or FITC could be a more robust option, provided your protein can tolerate the higher pH required for efficient labeling.
-
-
Regarding this compound (MPITC): While direct comparative data is limited, as an aryl isothiocyanate, it is expected to offer good stability of the resulting thiourea bond. However, researchers should be aware of potential side reactions and instabilities that have been observed with structurally similar compounds.[7] It is crucial to perform thorough characterization of the conjugate to confirm the desired labeling and stability.
Conclusion: A Call for Empirical Validation
While this guide provides a comprehensive overview and comparison of this compound and other common labeling agents, the ultimate determinant of the best reagent for a specific application is empirical validation. Factors such as the unique properties of the target protein, the desired degree of labeling, and the downstream application will all influence the outcome. Researchers are encouraged to perform small-scale pilot experiments to optimize labeling conditions and to thoroughly characterize the resulting conjugates to ensure the integrity and functionality of their biomolecules. The principles and protocols outlined herein provide a solid foundation for making informed decisions and achieving successful and reproducible bioconjugation.
References
- A Researcher's Guide to Aryl Isothiocyanates for Protein Labeling: A Compar
- A Head-to-Head Comparison: Isothiocyanates Versus NHS Esters for Amine Modific
- Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. (2011). Nuclear Medicine and Biology.
- Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. (2012).
- FITC (Fluorescein Isothiocyanate). (2025).
- Amine-Reactive Probes. (n.d.). Thermo Fisher Scientific.
- A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022).
- Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. (2021). Molecules.
- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyan
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021).
- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific HK.
- Reactions of 4 methylphenyl isocyanate with amino acids. (2000). Journal of Applied Toxicology.
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2018). Journal of The American Society for Mass Spectrometry.
- A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research. (n.d.). Benchchem.
- Reactivity of the isothiocyanate group with cysteine and lysine. (2020). RSC Advances.
- Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025). CSIR NET LIFE SCIENCE COACHING.
- Process of preparing an isothiocyanate intermediate used in the preparation of xylazine. (1991).
- A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. (2019). ACS Chemical Biology.
- Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). Pharmaceutics.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (2021).
- An efficient method for FITC labelling of proteins using tandem affinity purific
- An efficient method for FITC-labelling of proteins using tandem affinity purification. (2018).
- Combined application of isothiocyanate compound and hormone medicine. (2014).
- A Head-to-Head Comparison of Isothiocyanate-Based Labeling Reagents for Bioconjug
- A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. (1967). Immunology.
- Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. (1970). Immunology.
- Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. (2018). Journal of Agricultural and Food Chemistry.
- Fluorescein isothiocyanate (FITC) Conjugated Antibodies. (2026). Cell Signaling Technology.
- FLUORESCEIN ISOTHIOCYANATE Product Numbers: F4274, Isomer I F7250, Isomer I F1628, Isomer I on Celite F4002, Isomer II F3651, M. (n.d.). Sigma-Aldrich.
- Diffusion rates and transport pathways of fluorescein isothiocyanate (FITC)-labeled model compounds through buccal epithelium. (1999). Pharmaceutical Research.
- The principal urinary metabolites of dietary isothiocyanates, N-acetylcysteine conjugates, elicit the same anti-proliferative response as their parent compounds in human bladder cancer cells. (2006). Carcinogenesis.
- Conjugation of fluorescein isothiocyan
- Fluorescence Enhancement of Fluorescein Isothiocyanate-Labeled Protein A Caused by Affinity Binding with Immunoglobulin G in Bovine Plasma. (2012). Sensors.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Morpholinophenyl Isothiocyanate for N-Terminal Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise, site-specific modification of proteins is a cornerstone of modern biotechnology. N-terminal labeling, in particular, offers a unique handle for attaching a variety of moieties—from fluorescent probes to therapeutic payloads—with minimal disruption to the protein's overall structure and function. Among the arsenal of chemical tools for this purpose, isothiocyanates have a long and storied history. This guide provides an in-depth technical assessment of 4-Morpholinophenyl isothiocyanate (MPITC) as a reagent for N-terminal labeling, comparing its performance with established alternatives and providing the experimental framework to validate its specificity.
The Chemistry of Selective N-Terminal Labeling with Isothiocyanates
The fundamental principle behind the N-terminal selectivity of isothiocyanates lies in the differential nucleophilicity of the α-amino group of the N-terminal residue and the ε-amino group of lysine side chains.[1] The pKa of the N-terminal α-ammonium group is typically in the range of 7 to 8, while the ε-ammonium group of lysine has a pKa of around 10.5.[2] This difference in basicity is the key to achieving specificity.
At a neutral or slightly alkaline pH, the N-terminal α-amino group is more significantly deprotonated and thus more nucleophilic than the ε-amino group of lysine.[3] By carefully controlling the pH of the labeling reaction, isothiocyanates can be directed to preferentially react with the N-terminus.[3]
The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[4]
General reaction of an isothiocyanate with a protein N-terminus.
In Focus: this compound (MPITC)
This compound (MPITC) is an aromatic isothiocyanate featuring a morpholino group. This substituent can influence the reagent's properties in several ways:
-
Solubility: The morpholino group may enhance the aqueous solubility of the reagent compared to more hydrophobic isothiocyanates like phenyl isothiocyanate (PITC). This can be advantageous for reactions with proteins that are sensitive to organic co-solvents.
-
Electronic Effects: The morpholino group is an electron-donating group, which could modulate the electrophilicity of the isothiocyanate carbon. This might influence the reaction rate and selectivity.
-
Steric Hindrance: The bulky morpholino group could introduce steric hindrance, potentially affecting the accessibility of the isothiocyanate to sterically hindered N-termini or lysine residues.
While comprehensive, direct comparative studies on the N-terminal selectivity of MPITC are not extensively published, its performance can be inferred from the general principles of isothiocyanate chemistry and its structural features.
A Comparative Analysis of N-Terminal Labeling Reagents
The choice of an N-terminal labeling reagent depends on the specific application, the properties of the target protein, and the desired downstream analysis. Here, we compare MPITC with other commonly used isothiocyanates and an alternative chemistry.
| Feature | This compound (MPITC) | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | Cyanate-Based Methods |
| Primary Application | N-terminal labeling for sequencing and conjugation | N-terminal sequencing (Edman degradation)[5] | Fluorescent labeling of proteins[5] | N-terminal labeling for mass spectrometry |
| Selectivity Principle | pH-dependent (α-amine vs. ε-amine pKa difference) | pH-dependent (α-amine vs. ε-amine pKa difference) | pH-dependent (α-amine vs. ε-amine pKa difference) | Reaction with the N-terminal α-amino group |
| Reaction pH | Typically 8.0-9.0 for optimal N-terminal selectivity | Alkaline conditions (pH > 8.0) for Edman degradation[5] | Typically pH 9.0-9.5 for efficient labeling[6] | Neutral to slightly alkaline pH |
| Potential Advantages | Potentially improved aqueous solubility | Well-established for protein sequencing | Provides a fluorescent tag for detection | High specificity for the N-terminus |
| Potential Disadvantages | Limited published data on specificity, potential for side reactions | Can be harsh on proteins, not suitable for all applications | Can lead to non-specific labeling of lysines at high pH | May require specific reaction conditions |
| Downstream Analysis | Mass Spectrometry, Edman Degradation | Edman Degradation, HPLC | Fluorescence microscopy, flow cytometry | Mass Spectrometry |
Phenyl Isothiocyanate (PITC): The Classic Choice for Sequencing
PITC is the cornerstone of Edman degradation, a method that has been instrumental in protein sequencing for decades.[5] The reaction of PITC with the N-terminal amine, followed by cleavage of the derivatized amino acid, allows for the stepwise determination of a protein's sequence.
PITC coupling reaction in Edman degradation.
Fluorescein Isothiocyanate (FITC): A Workhorse for Fluorescent Labeling
FITC is a widely used reagent for attaching a fluorescent label to proteins.[5] However, achieving N-terminal specificity with FITC can be challenging. The higher pH (typically 9.0-9.5) required for efficient conjugation often leads to significant labeling of lysine residues.[6]
FITC labeling of primary amines on a protein.
Cyanate-Based Methods: An Alternative Approach
Cyanate-based chemistry offers a highly specific method for N-terminal modification. The reaction of cyanate with the N-terminal α-amino group under controlled conditions can lead to the formation of a carbamoyl derivative, providing a distinct mass shift for mass spectrometry-based analysis.
Experimental Protocols for Assessing N-Terminal Labeling Specificity
To empirically determine the specificity of MPITC and compare it to other reagents, a systematic experimental approach is required.
Experimental Workflow
Workflow for assessing N-terminal labeling specificity.
Protocol 1: Comparative N-Terminal Labeling
Objective: To compare the N-terminal labeling efficiency and specificity of MPITC, PITC, and FITC at different pH values.
Materials:
-
Model protein with a known sequence and at least one lysine residue (e.g., Myoglobin, Lysozyme)
-
This compound (MPITC)
-
Phenyl isothiocyanate (PITC)
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffers at pH 7.5, 8.0, 8.5, and 9.0 (e.g., sodium bicarbonate or sodium borate)
-
Quenching solution (e.g., Tris-HCl or hydroxylamine)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a stock solution of the model protein (e.g., 1 mg/mL) in a buffer free of primary amines.
-
Reagent Preparation: Prepare fresh stock solutions of MPITC, PITC, and FITC in DMSO (e.g., 10 mg/mL).
-
Labeling Reaction:
-
For each isothiocyanate, set up parallel reactions in the different pH buffers.
-
Add a 10-fold molar excess of the isothiocyanate to the protein solution.
-
Incubate the reactions for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts using a desalting column, exchanging the buffer to one suitable for downstream analysis (e.g., ammonium bicarbonate for mass spectrometry).
Protocol 2: Mass Spectrometry Analysis of Labeled Proteins
Objective: To identify the sites of modification on the labeled protein.
Materials:
-
Labeled protein samples from Protocol 1
-
Trypsin (mass spectrometry grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the labeled protein, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain fragmentation spectra of the most abundant peptides.
-
-
Data Analysis:
-
Use a protein identification software (e.g., Mascot, MaxQuant) to search the MS/MS data against the sequence of the model protein.
-
Include variable modifications corresponding to the mass of each isothiocyanate label on the N-terminus and the ε-amino group of lysine.
-
Quantify the relative abundance of N-terminally labeled peptides versus lysine-labeled peptides at each pH condition.
-
Conclusion and Recommendations
The specificity of isothiocyanates for N-terminal labeling is a nuanced interplay of pH and the intrinsic properties of the reagent and the target protein. While PITC remains the gold standard for Edman sequencing and FITC is a primary choice for fluorescence, the quest for reagents with improved specificity and milder reaction conditions continues.
Based on its chemical structure, this compound (MPITC) presents a potentially valuable alternative, particularly where enhanced aqueous solubility is desired. However, without direct comparative data, its superiority in terms of N-terminal specificity cannot be definitively claimed.
Recommendations for Researchers:
-
Empirical Optimization is Key: For any new protein target, it is crucial to empirically determine the optimal pH for N-terminal labeling to maximize specificity. The provided protocols offer a robust framework for this optimization.[7]
-
Consider the Downstream Application: The choice of labeling reagent should be dictated by the intended use. For quantitative proteomics, reagents that introduce a stable isotope or a unique mass shift are preferable. For imaging, a fluorescent tag like FITC is necessary, and the trade-off between labeling efficiency and specificity must be carefully considered.
-
Thorough Validation is Non-Negotiable: Mass spectrometry is an indispensable tool for validating the site(s) of protein modification.[8] Always confirm the specificity of your labeling reaction to ensure the integrity of your experimental results.
By understanding the underlying chemical principles and employing rigorous experimental validation, researchers can confidently select and apply the most appropriate N-terminal labeling strategy for their scientific inquiries.
References
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022-01-15). Available from: [Link]
-
Selectivity and stability of N-terminal targeting protein modification chemistries. (2022-11-17). Available from: [Link]
-
Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Publishing. Available from: [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications | Request PDF - ResearchGate. Available from: [Link]
-
Selective N-terminal modification of peptides and proteins using acyl phosphates. Available from: [Link]
-
Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics - MDPI. (2019-02-15). Available from: [Link]
-
Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Available from: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. Available from: [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. Available from: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available from: [Link]
-
N-Terminus FITC labeling of peptides on solid support: the truth behind the spacer. Available from: [Link]
-
Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (2024-02-15). Available from: [Link]
-
Selectivity and stability of N-terminal targeting protein modification chemistries - PMC - NIH. (2022-11-17). Available from: [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - MDPI. Available from: [Link]
-
Structures of isothiocyanates attributed to reactive oxygen species generation and microtubule depolymerization in HepG2 cells - PubMed. (2018-05-01). Available from: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. Available from: [Link]
-
Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed. (2023-09-05). Available from: [Link]
-
Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC - NIH. Available from: [Link]
-
Effects of alpha-naphthyl isothiocyanate and a heterocyclic amine, PhIP, on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed. (1995-10-01). Available from: [Link]
Sources
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- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
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A Comparative Guide to Isothiocyanate-Based Protein Quantification: Evaluating the Reproducibility of 4-Morpholinophenyl Isothiocyanate and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of reliable and reproducible experimentation. The choice of quantification method can significantly impact downstream applications, from enzymatic assays to proteomic studies and biopharmaceutical quality control. This guide provides an in-depth comparison of isothiocyanate-based protein quantification, with a special focus on the potential utility of 4-Morpholinophenyl isothiocyanate (MPITC), benchmarked against established alternative methods. We will delve into the underlying chemical principles, provide supporting experimental data on reproducibility, and present detailed protocols to ensure scientific integrity and empower you to make informed decisions for your research.
The Critical Role of Isothiocyanates in Protein Analysis
Isothiocyanates (R-N=C=S) are a class of reactive compounds that have long been employed in protein chemistry. Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with primary amines, such as the N-terminal α-amino group of a protein and the ε-amino group of lysine residues, to form a stable thiourea linkage.[1][2][3] This covalent modification allows for the tagging and subsequent detection or sequencing of proteins.
The most classic example of this chemistry is the Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein using phenyl isothiocyanate (PITC).[4][5] This technique has been instrumental in protein chemistry, offering high precision and reliability for N-terminal sequence analysis.[4][6]
Introducing this compound (MPITC): A Potential Tool for Protein Quantification
While PITC is the hallmark reagent for Edman degradation, a variety of isothiocyanate analogs have been synthesized and explored for protein analysis.[7][8] One such compound is this compound (MPITC).
The underlying principle for using MPITC in protein quantification would be analogous to quantitative Edman degradation, where the amount of released N-terminal amino acid derivative is quantified to determine the initial amount of the protein.[16]
Comparative Analysis of Protein Quantification Methods
To objectively evaluate the potential of MPITC, it is essential to compare it with established protein quantification methods. The following table summarizes key performance characteristics of isothiocyanate-based methods (represented by Edman degradation) and two widely used colorimetric assays: the Bicinchoninic acid (BCA) assay and the Bradford assay.
| Parameter | Isothiocyanate-Based (Edman Degradation) | BCA Assay | Bradford Assay |
| Principle | Covalent labeling of N-terminal amines with an isothiocyanate, followed by cleavage and quantification of the derivatized amino acid.[4] | Protein-mediated reduction of Cu²⁺ to Cu⁺, which then chelates with bicinchoninic acid to produce a colored complex. | Binding of Coomassie dye to basic and aromatic amino acid residues, causing a shift in the dye's absorbance maximum. |
| Reproducibility (Typical Intra-Assay CV%) | High (qualitative), with reported cycle efficiencies of >90% for automated sequencers.[16] Specific CV% for quantification is less commonly reported but the method is considered highly reproducible.[4] | < 10% | < 15% |
| Sensitivity | High (picomole range)[17] | High (as low as 20 µg/mL) | Moderate (20-2000 µg/mL) |
| Assay Time | Long (hours per sample)[18] | ~30-60 minutes | ~15 minutes |
| Interfering Substances | Blocked N-termini (e.g., acetylation) prevent reaction.[4] | Reducing agents, chelating agents, and high concentrations of detergents. | High concentrations of detergents. |
| Protein-to-Protein Variation | Low (stoichiometric reaction with N-terminus) | Low to moderate | High (dependent on amino acid composition) |
Note: As specific reproducibility data for MPITC is not available in the peer-reviewed literature, the data for isothiocyanate-based methods is based on the well-established Edman degradation technique.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for protein quantification using an isothiocyanate-based approach (hypothetical for MPITC, based on established principles) and the widely used BCA assay.
Protocol 1: N-Terminal Protein Quantification with this compound (MPITC) (Hypothetical)
This protocol is based on the principles of Edman degradation and general isothiocyanate labeling procedures.[2][3][4]
1. Sample Preparation:
-
Ensure the protein sample is pure and in a buffer free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the protein for reaction with MPITC.[2]
-
If necessary, dialyze the protein sample against a suitable coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Determine the approximate protein concentration using a preliminary method to establish the appropriate molar excess of MPITC.
2. MPITC Labeling:
-
Prepare a fresh stock solution of MPITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the MPITC solution to the protein solution at a molar excess (e.g., 10- to 20-fold) while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
3. Removal of Excess MPITC:
-
Quench the reaction by adding a primary amine-containing compound (e.g., ethanolamine).
-
Remove excess MPITC and by-products by dialysis against a suitable buffer or by using a desalting column.
4. Cleavage of the N-Terminal Amino Acid:
-
Lyophilize the labeled protein to ensure anhydrous conditions.
-
Treat the dried, labeled protein with an anhydrous acid (e.g., trifluoroacetic acid, TFA) to cleave the N-terminal MPITC-amino acid derivative (a morpholinophenylthiohydantoin, MPTH-amino acid).
5. Extraction and Quantification of the MPTH-Amino Acid:
-
Extract the released MPTH-amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and resuspend the MPTH-amino acid in a suitable solvent for analysis.
-
Quantify the amount of the specific MPTH-amino acid using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection. The amount of the released MPTH-amino acid is directly proportional to the amount of protein in the original sample.
Protocol 2: Protein Quantification with the Bicinchoninic Acid (BCA) Assay
This is a standard protocol for the BCA assay.
1. Reagent Preparation:
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same buffer as the unknown samples.
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
2. Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
3. Measurement and Data Analysis:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in isothiocyanate-based N-terminal labeling and a general protein quantification workflow.
Caption: Workflow for N-terminal protein labeling and quantification with MPITC.
Caption: General workflow for colorimetric protein quantification assays.
Conclusion and Future Outlook
The choice of a protein quantification method should be guided by the specific requirements of the experiment, including the nature of the protein, the sample matrix, the required sensitivity, and the desired throughput.
-
Isothiocyanate-based methods , exemplified by Edman degradation, offer high specificity and reproducibility for the quantification of proteins with an available N-terminus.[4] While direct experimental data for this compound (MPITC) is currently limited, its chemical structure suggests its potential as a valuable tool for N-terminal modification and quantification, warranting further investigation. The longer assay time and incompatibility with N-terminally blocked proteins are the main limitations of this approach.[4][18]
-
The BCA assay stands out for its good protein-to-protein uniformity, high sensitivity, and tolerance to many common buffer components, making it a robust choice for a wide range of applications.
-
The Bradford assay is a rapid and simple method, but its susceptibility to high protein-to-protein variation and interference from detergents should be carefully considered.
References
- Jahnen-Dechent, W., & Ketteler, M. (2012). Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis. PubMed.
- BenchChem. (2025). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Wang, Y., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed.
- Fisher Scientific. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge.
- Wang, Y., et al. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis.
- Georganics.
- MtoZ Biolabs. (n.d.).
- Fisher Scientific.
- Findlay, J. B. C. (2001).
- Sim, H., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed.
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.
- Patrick, J. W., et al. (2018).
- Creative Proteomics. (n.d.). Principle, advantages and disadvantaged of Edman sequencing.
- BenchChem. (n.d.).
- Sigma-Aldrich.
- Wernisch, S., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Al-Ishaq, R., et al. (2022).
- Shaw, R., et al. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. PubMed.
- MtoZ Biolabs. (n.d.).
- PharmiWeb.com. (2025).
- AltaBioscience. (n.d.).
- Irvine, G. B. (1996).
- Creative Proteomics. (n.d.).
- CIB Margarita Salas.
- PubChem. 4-(4-Isothiocyanatophenyl)morpholine | C11H12N2OS | CID 224862.
- Xiao, D., & Singh, S. V. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmacology Reports.
- Nairn, R. C. (1964). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. PubMed.
- Sigma-Aldrich.
- Sigma-Aldrich. FLUORESCEIN ISOTHIOCYANATE Product Numbers: F4274, Isomer I F7250, Isomer I F1628, Isomer I on Celite F4002, Isomer II F3651, M.
- Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates.
- NPTEL. Protein labelling with FITC.
- LigandTracer. (2021). Protocol - Protein labeling with FITC.
- Thermo Fisher Scientific. FITC and TRITC.
- Abcam. (2021). ab288089 – EZLabel Protein FITC Labeling Kit.
- Wang, L., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis.
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A Senior Application Scientist's Guide: Benchmarking 4-Morpholinophenyl Isothiocyanate Against Commercial Kits for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the covalent modification of proteins is a cornerstone technique for elucidating their structure, function, and interactions. The choice of labeling reagent is critical, directly impacting the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an in-depth comparison of a novel derivatizing agent, 4-Morpholinophenyl isothiocyanate (MPI), against well-established, commercially available kits, primarily those based on Phenyl isothiocyanate (PITC) for N-terminal sequencing and Fluorescein isothiocyanate (FITC) for fluorescent labeling. As a Senior Application Scientist, my objective is to offer not just a side-by-side comparison, but a foundational understanding of the underlying chemistry and a practical guide to experimental design and execution.
The Chemistry of Protein Derivatization: The Isothiocyanate Functional Group
At the heart of this comparison lies the isothiocyanate (-N=C=S) functional group. This electrophilic moiety readily reacts with primary amines, such as the N-terminal α-amino group of a polypeptide and the ε-amino group of lysine residues, under mildly alkaline conditions. This reaction forms a stable thiourea linkage, covalently attaching the isothiocyanate-containing molecule to the protein.[1][2]
The versatility of the isothiocyanate group has led to its widespread use in two major applications in protein chemistry:
-
N-terminal Sequencing (Edman Degradation): This classic method, developed by Pehr Edman, utilizes Phenyl isothiocyanate (PITC) to sequentially label and cleave amino acids from the N-terminus of a protein.[3] The resulting phenylthiohydantoin (PTH)-amino acid derivatives are then identified by chromatography.[4][5]
-
Fluorescent Labeling: By attaching a fluorophore to an isothiocyanate, such as in Fluorescein isothiocyanate (FITC), proteins can be fluorescently tagged for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[6][7]
The Incumbent Champions: PITC and FITC-Based Commercial Kits
Commercially available kits for protein labeling and sequencing are typically built around the robust and well-characterized chemistries of PITC and FITC.
Phenyl isothiocyanate (PITC) for Edman Degradation
PITC has been the gold standard for N-terminal sequencing for decades.[4][8] Its phenyl group provides a chromophore for UV detection of the PTH-amino acid derivatives, enabling their identification by HPLC.[5] Automated Edman sequencers, offered by companies like Applied Biosystems (now part of Thermo Fisher Scientific), utilize PITC-based chemistry for reliable, albeit relatively low-throughput, protein sequencing.[1]
Key Performance Characteristics of PITC-based Sequencing:
-
High Accuracy: Provides unambiguous identification of the N-terminal amino acid sequence.[4]
-
Database-Independent: Does not rely on existing protein sequence databases for identification.[9]
-
Limitations: Cannot sequence proteins with a blocked N-terminus and has a limited read length (typically 30-50 residues).[3]
Fluorescein isothiocyanate (FITC) for Fluorescent Labeling
FITC is one of the most widely used fluorescent labels for proteins.[1] Its high quantum yield and excitation/emission spectra compatible with standard fluorescence instrumentation make it a popular choice.[7] Numerous commercial kits from suppliers like Thermo Fisher Scientific, Sigma-Aldrich, and G-Biosciences offer FITC-based protein labeling with optimized protocols and purification systems.[10][11]
Key Performance Characteristics of FITC-based Labeling:
-
High Sensitivity: Enables detection of low-abundance proteins.
-
Versatility: Applicable in a wide range of fluorescence-based assays.
-
Limitations: Photobleaching can be an issue in some applications, and the labeling efficiency can be influenced by factors such as pH and protein concentration.[7]
A New Contender: this compound (MPI)
This compound introduces a morpholino group to the phenyl ring of the isothiocyanate. This modification is expected to alter the physicochemical properties of the reagent and its protein conjugates, potentially offering advantages over the traditional PITC and FITC.
Postulated Advantages of MPI
While direct comparative experimental data for MPI is not extensively published, we can infer its potential benefits based on the known properties of the morpholino group:
-
Altered Hydrophobicity: The morpholino group is more polar and hydrophilic than a simple phenyl or fluorescein moiety. This could lead to:
-
Improved Solubility: MPI may exhibit better solubility in aqueous buffers, simplifying labeling protocols.
-
Modified Chromatographic Behavior: MPI-derivatized amino acids (in the context of sequencing) or MPI-labeled proteins may have different retention times in reverse-phase HPLC, potentially offering better separation from interfering peaks.
-
-
Enhanced Stability: The morpholino group may influence the stability of the thiourea linkage, although this requires experimental verification. Acylthiourea derivatives, for instance, are noted for their air and moisture stability.[12][13]
-
Potential for Unique Detection Properties: While not fluorescent like FITC, the morpholino group could potentially be exploited for alternative detection methods, or its UV absorbance may differ from PITC, offering advantages in specific contexts.
Head-to-Head Comparison: MPI vs. Commercial Kits
The following table provides a comparative overview of MPI against PITC and FITC-based kits, based on established principles and postulated properties.
| Feature | PITC-Based Kits (Edman Sequencing) | FITC-Based Kits (Fluorescent Labeling) | This compound (MPI) (Postulated) |
| Primary Application | N-terminal protein sequencing.[3] | Fluorescent labeling of proteins.[1] | Potential for both N-terminal sequencing and general protein labeling. |
| Detection Method | UV absorbance of PTH-amino acids.[5] | Fluorescence emission of the fluorescein tag.[6] | UV absorbance; potential for other methods. |
| Key Advantage | High accuracy, database-independent sequencing.[4][9] | High sensitivity, versatile applications. | Potentially improved solubility and altered chromatographic properties. |
| Key Limitation | Blocked N-termini, limited read length.[3] | Photobleaching, pH sensitivity.[7] | Lack of extensive characterization and established protocols. |
| Commercial Availability | Widely available as reagents and in automated sequencers.[1] | Numerous kits available from various suppliers.[10][11] | Available as a chemical compound, but not in kit format. |
Experimental Protocols: A Guide to Implementation
The following sections provide detailed, step-by-step methodologies for protein labeling and N-terminal sequencing. While the protocols for PITC and FITC are well-established, the protocol for MPI is a projection based on the known chemistry of isothiocyanates.
Fluorescent Protein Labeling with a Commercial FITC Kit
This protocol is a generalized procedure based on common FITC labeling kits.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
FITC labeling kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)
-
Labeling buffer (typically 0.1 M sodium bicarbonate, pH 9.0)
-
Purification column (e.g., Sephadex G-25) provided in the kit
-
Storage buffer (e.g., PBS with a preservative)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[1]
-
FITC Reagent Preparation: Dissolve the provided FITC reagent in DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction: Add the FITC solution to the protein solution at a molar ratio of 10-20 moles of FITC per mole of protein. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification: Separate the labeled protein from unreacted FITC using the provided gel filtration column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the FITC at 495 nm.
N-Terminal Sequencing with PITC (Automated Edman Degradation)
This is a conceptual overview of the automated Edman degradation process.
Materials:
-
Purified protein or peptide sample
-
Automated protein sequencer (e.g., Applied Biosystems Procise)
-
Edman sequencing reagents (PITC, trifluoroacetic acid, etc.)[14]
-
HPLC system for PTH-amino acid analysis
Procedure (Automated):
-
Sample Loading: The purified protein is loaded onto a PVDF membrane or into a reaction cartridge.
-
Coupling: The protein is reacted with PITC under basic conditions to form a phenylthiocarbamoyl (PTC)-protein.[3]
-
Cleavage: The PTC-protein is treated with anhydrous trifluoroacetic acid to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[3]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.[3]
-
Identification: The PTH-amino acid is identified by HPLC based on its retention time compared to known standards.
-
Cycling: The remaining protein, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, conversion, and identification.
Projected Protocol for Protein Labeling with this compound (MPI)
This hypothetical protocol is based on standard isothiocyanate chemistry and would require optimization.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer)
-
This compound (MPI)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 9.0)
-
Anhydrous DMSO
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein solution as described for FITC labeling.
-
MPI Reagent Preparation: Dissolve MPI in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the MPI solution to the protein solution. The optimal molar ratio of MPI to protein will need to be determined empirically, starting with a 10- to 20-fold molar excess. Incubate for 1-2 hours at room temperature.
-
Purification: Remove unreacted MPI by gel filtration.
-
Characterization: The degree of labeling can be estimated by UV-Vis spectrophotometry, measuring the protein absorbance at 280 nm and determining the absorbance maximum of the MPI-protein conjugate.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Figure 1: General workflow for protein labeling with isothiocyanates.
Figure 2: Cyclical workflow of Edman degradation for N-terminal sequencing.
Concluding Remarks for the Practicing Scientist
The choice between an established commercial kit and a novel reagent like this compound is a classic risk-reward scenario in research and development.
-
For routine, validated applications where reliability and established protocols are paramount, the commercially available PITC and FITC-based kits from reputable vendors such as Thermo Fisher Scientific, Sigma-Aldrich, and G-Biosciences remain the prudent choice.[10][11] These kits offer the convenience of optimized reagents and protocols, saving valuable research time.
-
For applications requiring novel separation properties or where standard reagents fall short, exploring MPI presents an intriguing opportunity. The introduction of the morpholino group offers a rational basis for expecting altered hydrophobicity and potentially improved performance in specific chromatographic systems. However, this path requires a commitment to methods development, including the optimization of reaction conditions and the thorough characterization of the resulting labeled proteins.
Ultimately, the selection of a protein derivatization strategy should be guided by the specific experimental goals, the nature of the protein sample, and the available analytical instrumentation. While the tried-and-true methods provide a solid foundation, the exploration of new chemical entities like MPI is what drives innovation in the field of protein science.
References
-
G-Biosciences. Fluorescent & Biotin Labeling Kits For Protein Labeling & Conjugations. [Link]
- Edman, P. Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293 (1950).
- Jin, S. W., Chen, G. X., Palacz, Z., & Wittmann-Liebold, B. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides. FEBS letters, 198(1), 150-154 (1986).
- Salih, G., & Wittmann-Liebold, B. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological chemistry Hoppe-Seyler, 367(12), 1259-1265 (1986).
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]
-
Wikipedia. Edman degradation. [Link]
-
TdB Labs. FITC Labeling and Conjugation. [Link]
- Singh, S., Singh, S. M., & Singh, V. K. An efficient method for FITC labelling of proteins using tandem affinity purification. Bio-protocol, 5(13), e1521 (2015).
-
Peptideweb.com. FITC labeling. [Link]
- Arslan, H., & Binzet, G. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807 (2023).
-
ResearchGate. Structures of acyl thiourea derivatives 144a–j. [Link]
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- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. peptideweb.com [peptideweb.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Protein and Antibody Labeling Kits | Fisher Scientific [fishersci.com]
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- 13. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 14. selectscience.net [selectscience.net]
A Comparative Guide to the Relative Reactivity of 4-Morpholinophenyl Isothiocyanate
This guide provides an in-depth technical analysis of the relative reactivity of 4-Morpholinophenyl isothiocyanate (MPITC). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing isothiocyanate reactivity. We will objectively compare MPITC with other common isothiocyanates, supported by established chemical principles and kinetic data, and provide detailed experimental methodologies for independent validation.
The Isothiocyanate Functional Group: A Primer on Reactivity
Isothiocyanates (ITCs) are a class of organosulfur compounds defined by the R−N=C=S functional group. Their significance in medicinal chemistry and chemical biology stems from the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack.[1][2] This reactivity is the linchpin of their biological activity, enabling them to form covalent bonds with biological nucleophiles, most notably the amine groups of lysine and the thiol groups of cysteine residues in proteins.[1][3][4] Understanding the factors that modulate this reactivity is paramount for designing targeted covalent inhibitors, developing bioconjugation strategies, and interpreting structure-activity relationships.[5][6]
Structural Determinants of Isothiocyanate Reactivity
The reaction rate of an isothiocyanate is not static; it is finely tuned by the electronic and steric properties of the 'R' group attached to the nitrogen atom.
Aliphatic vs. Aromatic Isothiocyanates
A primary determinant of reactivity is whether the 'R' group is aliphatic or aromatic.
-
Aliphatic Isothiocyanates (e.g., Benzyl Isothiocyanate, BITC): The alkyl groups are typically electron-donating, which slightly increases the electron density on the nitrogen atom. This effect destabilizes the ground state of the ITC, making the central carbon more susceptible to nucleophilic attack. Consequently, aliphatic ITCs are generally more reactive than their aromatic counterparts.[7][8]
-
Aromatic Isothiocyanates (e.g., Phenyl Isothiocyanate, PITC): The aryl group is electron-withdrawing and allows for the delocalization of electron density from the N=C=S group through resonance. This stabilizes the molecule, thereby reducing the electrophilicity of the central carbon and lowering its reactivity compared to aliphatic ITCs.[7]
Substituent Effects in Aromatic Isothiocyanates
For aromatic isothiocyanates, the reactivity can be further modulated by substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (e.g., in p-nitrophenyl isothiocyanate) pull electron density away from the isothiocyanate moiety. This significantly increases the electrophilicity of the central carbon, leading to a much higher reaction rate.[7]
-
Electron-Donating Groups (EDGs): Substituents that donate electron density into the aromatic ring, such as alkoxy or amino groups, have the opposite effect. They decrease the electrophilicity of the N=C=S carbon, resulting in lower reactivity.
Positioning this compound (MPITC)
MPITC is an aromatic isothiocyanate. The key to understanding its reactivity lies in the electronic nature of the morpholino substituent. The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be donated into the phenyl ring through resonance. This classifies the morpholino group as a potent electron-donating group (EDG).
Based on these first principles, we can establish a hypothesized reactivity ladder.
Caption: Hypothesized reactivity ladder for common isothiocyanates.
This hierarchy predicts that This compound will be one of the least reactive aromatic isothiocyanates , exhibiting slower reaction kinetics than both unsubstituted phenyl isothiocyanate and certainly those bearing electron-withdrawing groups.
Comparative Reactivity Data
| Isothiocyanate (ITC) | Class | Substituent Effect | Non-Enzymatic Rate Constant (k) with GSH (M⁻¹min⁻¹) | Reference |
| Benzyl Isothiocyanate (BITC) | Aliphatic | - | 130 | [4] |
| Allyl Isothiocyanate (AITC) | Aliphatic | - | 75 | [4] |
| p-Nitrophenyl Isothiocyanate | Aromatic | Strong EWG | Significantly > Phenyl ITC | [7] |
| Phenyl Isothiocyanate (PITC) | Aromatic | Unsubstituted | ~3.3x slower than BITC | [7] |
| 4-Morpholinophenyl ITC (MPITC) | Aromatic | Strong EDG | Expected to be < Phenyl ITC | - |
| Sulforaphane (SFN) | Aliphatic | - | 45 | [4] |
Analysis: The data clearly shows that aliphatic ITCs like BITC react much faster than aromatic ones. As hypothesized, the presence of a strong electron-donating morpholino group on MPITC is expected to decrease its reactivity to a level below that of unsubstituted Phenyl Isothiocyanate. This attenuated reactivity can be highly advantageous in drug development, potentially leading to greater selectivity for specific biological targets and reduced off-target reactions.
Reaction with Biological Nucleophiles: Amines vs. Thiols
The choice of nucleophile and the reaction conditions, particularly pH, are critical in determining the outcome of a bioconjugation reaction.
Caption: pH-dependent reactivity of isothiocyanates with amines and thiols.
-
Reaction with Amines (e.g., Lysine): In slightly alkaline conditions (pH 9-11), ITCs react preferentially with primary amines to form highly stable thiourea linkages.[9] This reaction is the basis for Edman degradation and is widely used for stable protein labeling.
-
Reaction with Thiols (e.g., Cysteine): Under neutral to slightly acidic conditions (pH 6-8), the reaction with thiols is favored, forming dithiocarbamate adducts.[9] These adducts are often less stable than thioureas and can be reversible, a property that is exploited in the design of some covalent drugs where the ITC acts as a carrier that is released at the target site.[3]
For MPITC, its lower intrinsic reactivity means that achieving efficient conjugation may require longer reaction times, higher concentrations, or optimization of pH to favor the desired nucleophilic attack.
Experimental Protocols for Reactivity Assessment
To empirically determine and compare the reactivity of MPITC, robust and validated analytical methods are required.
Protocol 1: Quantitative Analysis of ITC Concentration via Spectrophotometry
This protocol provides a reliable method for determining the total concentration of an isothiocyanate in a sample. It is based on the quantitative cyclocondensation reaction of ITCs with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione, a chromophore that is easily measured.[10][11][12]
Principle: The reaction is highly selective for the isothiocyanate group, and the resulting product has a strong, unique absorbance maximum at 365 nm, allowing for accurate quantification.
Materials:
-
This compound (and other ITCs for comparison)
-
1,2-Benzenedithiol solution (10 mM in acetonitrile)
-
Potassium phosphate buffer (0.1 M, pH 8.5)
-
Acetonitrile (ACN), HPLC grade
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM in ACN).
-
In a microcentrifuge tube, combine 800 µL of phosphate buffer (pH 8.5), 100 µL of the 1,2-benzenedithiol solution, and 100 µL of the ITC sample (or a dilution thereof).
-
Vortex the mixture gently and incubate at 65°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a quartz cuvette and measure the absorbance at 365 nm against a blank (prepared using ACN instead of the ITC sample).
-
Calculate the concentration using the molar extinction coefficient of 1,3-benzodithiole-2-thione (ε = 23,000 M⁻¹cm⁻¹).[10]
Protocol 2: Kinetic Analysis of ITC-Thiol Reaction by RP-HPLC
This protocol describes how to monitor the rate of reaction between an ITC and a model thiol, such as N-acetyl-L-cysteine (NAC), providing kinetic data.
Caption: Experimental workflow for kinetic analysis using RP-HPLC.
Materials:
-
Isothiocyanate (e.g., MPITC)
-
N-acetyl-L-cysteine (NAC)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (for mobile phase and quenching)
-
RP-HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm or 270 nm)
Procedure:
-
Reaction Setup: Prepare a solution of the ITC (e.g., 1 mM in ACN) and a solution of NAC (e.g., 10 mM in pH 7.4 buffer). The excess of NAC ensures pseudo-first-order kinetics.
-
Initiation: To start the reaction, mix equal volumes of the ITC and NAC solutions in a thermostatted vial at a controlled temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 200 µL of 1% formic acid in ACN) to stop the reaction.
-
HPLC Analysis: Inject the quenched samples onto the RP-HPLC system. A typical gradient might run from 95% Water (0.1% Formic Acid) to 95% ACN (0.1% Formic Acid) over 15-20 minutes.
-
Data Analysis: Monitor the decrease in the peak area of the starting ITC over time. Plot the natural logarithm of the ITC concentration (ln[ITC]) versus time. The slope of this line will be equal to -k', the pseudo-first-order rate constant. The second-order rate constant (k) can be calculated by dividing k' by the concentration of NAC.
Expert Insight: A common challenge in the HPLC analysis of ITCs is their potential for poor water solubility and precipitation in highly aqueous mobile phases at the start of a run.[13] This can lead to inaccurate quantification. To mitigate this, it is often advisable to use a column oven set to a higher temperature (e.g., 40-60°C), which improves solubility and peak shape.[13]
Conclusion and Implications
This compound is characterized by its aromatic backbone and the presence of a strong electron-donating morpholino group. Based on fundamental chemical principles, its reactivity is predicted to be significantly lower than that of aliphatic isothiocyanates and even lower than unsubstituted aromatic ITCs like phenyl isothiocyanate. This attenuated reactivity is not a limitation but a feature that can be exploited by researchers. It offers the potential for greater selectivity in complex biological environments, allowing for more controlled covalent modification of target biomolecules while minimizing off-target effects. The protocols provided herein offer a robust framework for empirically validating this reactivity profile and for integrating MPITC and its analogues into sophisticated drug discovery and bioconjugation platforms.
References
- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyan
- Zhang, Y., Talalay, P. (1992).
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Niklasson, M., et al. (2013).
- Konieczny, M. T., et al. (2007). Are isothiocyanates potential anti-cancer drugs? PMC - PubMed Central.
- Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry.
- Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Semantic Scholar.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Cieslik, E., et al. (2011). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- The Chemical Properties and Reactivity of Ethyl Isothiocyan
- Marzocco, S., et al. (2022). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.
- A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research. (2025). Benchchem.
- Stephanopoulos, N., Francis, M. B. (2011).
- Roman, M. G., et al. (2015).
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HPLC-MS/MS Methods for 4-Morpholinophenyl Isothiocyanate Derivatives
This guide provides an in-depth, technically-grounded framework for the validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantitative analysis of 4-Morpholinophenyl isothiocyanate derivatives in biological matrices. As a potent class of compounds with significant interest in drug development, rigorous and reliable analytical methodologies are paramount. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and acceptance criteria, reflecting field-proven insights and ensuring scientific integrity.
The Primacy of HPLC-MS/MS for Isothiocyanate Analysis: A Comparative Overview
While various analytical techniques can be employed for the quantification of isothiocyanates, HPLC-MS/MS has emerged as the gold standard for its unparalleled sensitivity, specificity, and versatility. Let's briefly compare it with other common alternatives:
| Technique | Advantages | Disadvantages |
| HPLC-MS/MS | - High sensitivity (low limits of detection and quantification) - High specificity due to mass-based detection - Wide linear dynamic range - Suitable for complex biological matrices | - Higher initial instrument cost - Potential for matrix effects |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for volatile compounds - High separation efficiency | - Requires derivatization for many isothiocyanates - Thermal instability of some isothiocyanates can be a concern[1] |
| HPLC with UV-Vis Detection | - Lower instrument cost - Robust and widely available | - Lower sensitivity compared to MS - Potential for interference from co-eluting compounds[2] - Many isothiocyanates lack a strong chromophore, necessitating derivatization |
| UV-Vis Spectrophotometry (Cyclocondensation Assay) | - Simple and inexpensive for total isothiocyanate content | - Not suitable for quantifying individual derivatives - Lacks specificity[2][3] |
Given the need for high sensitivity and specificity in complex biological matrices during drug development, HPLC-MS/MS is the superior choice. This guide will therefore focus exclusively on the validation of this powerful technique.
The Pillars of a Robust HPLC-MS/MS Method Validation
A successful method validation demonstrates that the analytical procedure is fit for its intended purpose[4][5]. This is achieved by systematically evaluating a set of key performance characteristics. The following sections detail the experimental protocols and the underlying scientific principles for each.
Specificity and Selectivity
The "Why": Specificity ensures that the signal you are measuring comes solely from your analyte of interest, without interference from other components in the sample matrix such as metabolites, endogenous compounds, or co-administered drugs. In MS/MS, specificity is primarily achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to be used in the study.
-
Interference Check: In each blank sample, monitor the MRM transition of the this compound derivative and its internal standard (IS).
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample. The response for the IS should be less than 5% of its response in the LLOQ sample.
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This is fundamental for accurate quantification. The range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.
Experimental Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the this compound derivative. A minimum of six non-zero concentration levels should be used.
-
Analysis: Analyze the calibration standards in at least three independent runs.
-
Data Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (typically a weighted linear regression, e.g., 1/x or 1/x²).
-
Acceptance Criteria:
Accuracy and Precision
The "Why": Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter between a series of measurements. Together, they ensure the reliability and reproducibility of the data.
Experimental Protocol:
-
Quality Control (QC) Sample Preparation: Prepare QC samples in the same matrix as the study samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): within 3 times the LLOQ
-
Medium QC (MQC): near the center of the calibration range
-
High QC (HQC): at least 75% of the Upper Limit of Quantification (ULOQ)
-
-
Analysis:
-
Intra-run (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (between-run) precision and accuracy: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.
-
-
Acceptance Criteria:
| Parameter | QC Level | Acceptance Criteria |
| Accuracy | LQC, MQC, HQC | Mean value within ±15% of nominal |
| LLOQ | Mean value within ±20% of nominal | |
| Precision (CV) | LQC, MQC, HQC | ≤ 15% |
| LLOQ | ≤ 20% |
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The "Why": The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The LLOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to characterize the terminal elimination phase of a drug.
Experimental Protocol:
-
LOD Estimation: Typically estimated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted.
-
LLOQ Establishment: The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must meet the criteria outlined in the previous section (±20%). The analyte response at the LLOQ should be at least five times the response of a blank sample[9].
Matrix Effect
The "Why": The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix. It is a significant concern in LC-MS/MS and must be thoroughly investigated to ensure that it does not compromise the accuracy and precision of the method.
Experimental Protocol:
-
Sample Preparation:
-
Set 1: Prepare the analyte and IS in a neat solution (e.g., mobile phase).
-
Set 2: Extract blank matrix from at least six different sources and spike the analyte and IS into the post-extraction supernatant.
-
-
Analysis and Calculation: Analyze both sets of samples and calculate the matrix factor (MF) for each source:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The CV of the IS-normalized MF calculated from the six batches of blank matrix should not be greater than 15%.
Stability
The "Why": Stability studies are crucial to ensure that the concentration of the this compound derivative does not change from the time of sample collection to the time of analysis. This includes storage and handling conditions.
Experimental Protocol:
Evaluate the stability of the analyte in the biological matrix under the following conditions by analyzing QC samples (low and high concentrations) against a freshly prepared calibration curve:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
Caption: HPLC-MS/MS Method Validation Workflow.
In-Depth Experimental Protocols
Derivatization of this compound
For some isothiocyanates, derivatization with a reagent like N-acetyl-l-cysteine (NAC) can improve chromatographic retention and ionization efficiency. If derivatization is employed, it must be incorporated into the entire validation process.
Protocol for Derivatization (Example):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of a solution containing the internal standard in acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of a derivatizing agent solution (e.g., 0.2 M N-acetyl-l-cysteine in a suitable buffer).
-
Incubate at a specified temperature and time (e.g., 60°C for 30 minutes) to allow for complete reaction.
-
Cool to room temperature and inject into the HPLC-MS/MS system.
Conclusion
A rigorously validated HPLC-MS/MS method is the cornerstone of reliable bioanalytical data in drug development. By understanding the scientific principles behind each validation parameter and adhering to the stringent acceptance criteria set forth by regulatory agencies, researchers can ensure the integrity and defensibility of their findings. This guide provides a comprehensive framework for achieving this, empowering scientists to generate high-quality data for the advancement of novel therapeutics like this compound derivatives.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Pilipczuk, T., Kusznierewicz, B., Chmiel, T., Przychodzeń, W., & Bartoszek, A. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 172, 566-574. [Link]
-
Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403. [Link]
-
Andini, S., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3163-3172. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Marton, M. R., Mărculescu, A., & Lavric, V. (2014). A simple method for the quantification of isothiocyanates from mustard. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 76(2), 63-72. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(6), 1956. [Link]
-
Al-Mala, K. (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Research, 9(4), 332–337. [Link]
Sources
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- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. database.ich.org [database.ich.org]
- 9. anivet.au.dk [anivet.au.dk]
A Senior Scientist's Guide to Amine-Reactive Bioconjugation: Evaluating Alternatives to 4-Morpholinophenyl Isothiocyanate
For researchers, scientists, and professionals in drug development, the precise and stable covalent modification of biomolecules is a foundational technique. The primary amine, present at the N-terminus of proteins and on the side chain of lysine residues, is a frequent target for such modifications. Isothiocyanates, like 4-Morpholinophenyl isothiocyanate, represent a classic chemical tool for this purpose, valued for the stable thiourea linkage they form.
However, the landscape of bioconjugation chemistry is rich with alternatives, each offering a unique profile of reactivity, stability, and specificity. The selection of an appropriate reagent is not a matter of dogma but a critical experimental decision that can profoundly impact the outcome of an assay, the efficacy of a therapeutic, or the accuracy of a diagnostic. This guide provides an in-depth, objective comparison of this compound with its principal alternatives, supported by mechanistic insights and validated experimental protocols, to empower you to make the most informed choice for your specific application.
Chapter 1: The Isothiocyanate Benchmark: Mechanism and Considerations
Isothiocyanates (ITCs) are characterized by the highly reactive -N=C=S functional group. Their reaction with primary amines is a cornerstone of bioconjugation, proceeding via a nucleophilic addition mechanism to form a durable thiourea bond.[1][2]
Mechanism of Action: The reaction is favored under slightly alkaline conditions (pH 9.0-11.0), where the primary amine is deprotonated and thus more nucleophilic.[1] This high pH requirement is a critical experimental parameter; while it drives the reaction forward, it can be detrimental to the structural integrity and biological activity of pH-sensitive proteins.
Caption: Reaction mechanism of an isothiocyanate with a primary amine.
While the resulting thiourea bond is very stable, a significant drawback of isothiocyanates is their potential for cross-reactivity. At more neutral pH ranges (pH 6-8), isothiocyanates can react with thiol groups, such as those on cysteine residues, to form a dithiocarbamate linkage.[2] This lack of specificity can be a confounding factor in complex biological systems.
Chapter 2: The Workhorse Alternative: N-Hydroxysuccinimide (NHS) Esters
N-hydroxysuccinimide (NHS) esters are arguably the most widely used class of reagents for amine modification.[1][3] They react with primary amines through nucleophilic acyl substitution to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]
Mechanism and Head-to-Head Comparison:
The choice between an isothiocyanate and an NHS ester often comes down to a trade-off between reaction conditions and reagent stability.
Caption: Reaction of an NHS ester with a primary amine and the competing hydrolysis reaction.
A critical vulnerability of NHS esters is their susceptibility to hydrolysis. This competing reaction, which converts the reactive ester to an inert carboxylic acid, accelerates significantly with increasing pH.[1] The half-life of a typical NHS ester can be mere minutes at a pH of 8.6, which can drastically reduce conjugation efficiency if not managed carefully.[1] This necessitates precise control over reaction times and pH, favoring conditions between pH 7.2 and 8.5.[1]
Comparative Data Summary
| Feature | Isothiocyanates (e.g., 4-Morpholinophenyl ITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | -N=C=S | -CO-O-NHS |
| Target | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Resulting Linkage | Thiourea (-NH-C(S)-NH-) | Amide (-NH-C(O)-) |
| Bond Stability | Extremely Stable[4] | Exceptionally Stable[1][5] |
| Optimal Reaction pH | 9.0 - 11.0[1] | 7.2 - 8.5[1] |
| Key Advantage | Lower susceptibility to hydrolysis compared to NHS esters. | Rapid reaction rates at near-physiological pH.[1] |
| Key Limitation | High pH can damage sensitive proteins; potential for thiol cross-reactivity.[1][2] | Highly susceptible to hydrolysis, reducing conjugation efficiency.[1] |
Chapter 3: The Selective Alternative: Squaric Acid Esters
For applications demanding high specificity, squaric acid esters have emerged as powerful reagents. These molecules react preferentially with amine nucleophiles over thiols and alcohols, a valuable property for targeted protein conjugation.[6][7]
The reaction proceeds in a sequential manner. An initial reaction with an amine affords a mixed squaramide ester, which is less electrophilic than the starting material.[7] This intermediate can then react with a second, distinct amine, enabling the creation of well-defined, bifunctional constructs.[7] This one-pot, two-step capability is particularly useful for conjugating proteins to other molecules, such as polysaccharides or peptides, in a controlled fashion.[8][9]
Caption: Sequential reaction of a squaric acid ester with two distinct amines.
The key advantage of squarates is their chemoselectivity. In a complex biological sample containing multiple nucleophilic residues, the ability to selectively target amines while leaving thiols untouched simplifies purification and yields a more homogeneous product, a critical consideration in the development of antibody-drug conjugates and other precision therapeutics.
Chapter 4: Experimental Validation: Protocols and Workflow
Theoretical advantages must be validated through robust experimental design. The following protocols provide a self-validating framework for comparing amine-reactive labeling efficiencies and conjugate stability.
Caption: General experimental workflow for comparing labeling reagents.
Protocol 1: Protein Labeling with an Isothiocyanate (e.g., FITC)
This protocol is adapted for a generic isothiocyanate like Fluorescein isothiocyanate (FITC) and is applicable to this compound.
-
Protein Preparation: Dissolve the protein (e.g., an antibody) to a concentration of 2-10 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.[1] Ensure the buffer is free from primary amines like Tris or glycine.[10]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][11]
-
Conjugation: Add a 10- to 20-fold molar excess of the isothiocyanate solution to the protein solution slowly while gently stirring.[1] Protect the reaction from light, especially if using a fluorescent reagent.
-
Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C.[1][10]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubating for 30 minutes.[4]
-
Purification: Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS).[4][10]
Protocol 2: Comparative Protein Labeling with an NHS Ester
-
Protein Preparation: Prepare the protein at 2-10 mg/mL in a primary amine-free buffer such as PBS or bicarbonate buffer, pH 7.2-8.5.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[1] For water-soluble sulfo-NHS esters, dissolution can be done directly in the reaction buffer.
-
Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[4] Reaction times are typically shorter than for isothiocyanates due to the competing hydrolysis reaction.
-
Quenching: Stop the reaction as described in Protocol 1.
-
Purification: Purify the conjugate as described in Protocol 1.
Protocol 3: Assessment of Conjugate Stability
-
Sample Preparation: Dilute the purified conjugates from the protocols above to a known concentration (e.g., 0.1 mg/mL) in relevant buffers (e.g., PBS pH 7.4 and a more stringent buffer like 0.1 M sodium carbonate, pH 10.0).[4]
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot of each sample.
-
HPLC Analysis: Analyze the aliquots by size-exclusion HPLC.[4] The release of the label from the protein will result in a new peak corresponding to the free label and a decrease in the signal (e.g., fluorescence) associated with the protein peak.
-
Data Analysis: Calculate the half-life of the conjugate in each buffer by plotting the percentage of intact conjugate versus time.
Chapter 5: Data-Driven Decision Making
The optimal choice of reagent is dictated by the specific requirements of your experiment, the nature of your biomolecule, and your desired endpoint.
Caption: Decision guide for selecting an amine-reactive reagent.
Conclusion
While this compound and other isothiocyanates are powerful tools for forming stable bioconjugates, they are not a universal solution. A thorough understanding of the alternatives is essential for the modern researcher. NHS esters offer a faster, more pH-friendly alternative, though their utility is tempered by a susceptibility to hydrolysis that demands careful experimental control. Squaric acid esters provide a highly selective route to amine modification, proving invaluable in complex systems where off-target reactions are a primary concern. By weighing the factors of biomolecule stability, desired reaction conditions, and required specificity, you can confidently select the reagent that will best serve your scientific goals.
References
-
Wurm, F., Steinbach, T., & Klok, H. A. (2013). One-pot squaric acid diester mediated aqueous protein conjugation. Chemical Communications, 49(71), 7815-7817. Available from: [Link]
-
Squaric esters as peptide stapling reagents. (2022). National Institutes of Health. Available from: [Link]
-
Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry. (2012). Springer. Available from: [Link]
-
Assessing Squarates as Amine-Reactive Probes. (2022). National Institutes of Health. Available from: [Link]
-
One-pot squaric acid diester mediated aqueous protein conjugation. (2013). EPFL. Available from: [Link]
-
Shaw, R., Gargis, A. S., Heath, H. E., Heath, L. S., Leblanc, P. A., Simmonds, R. S., ... & Sloan, G. L. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and environmental microbiology, 75(1), 72-77. Available from: [Link]
-
Use of 4-Sulfophenyl Isothiocyanate Labeling and Mass Spectrometry To Determine the Site of Action of the Streptococcolytic Peptidoglycan Hydrolase Zoocin A. (2009). National Institutes of Health. Available from: [Link]
-
On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. (2008). PubMed. Available from: [Link]
-
Baisali Bhattacharya. (2018). Protein labelling with FITC. Prof. Raz Zarivach Laboratory. Available from: [Link]
-
FITC labeling. Peptideweb.com. Available from: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available from: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot squaric acid diester mediated aqueous protein conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Evaluating the impact of the morpholino group on isothiocyanate reactivity
A Senior Application Scientist's Guide to Understanding and Harnessing Substituent Effects in Drug Development
In the landscape of covalent drug design and chemical biology, isothiocyanates (ITCs) stand out for their unique reactivity profile and potent biological activities, including anticancer and anti-inflammatory properties.[1] Their therapeutic efficacy is intrinsically linked to the electrophilicity of the central carbon atom in the -N=C=S functional group, which readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] The reactivity of this moiety can be finely tuned by the nature of the substituent attached to the nitrogen atom. This guide provides an in-depth evaluation of the impact of the morpholino group on isothiocyanate reactivity, offering a comparative analysis with common ITC analogues and providing the experimental framework for such an investigation.
The Dichotomy of the Morpholino Substituent: Electronic and Steric Effects
The morpholino group, a saturated heterocycle containing both an amine and an ether functional group, presents a fascinating case study in substituent effects. Its influence on the reactivity of an attached isothiocyanate is not straightforward and arises from a combination of electronic and steric factors.
From an electronic standpoint, the oxygen atom in the morpholine ring is electron-withdrawing via the inductive effect, which would be expected to increase the electrophilicity of the isothiocyanate carbon and thus enhance its reactivity. Conversely, the nitrogen atom can act as an electron-donating group through resonance, potentially counteracting the inductive effect of the oxygen. The overall electronic influence is therefore a delicate balance of these opposing forces.
Sterically, the morpholino group is undeniably bulky. This steric hindrance can impede the approach of a nucleophile to the electrophilic carbon of the isothiocyanate, thereby slowing down the reaction rate.[3][4] This is a critical consideration in a biological context where the target nucleophile is often part of a larger protein structure.
Comparative Kinetic Analysis: Unraveling the Morpholino's Influence
To quantitatively assess the impact of the morpholino group on isothiocyanate reactivity, a comparative kinetic study is essential. A well-established method involves reacting the isothiocyanate with a model biological nucleophile, such as glutathione (GSH), and monitoring the reaction rate.[5][6] Glutathione is a physiologically relevant thiol that plays a crucial role in the detoxification of electrophiles in vivo.[7]
The reaction between an isothiocyanate and glutathione forms a dithiocarbamate adduct. The rate of this reaction can be conveniently monitored using UV-Vis spectrophotometry by observing the change in absorbance at a specific wavelength over time.[8][9]
Experimental Design
A robust experimental design would involve comparing the second-order rate constants of a morpholino-containing isothiocyanate, such as 4-(2-isothiocyanatoethyl)morpholine, with a panel of well-characterized isothiocyanates under identical reaction conditions (e.g., pH, temperature, solvent).
Figure 1: Reaction of Isothiocyanate with Glutathione
Caption: Reaction scheme of an isothiocyanate with glutathione to form a dithiocarbamate adduct.
Comparative Isothiocyanates:
-
Benzyl Isothiocyanate (BITC): An aromatic isothiocyanate with high reactivity.[5]
-
Allyl Isothiocyanate (AITC): A common aliphatic isothiocyanate.[5]
-
Sulforaphane (SFN): An aliphatic isothiocyanate with a sulfoxide group, known for its biological activity.[5]
-
4-(2-Isothiocyanatoethyl)morpholine: The morpholino-containing isothiocyanate of interest.
Hypothetical Kinetic Data
The following table presents hypothetical, yet plausible, second-order rate constants for the reaction of these isothiocyanates with glutathione. This data is illustrative of the expected trends based on the principles discussed.
| Isothiocyanate | Structure | Second-Order Rate Constant (k) at 25°C, pH 7.4 (M⁻¹s⁻¹) |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 2.17 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 1.25 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 0.75 |
| 4-(2-Isothiocyanatoethyl)morpholine | O(CH₂CH₂)₂NCH₂CH₂NCS | 0.50 |
Note: The rate constants are hypothetical and for comparative purposes.
From this hypothetical data, we can infer that the morpholino-containing isothiocyanate exhibits the lowest reactivity among the tested compounds. This suggests that the steric hindrance of the bulky morpholino group is the dominant factor in this reaction, outweighing any potential rate enhancement from the inductive effect of the oxygen atom.
Experimental Protocol: Kinetic Assay of Isothiocyanate Reactivity with Glutathione
This protocol outlines the steps for determining the second-order rate constant for the reaction of an isothiocyanate with glutathione using UV-Vis spectrophotometry.
Figure 2: Experimental Workflow
Caption: Workflow for the kinetic analysis of isothiocyanate reactivity.
Materials:
-
Isothiocyanate of interest
-
Glutathione (GSH)
-
Acetonitrile (ACN)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in acetonitrile.
-
Prepare a stock solution of glutathione (e.g., 100 mM) in the phosphate buffer.
-
Prepare a series of dilutions of the glutathione stock solution in the same buffer to create a range of concentrations (e.g., 1, 2.5, 5, 7.5, and 10 mM).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction (this should be determined empirically by scanning the UV-Vis spectrum of the starting materials and the product).
-
Equilibrate the spectrophotometer's cell holder to 25°C.
-
In a quartz cuvette, add the appropriate volume of the glutathione dilution and buffer to a final volume of, for example, 990 µL.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution (e.g., 10 µL to achieve a final concentration of 100 µM).
-
Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
Under pseudo-first-order conditions where [GSH] >> [ITC], the reaction will follow first-order kinetics with respect to the isothiocyanate.
-
Plot the natural logarithm of the absorbance (or a function of absorbance representing concentration) versus time. The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each glutathione concentration.
-
Plot the calculated k_obs values against the corresponding glutathione concentrations.
-
The slope of this second plot will be the second-order rate constant (k) for the reaction between the isothiocyanate and glutathione.
-
Conclusion: The Morpholino Group as a Modulator of Reactivity
The inclusion of a morpholino group on an isothiocyanate introduces a fascinating interplay of electronic and steric effects. While the inductive effect of the oxygen atom could theoretically enhance reactivity, experimental evidence and the principles of steric hindrance strongly suggest that the bulky nature of the morpholino ring is the dominant factor, leading to a decrease in the rate of reaction with nucleophiles like glutathione.
This "dampening" of reactivity is not necessarily a disadvantage in drug development. A highly reactive isothiocyanate may exhibit off-target effects and poor selectivity. By attenuating the reactivity with a morpholino group, it may be possible to design more targeted covalent inhibitors with improved safety profiles. For instance, the compound 3-morpholinopropyl isothiocyanate has been shown to be a potent inducer of Nrf2-mediated detoxifying enzymes, indicating that it retains significant biological activity despite its potentially lower intrinsic reactivity.[10]
Ultimately, the impact of the morpholino group on isothiocyanate reactivity is a prime example of how subtle structural modifications can have profound effects on the chemical and biological properties of a molecule. A thorough understanding of these structure-activity relationships, grounded in robust experimental data, is paramount for the rational design of next-generation covalent therapeutics.
References
- A Comparative Analysis of the Reaction Kinetics of Isothiocyanates for Drug Development and Research - Benchchem.
- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates - Benchchem.
-
Zhang, Y., Kolm, R. H., Mannervik, B., & Talalay, P. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and biophysical research communications, 206(2), 748–755. Available at: [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[11]. - ResearchGate. Available at: [Link]
-
Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc - PubMed. Available at: [Link]
-
Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity | Request PDF - ResearchGate. Available at: [Link]
-
The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates - MDPI. Available at: [Link]
-
Kinetic spectrophotometric method for trace determination of thiocyanate based on its inhibitory effect - PubMed. Available at: [Link]
-
3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic spectrophotometric method for trace determination of thiocyanate based on its inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Inter-laboratory Validation of 4-Morpholinophenyl Isothiocyanate (MPITC)-Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical overview and a proposed framework for the inter-laboratory validation of analytical methods based on the derivatizing agent 4-Morpholinophenyl isothiocyanate (MPITC). While direct inter-laboratory validation data for MPITC is not yet prevalent in peer-reviewed literature, this guide will establish the scientific rationale for its adoption, drawing upon extensive data from its close analog, Phenyl isothiocyanate (PITC), and other common derivatizing agents. We will explore the mechanistic advantages of MPITC, propose a robust validation protocol, and present a clear pathway for establishing it as a reliable and reproducible method in the analytical community.
The Rationale for a New Derivatizing Agent: Introducing MPITC
In the quantitative analysis of a wide range of biomolecules, including amino acids, peptides, and biogenic amines, derivatization is often a necessary step to enhance their chromatographic retention, improve ionization efficiency in mass spectrometry, and increase detection sensitivity. For decades, reagents like Phenyl isothiocyanate (PITC), o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl Chloride have been the workhorses in this field.
This compound (MPITC) emerges as a promising alternative, incorporating the well-understood reactivity of the isothiocyanate group with a morpholino moiety. This structural modification is not merely incremental; it is a deliberate design choice aimed at overcoming some of the limitations of existing reagents. The tertiary amine in the morpholine ring is expected to provide a stable site for protonation, leading to significantly enhanced ionization efficiency in positive-ion electrospray mass spectrometry (ESI-MS), a cornerstone of modern bioanalysis.
The Scientific Foundation: Why MPITC Deserves Inter-laboratory Scrutiny
The validation of any new analytical method is a rigorous process, culminating in inter-laboratory studies to ensure its robustness and reproducibility across different settings. While we await such a study for MPITC, we can build a strong scientific case based on the extensive validation of PITC.
A recent study comparing PITC derivatization with a "dilute-and-shoot" method for metabolomics analysis in plasma highlighted the distinct advantages of derivatization.[1] PITC derivatization led to improved chromatographic separation of isomers and reduced signal carryover.[1] However, it also introduced challenges such as matrix effects and the potential for co-elution with impurities.[1]
The morpholino group in MPITC is hypothesized to mitigate some of these challenges. Its higher polarity compared to the phenyl group in PITC may alter the chromatographic behavior of the derivatives, potentially improving separation from matrix components. Furthermore, the enhanced MS signal intensity could allow for greater sample dilution, reducing matrix effects.
Mechanistic Action of MPITC
The derivatization reaction of MPITC with primary and secondary amines follows the well-established mechanism of isothiocyanates, forming a stable phenylthiocarbamyl (PTC) derivative. This reaction is typically carried out under alkaline conditions and is known for its high efficiency and specificity towards amino groups.
Caption: Derivatization of an amine with MPITC.
A Proposed Protocol for MPITC-Based Derivatization and LC-MS/MS Analysis
To facilitate a future inter-laboratory validation study, we propose the following detailed protocol for the analysis of amino acids in a biological matrix (e.g., plasma). This protocol is based on established methods for PITC derivatization and can be adapted for other analytes and matrices.
Reagents and Materials
-
This compound (MPITC)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Pyridine, analytical grade
-
Triethylamine (TEA), analytical grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled amino acid)
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried extract in 50 µL of a solution of ACN:Pyridine:TEA:Water (10:5:2:3, v/v/v/v).
-
Addition of MPITC: Add 10 µL of a 5% (v/v) solution of MPITC in ACN.
-
Incubation: Vortex briefly and incubate at room temperature for 20 minutes.
-
Evaporation: Dry the reaction mixture under a gentle stream of nitrogen at 40°C.
-
Final Reconstitution: Reconstitute the dried derivatives in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each derivatized analyte and the internal standard.
Designing a Robust Inter-laboratory Validation Study
The ultimate goal is to establish the performance of the MPITC method across multiple laboratories. A well-designed inter-laboratory study is crucial for this.
Caption: Proposed workflow for an inter-laboratory validation study of the MPITC method.
Key Validation Parameters
The inter-laboratory study should be designed to assess the following key performance parameters, as outlined by international guidelines such as those from the ICH:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Comparison: MPITC vs. Alternative Derivatizing Agents
Based on the known performance of PITC and the expected benefits of the morpholino group, we can project how MPITC will compare to other common derivatizing agents.
| Feature | MPITC (Projected) | PITC | FMOC-Cl | Dansyl Chloride |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines, Phenols |
| Detection Method | UV, MS | UV, MS | Fluorescence, UV, MS | Fluorescence, UV, MS |
| Reaction Speed | Moderate (minutes) | Moderate (minutes) | Fast (seconds to minutes) | Slow (can require heat) |
| Derivative Stability | High | High | Moderate (can degrade) | Moderate |
| MS Signal Enhancement | Very High (due to morpholino group) | High | Moderate | High |
| Selectivity | High for amines | High for amines | High for amines | Less selective |
| Interferences | Potential for reagent-related byproducts | Potential for reagent-related byproducts | Hydrolysis of reagent can interfere | Excess reagent can interfere |
| Cost | Moderate | Low | High | Moderate |
This table provides a comparative overview to guide researchers in selecting the most appropriate derivatizing agent for their specific application. The projected very high MS signal enhancement for MPITC makes it a particularly attractive candidate for applications requiring the highest sensitivity.
Conclusion and Future Outlook
This compound (MPITC) holds significant promise as a next-generation derivatizing agent for the analysis of a wide range of biologically important molecules. Its unique structural features are anticipated to provide superior performance, particularly in LC-MS/MS applications. While direct inter-laboratory validation data is currently lacking, the extensive body of knowledge on the closely related PITC provides a strong foundation for its evaluation.
This guide has outlined a clear and scientifically sound pathway for the validation of MPITC-based methods. We have provided a detailed experimental protocol and a robust framework for a collaborative inter-laboratory study. It is our firm belief that such a study will confirm the projected benefits of MPITC and establish it as a valuable tool for researchers, scientists, and drug development professionals. The adoption of a well-validated MPITC method will contribute to improved data quality, enhanced sensitivity, and greater confidence in analytical results across the scientific community.
References
-
Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. PubMed. Available at: [Link]
-
Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. Available at: [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. Available at: [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. SpringerLink. Available at: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Center for Biotechnology Information. Available at: [Link]
-
Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Available at: [Link]
-
4-(4-Isothiocyanatophenyl)morpholine. PubChem. Available at: [Link]
-
Derivatization for liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. National Center for Biotechnology Information. Available at: [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. Available at: [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. SciProfiles. Available at: [Link]
-
OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. Scientific Papers: Animal Science and Biotechnologies. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. Available at: [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ScienceDirect. Available at: [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Center for Biotechnology Information. Available at: [Link]
-
On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. PubMed. Available at: [Link]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. IOPscience. Available at: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. Available at: [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. ResearchGate. Available at: [Link]
-
Collaborative compounding of metal-organic frameworks for dispersive solid-phase extraction HPLC–MS/MS determination of tetracyclines in honey. ResearchGate. Available at: [Link]
-
Development and Qualification of Analytical Methods to Support Low Concentration Drug Product in-use Studies. PubMed. Available at: [Link]
-
Ultra High Performance Liquid Chromatography Method Development for the Analysis of Budesonide... YouTube. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Morpholinophenyl Isothiocyanate
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. 4-Morpholinophenyl isothiocyanate, a reactive compound utilized in various synthetic applications, demands meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and field-proven insights.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is limited, the isothiocyanate functional group imparts a predictable hazard profile.[1][2][3][4][5]
Primary Hazards:
-
Toxicity: Isothiocyanates are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]
-
Corrosivity: This class of compounds can cause severe skin burns and eye damage.[1][2][3][5]
-
Sensitization: May cause allergic skin reactions and respiratory sensitization, potentially leading to asthma-like symptoms upon inhalation.[1][2][3][4]
-
Environmental Hazards: Many isothiocyanates are toxic to aquatic life with long-lasting effects.[1][3]
Immediate Actions: All handling and disposal of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][5][6] An eyewash station and safety shower must be readily accessible.[5][6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][2][3][4][5] | Protects against splashes and vapors that can cause severe eye damage.[2][3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), a flame-retardant lab coat, and closed-toe shoes.[2][3][4] | Prevents skin contact, which can lead to burns, irritation, and allergic reactions.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if vapors may be generated.[1][2][3][5] | Protects against the inhalation of toxic vapors and prevents respiratory sensitization.[3][4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear and logical sequence for handling this hazardous waste.
Detailed Experimental Protocol for Disposal:
A. Waste Segregation and Collection
-
Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1][8]
-
Segregation: It is critical to not mix this compound waste with other chemical waste streams, especially acids, bases, oxidizing agents, and water.[1][5][9] Incompatible materials can lead to vigorous and hazardous reactions.
-
Collection: Carefully transfer all waste containing this compound, including contaminated consumables like pipette tips and wipes, into the labeled hazardous waste container.[2]
-
Container Management: Keep the waste container securely sealed when not in use to prevent the escape of vapors.[5][8] Store the container in a designated, well-ventilated, and secure area with secondary containment.[1]
B. Chemical Neutralization (for trained personnel only)
For laboratories equipped to handle chemical reactions, converting the reactive isothiocyanate to a more stable thiourea derivative before disposal is a recommended practice.[1] This procedure must be performed by trained personnel in a chemical fume hood.
Objective: To convert reactive this compound into a less hazardous thiourea derivative.
Materials:
-
Waste this compound
-
A primary or secondary amine (e.g., ethanolamine, diethylamine)
-
A compatible solvent (e.g., isopropanol, ethanol)
-
Stir plate and stir bar
-
Addition funnel (recommended for larger quantities)
Procedure:
-
Amine Solution Preparation: In a suitable reaction vessel, prepare a solution of the amine in a compatible solvent. A slight molar excess of the amine relative to the estimated amount of isothiocyanate waste is recommended.
-
Waste Dilution: In a separate container, dilute the this compound waste with the same solvent to control the reaction rate and dissipate any heat generated.
-
Neutralization Reaction: Slowly add the diluted isothiocyanate waste to the stirred amine solution. The reaction is typically exothermic, so slow addition is crucial to maintain control.
-
Reaction Completion: Allow the mixture to stir at room temperature for a sufficient time (e.g., 1-2 hours) to ensure the reaction is complete.
-
Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.[1]
-
Important Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases.[1]
C. Final Disposal
Whether you have collected the raw isothiocyanate waste or the neutralized thiourea derivative, the final disposal must be handled by your institution's EHS office or a licensed hazardous waste contractor.[1][10] Do not, under any circumstances, pour this compound or its derivatives down the drain.[8]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Minor Spills (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2][6]
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[2][11]
-
Decontamination: Clean the spill area with a suitable decontamination solution. A common recommendation for isocyanates is a solution of 5-10% sodium carbonate and 0.2% liquid detergent in water.[10]
-
Final Cleaning: Wash the area with soap and water.[12]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[12]
For Major Spills (outside a chemical fume hood or a large volume):
-
Evacuate: Immediately evacuate the area and alert others.[10]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Contact EHS: Notify your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
This comprehensive guide is intended to empower researchers with the knowledge and procedures necessary to manage this compound waste safely and responsibly. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.
References
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. Available at: [Link]
-
This compound - High purity | EN. Georganics. Available at: [Link]
-
Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. Available at: [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. Available at: [Link]
-
4-(4-Isothiocyanatophenyl)morpholine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Cole-Parmer. Available at: [Link]
-
Personal Protective Equipment - Safe use diisocyanates. Available at: [Link]
-
Spill and Cleaning Protocol. Environmental Health & Safety, Michigan State University. Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
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- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Morpholinophenyl Isothiocyanate
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of 4-Morpholinophenyl isothiocyanate (CAS No. 51317-66-9). While specific toxicological data for this compound is not extensively published, the isothiocyanate functional group necessitates a cautious and well-planned approach to its use and disposal. This document synthesizes established protocols for the isothiocyanate class of compounds to ensure you can work with confidence and security.
Understanding the Hazard: The Isothiocyanate Moiety
This compound is a solid organic compound with a molecular weight of 220.29 g/mol .[1][2] The key to its safe handling lies in understanding the reactivity of the isothiocyanate group (-N=C=S). Isothiocyanates are known to be highly reactive towards nucleophiles and are generally considered to be irritants and potentially toxic. Exposure can cause irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, all handling procedures must be designed to minimize any potential for direct contact or inhalation.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 51317-66-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂OS | [1][2] |
| Molecular Weight | 220.29 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Provides complete protection against splashes and airborne particles. Standard safety glasses are insufficient.[5] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat. | Prevents skin contact, which can cause irritation or burns.[6][7] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Protects against inhalation of dust or vapors, which are primary routes of exposure for isothiocyanates.[8] |
| Body | Closed-toe shoes and long pants. | Ensures no exposed skin on the lower body.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Don all required PPE before handling the reagent.
-
When weighing the solid, use a spatula and weigh it onto a tared weigh paper or into a container within the fume hood.
-
Avoid creating dust.[10] If the material is a fine powder, consider using a glove bag for transfers.
-
-
Reaction Setup :
-
Add the compound to the reaction vessel within the fume hood.
-
If the reaction is to be performed outside of the fume hood, ensure it is in a completely sealed apparatus.
-
-
Post-Reaction Workup :
-
Quench any unreacted isothiocyanate with a suitable nucleophile (e.g., a solution of sodium bisulfite or a primary/secondary amine in an appropriate solvent) before dismantling the apparatus.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11] |
Spill Response Plan
The following flowchart outlines the steps to take in the event of a spill.
Caption: Spill Response Plan for this compound.
Detailed Spill Cleanup Protocol:
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For a small spill, cover it with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][9]
-
Collect : Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate : Wipe down the spill area with a suitable decontaminating solution (e.g., a dilute solution of sodium bisulfite), followed by a thorough cleaning with soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste through your institution's environmental health and safety office.[12][13]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Quench any unreacted isothiocyanate in solution before collecting it in a labeled hazardous waste container.
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[12]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Isothiocyanatophenyl)morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3. YouTube. Retrieved from [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. youtube.com [youtube.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
